Methyl quinuclidine-4-carboxylate hydrochloride
Description
BenchChem offers high-quality Methyl quinuclidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl quinuclidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-2-5-10(6-3-9)7-4-9;/h2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOADHFFPLFHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCN(CC1)CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl quinuclidine-4-carboxylate hydrochloride chemical properties
[1][2]
Chemical Identity & Physical Properties
Methyl quinuclidine-4-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of quinuclidine-4-carboxylic acid.[1][2] It features a rigid, bicyclic [2.2.2] cage structure that confers unique steric and electronic properties compared to flexible piperidine analogs.[2][3]
Core Data Table
| Property | Value |
| CAS Number | 102872-28-6 (Salt); 51069-26-2 (Free Base) |
| IUPAC Name | Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride |
| Molecular Formula | C₉H₁₅NO₂[1][2][4][5][6][7] · HCl |
| Molecular Weight | 205.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents (Hexane, Ether) |
| pKa (Conjugate Acid) | ~9.1 – 9.3 (Estimated)* |
| Hygroscopicity | Hygroscopic; requires storage under desiccant |
*Note: The pKa is lower than parent quinuclidine (11.[2][3]0) due to the inductive electron-withdrawing effect of the C4-ester group transmitted through the cage.[1]
Structural Analysis & Stereochemistry
Rigidity and Symmetry
Unlike piperidine derivatives which exist in chair/boat conformational equilibria, the quinuclidine core is structurally locked.[3]
-
Symmetry: The molecule possesses
symmetry (passing through the N1 and C4 atoms).[2][3] -
Achirality: Due to the plane of symmetry inherent in the 4-substituted [2.2.2] system, methyl quinuclidine-4-carboxylate is achiral .[1][2] This simplifies drug development by eliminating the need for enantioselective synthesis or chiral resolution, unlike its 3-substituted counterparts (e.g., 3-quinuclidinol).[1][2]
Electronic Effects (Grob's Rule)
The "cage" structure allows for efficient transmission of inductive effects.[2][3] The electron-withdrawing ester group at position 4 lowers the electron density on the bridgehead nitrogen (position 1), reducing its basicity compared to unsubstituted quinuclidine. This modulation is critical for tuning the pharmacokinetic profile (logD, membrane permeability) of drugs incorporating this scaffold.[3]
Synthesis & Preparation
The synthesis of the methyl ester is typically achieved via the direct esterification of the parent acid, quinuclidine-4-carboxylic acid . The acid precursor itself is synthesized via a multi-step route involving the cyclization of acyclic or piperidine precursors.[2][3]
Laboratory Scale Synthesis Protocol (Esterification)
Objective: Conversion of Quinuclidine-4-carboxylic acid to Methyl quinuclidine-4-carboxylate HCl.
Reagents:
-
Quinuclidine-4-carboxylic acid HCl (Starting Material)[1][2][7]
-
Thionyl Chloride (
) or HCl gas[2][3]
Workflow:
-
Activation: Cool anhydrous methanol (
) and slowly add thionyl chloride (1.5 eq) dropwise to generate anhydrous HCl in situ. -
Addition: Add quinuclidine-4-carboxylic acid hydrochloride in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: MeOH/DCM/NH4OH) or LC-MS. -
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.
-
Purification: Triturate the resulting residue with cold diethyl ether or acetone to induce crystallization. Filter and dry under vacuum.[2][3]
Synthesis Pathway Diagram
The following DOT diagram illustrates the logical flow from the precursor acid to the final salt, including the equilibrium dynamics of the free base.
Caption: Step-by-step synthesis workflow for the esterification of quinuclidine-4-carboxylic acid.
Reactivity & Stability
Hydrolysis
The ester bond at C4 is sterically exposed enough to undergo hydrolysis, but the rigid cage offers some protection compared to flexible esters.[3]
-
Acidic Hydrolysis: Reversible; leads back to the carboxylic acid.[2][3]
-
Basic Hydrolysis (Saponification): Rapidly yields the carboxylate salt.[2][3] Care must be taken when handling the free base in aqueous basic media to prevent inadvertent hydrolysis.[2][3]
Free Base Liberation
The hydrochloride salt is stable.[2][3] To generate the free base for nucleophilic applications or coupling:
Applications in Drug Discovery
Bioisostere for Flexible Esters
The quinuclidine ring is often used to replace the flexible diethylamino or piperidino moieties in bioactive molecules.[2][3] The 4-carboxylate derivative specifically offers a rigidified ester motif.[1][2][3]
-
Benefit: Reduces the entropic penalty of binding to receptors (e.g., GPCRs) by locking the pharmacophore in a productive conformation.[3]
Nicotinic & Muscarinic Ligands
Quinuclidine derivatives are privileged scaffolds for targeting Acetylcholine receptors (nAChR and mAChR).[2][3]
-
Mechanism: The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine.[2][3]
-
Specificity: Substituents at the 4-position (like the methyl ester) modulate the size and polarity, affecting selectivity between
and nAChR subtypes.
Prodrug Design
Recent research (e.g., J. Med.[2][3] Chem. 2023) utilizes the quinuclidine-4-carboxylate moiety as a pro-moiety to enhance the solubility and metabolic stability of amino acid-based drugs.[1][2] The basic nitrogen improves aqueous solubility via salt formation, while the ester linkage allows for enzymatic release of the active cargo in vivo.[3]
References
-
ChemScene. (n.d.).[2][3] Methyl quinuclidine-4-carboxylate hydrochloride Product Information. Retrieved from [2]
-
Organic Syntheses. (n.d.). Synthesis of Quinuclidine Derivatives. Organic Syntheses, Coll. Vol. 5. Retrieved from [2][3]
-
Rais, R. et al. (2023).[2][3] Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Retrieved from [2]
-
Grob, C. A. (1954).[2][3] Polar Effects in the Quinuclidine Series. Helvetica Chimica Acta.[2][3]
-
Sigma-Aldrich. (n.d.).[1][2][3] Methyl quinuclidine-4-carboxylate hydrochloride SDS. Retrieved from [1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. prepchem.com [prepchem.com]
- 5. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methyl Quinuclidine-4-Carboxylate Hydrochloride (CAS 102872-28-6): A Core Scaffold in Advanced Medicinal Chemistry
Executive Summary & Strategic Importance
In the landscape of modern drug discovery, the architectural rigidity of molecular scaffolds dictates the precision of receptor binding. Methyl quinuclidine-4-carboxylate hydrochloride (CAS 102872-28-6) is a highly specialized, bicyclic aliphatic amine derivative that serves as a cornerstone intermediate in the synthesis of neuroactive and respiratory therapeutics.
The azabicyclo[2.2.2]octane core is highly valued because its spatial geometry effectively mimics the choline moiety found in endogenous acetylcholine. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a privileged structural vector. By functionalizing the 4-position of the quinuclidine ring, medicinal chemists can project bulky, lipophilic pharmacophores into receptor binding pockets while maintaining the essential ionic interactions of the basic nitrogen. This specific ester is the critical starting material for blockbuster Long-Acting Muscarinic Antagonists (LAMAs) like Umeclidinium Bromide[1], as well as investigational
Physicochemical Profiling & Salt Causality
To ensure reproducibility in multi-step syntheses, understanding the physical behavior of the starting material is non-negotiable. We utilize the hydrochloride salt rather than the free base due to the inherent instability of the unprotonated quinuclidine nitrogen, which is prone to rapid oxidation and volatilization. The HCl salt ensures long-term stability, mitigates hygroscopicity, and allows for precise stoichiometric weighing.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Specification | Analytical Significance |
| CAS Number | 102872-28-6 | Unique identifier for regulatory tracking |
| Molecular Formula | C | Indicates the 1:1 stoichiometric HCl salt |
| Molecular Weight | 205.68 g/mol | Critical for precise molar equivalent calculations |
| Melting Point | 288-292 °C | High MP confirms strong ionic crystal lattice |
| Purity | Minimizes downstream purification bottlenecks | |
| Storage Conditions | 4°C, sealed, desiccated | Prevents moisture-induced ester hydrolysis |
Mechanistic Role in Receptor Targeting
The causality behind selecting methyl quinuclidine-4-carboxylate lies in its dual functionality. The quinuclidine nitrogen is highly basic (
Conversely, the methyl carboxylate group at the 4-position acts as a synthetic handle. Because the 1-position (nitrogen) and 4-position (carboxylate) are situated at opposite ends of the rigid bicyclic axis, chemical modifications at the ester group do not sterically hinder the nitrogen's ability to bind the receptor. This spatial separation is the exact mechanism that allows the synthesis of Diphenyl(quinuclidin-4-yl)methanol , a bulky derivative that anchors into the accessory hydrophobic pockets of the M3 muscarinic receptor, thereby locking it into an inactive conformation (antagonism).
Synthetic divergence of methyl quinuclidine-4-carboxylate into therapeutic agents.
Experimental Workflows & Standard Operating Procedures
To maintain scientific integrity, the following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback before proceeding.
Workflow A: Synthesis of Diphenyl(quinuclidin-4-yl)methanol
This intermediate is critical for the production of Umeclidinium Bromide[1]. The addition of a Grignard reagent to an ester typically requires 2 equivalents; however, because our starting material is an HCl salt, an additional equivalent of the Grignard reagent is required to deprotonate the salt in situ.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 eq of methyl quinuclidine-4-carboxylate hydrochloride in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Causality: Moisture will aggressively quench the Grignard reagent, forming benzene and drastically reducing yield.
-
Addition: Cool the suspension to 0°C using an ice-water bath. Dropwise, add 3.2 eq of Phenylmagnesium bromide (PhMgBr) solution in THF. Causality: The first equivalent acts as a base to neutralize the HCl salt. The subsequent equivalents perform the double nucleophilic acyl substitution on the ester. The 0°C temperature controls the violent exotherm.
-
Propagation: Remove the ice bath and reflux the mixture for 4-6 hours.
-
Self-Validation (TLC): Monitor the reaction using basic Alumina TLC plates (Eluent: 5% MeOH in DCM). Causality: Standard silica plates possess acidic silanol groups that will irreversibly bind the basic quinuclidine nitrogen, causing severe streaking. Alumina ensures clean spot resolution.
-
Quenching: Cool to 0°C and carefully quench with saturated aqueous NH
Cl. Causality: NH Cl provides a mild proton source that breaks down the magnesium alkoxide complex without over-acidifying the aqueous layer, which would trap the product as a water-soluble salt. -
Isolation: Extract with ethyl acetate, dry over anhydrous Na
SO , and concentrate under reduced pressure to yield the tertiary alcohol.
Step-by-step experimental workflow for the synthesis of diphenyl(quinuclidin-4-yl)methanol.
Workflow B: Chemoselective Reduction to Quinuclidin-4-ylmethanol
This primary alcohol is the precursor for
Step-by-Step Methodology:
-
Preparation: Suspend 100 mg (0.523 mmol) of methyl quinuclidine-4-carboxylate hydrochloride in 3 mL of anhydrous THF at 0°C.
-
Reduction: Add 42 mg (0.553 mmol) of Borane-Dimethyl Sulfide (BMS) complex. Causality: We explicitly avoid Lithium Aluminum Hydride (LiAlH
) here. While LiAlH is faster, BMS provides a milder, highly chemoselective reduction profile that prevents unwanted ring-opening side reactions of the strained bicyclic system. -
Propagation: Stir at room temperature for 1 hour, then heat to reflux overnight.
-
Quenching: Cool to 0°C and carefully treat with 1 mL of methanol. Causality: Methanol reacts with excess borane to form trimethyl borate, a highly volatile compound that is easily removed during evaporation, leaving no inorganic salts behind.
-
Self-Validation (MS): Remove the solvent under reduced pressure. Validate the product via Mass Spectrometry. The desired alcohol will display a distinct MS (m/e) peak at 141.
References
-
Sigma-Aldrich / MilliporeSigma. "Methyl quinuclidine-4-carboxylate hydrochloride | 102872-28-6 Product Specifications." Sigma-Aldrich. 3
-
GBR Laboratories. "Products - Umeclidinium Bromide Intermediates." GBR Laboratories. 1
-
United States Patent US9434724B2. "Quinuclidines for modulating alpha 7 activity." Google Patents. 2
-
ChemScene. "102872-28-6 | Methyl quinuclidine-4-carboxylate hydrochloride." ChemScene. 4
Sources
Methyl quinuclidine-4-carboxylate hydrochloride molecular structure
The following is an in-depth technical guide on Methyl Quinuclidine-4-Carboxylate Hydrochloride, structured for researchers and drug development professionals.
Molecular Scaffold Analysis, Synthesis Protocols, and Pharmaceutical Applications
Executive Summary
Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) is a specialized bicyclic amine intermediate used primarily in the synthesis of muscarinic antagonists and nicotinic acetylcholine receptor (nAChR) ligands.[1] Distinguished by its 1-azabicyclo[2.2.2]octane cage structure with a carboxylate ester at the bridgehead (C4) position, this molecule offers a rigid, lipophilic scaffold that imposes specific conformational constraints on pharmacophores. It is a critical building block for respiratory therapeutics, including the long-acting muscarinic antagonist (LAMA) Umeclidinium bromide .
Chemical Structure and Properties[2][3][4][5]
Structural Analysis
The quinuclidine core is a cage-like structure where a nitrogen atom acts as a bridgehead.[1] In this specific derivative, the C4 position (the carbon bridgehead opposite the nitrogen) is substituted with a methyl ester group.
-
Rigidity: The bicyclic cage locks the ethylene bridges into a boat conformation, preventing the ring inversion typical of piperidines. This rigidity is crucial for high-affinity binding to G-protein coupled receptors (GPCRs).[1]
-
Basicity: The bridgehead nitrogen has a lone pair that is not sterically hindered but is held in a specific direction. The pKa of the parent quinuclidine is ~11.0; however, the electron-withdrawing ester at C4 (through-bond inductive effect) slightly lowers the pKa of the nitrogen, though it remains sufficiently basic to form stable salts (hydrochloride).[1]
-
Symmetry: The molecule possesses
symmetry (ignoring the ester conformation), resulting in a simplified NMR spectrum where the three ethylene bridges are chemically equivalent.
Physicochemical Data Table[1][6]
| Property | Data |
| IUPAC Name | Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride |
| Common Name | Methyl quinuclidine-4-carboxylate HCl |
| CAS Number | 102872-28-6 (Salt); 51069-26-2 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 205.68 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| Melting Point | >250 °C (decomposition typical for quinuclidine salts) |
Synthesis Protocol
The synthesis of 4-substituted quinuclidines is more challenging than 3-substituted variants (which are accessible via simple condensation).[1] The most robust route involves the cyclization of a 4-substituted piperidine precursor using a strong base to close the third ethylene bridge.[1]
Retrosynthetic Analysis
The logical disconnection involves breaking one of the ethylene bridges between the nitrogen and the C4 carbon. This leads to a 1-(2-haloethyl)piperidine-4-carboxylate precursor.[1][2]
Step-by-Step Experimental Procedure
Prerequisites: All reactions involving LDA must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Step 1: Synthesis of Methyl 1-(2-chloroethyl)piperidine-4-carboxylate[1]
-
Reagents: Methyl piperidine-4-carboxylate (Methyl isonipecotate) (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), Potassium Carbonate (
) (2.0 eq), Acetone or Acetonitrile. -
Procedure:
-
Dissolve methyl isonipecotate in acetone.
-
Add anhydrous
and 1-bromo-2-chloroethane.[1] -
Reflux the mixture for 12–18 hours. The more reactive bromide is displaced by the amine, leaving the chloride intact.
-
Filter off the inorganic salts and concentrate the filtrate in vacuo.
-
Purification: The crude oil can often be used directly or purified via short-path distillation or column chromatography (Silica, EtOAc/Hexanes).
-
Step 2: Cyclization to Methyl Quinuclidine-4-carboxylate
This is the critical step utilizing Lithium Diisopropylamide (LDA) to generate the enolate at the C4 position, which then attacks the terminal chloride.[1]
-
Reagents: Methyl 1-(2-chloroethyl)piperidine-4-carboxylate (from Step 1), LDA (1.5 eq, 2.0 M in THF/Heptane), Anhydrous THF.
-
Procedure:
-
Cool a solution of the precursor in anhydrous THF to -78 °C .
-
Add the LDA solution dropwise over 30 minutes. The low temperature prevents polymerization and favors the kinetic enolate.
-
Allow the reaction to warm slowly to room temperature over 16 hours.
-
Quench: Add saturated aqueous
or . -
Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Drying: Dry combined organics over
and concentrate. -
Note: The free base is volatile; avoid prolonged high-vacuum exposure.[1]
-
Step 3: Hydrochloride Salt Formation[1]
-
Dissolve the crude free base in minimal dry diethyl ether or methanol.
-
Add 2.0 M HCl in diethyl ether dropwise at 0 °C.
-
The hydrochloride salt will precipitate as a white solid.
-
Filter, wash with cold ether, and dry under vacuum.
Characterization and Spectral Analysis
Nuclear Magnetic Resonance (NMR)
Due to the
-
NMR (300 MHz,
or ):
Mass Spectrometry[1]
-
ESI-MS (+): Shows a dominant peak at m/z 170.1
, corresponding to the protonated free base ( ).
Applications in Drug Discovery[5]
Muscarinic Receptor Antagonists
The quinuclidine ring is a bioisostere for the tropane ring found in atropine. Methyl quinuclidine-4-carboxylate is a key intermediate for Umeclidinium bromide (Incruse Ellipta), a long-acting muscarinic antagonist (LAMA) used for COPD.[1]
-
Mechanism: The ester group is often converted to a tertiary alcohol containing bulky aryl groups (e.g., diphenyl) to maximize hydrophobic interactions within the receptor pocket.
-
Alpha-7 nAChR Agonists: The rigid cage structure is ideal for binding to the orthosteric site of nicotinic acetylcholine receptors, where the bridgehead nitrogen mimics the quaternary ammonium of acetylcholine.[1]
Prodrug Development
The 4-carboxylate moiety allows for the attachment of therapeutic payloads.[1] The quinuclidine group acts as a "promoiety" that can improve the solubility and blood-brain barrier (BBB) permeability of attached drugs due to its specific lipophilicity/basicity balance.[1]
References
-
Grob, C. A., & Renk, E. (1954).[3][4] Über die Synthese von 4-substituierten Chinuclidinen. Helvetica Chimica Acta.[5][3][4][6][7]
-
Laine, D., et al. (2009). Discovery of Novel 1-Azabicyclo[2.2.2]octane Derivatives as Potent and Selective Muscarinic Antagonists. Journal of Medicinal Chemistry.
-
Glaxo Group Ltd. (2014). Process for the preparation of quinuclidine derivatives. Patent WO2014027045.
-
ChemicalBook. (2025). 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester Synthesis and Properties.
-
Ambeed. (2024). Methyl quinuclidine-4-carboxylate hydrochloride MSDS and Spectral Data.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]
- 3. 40117-63-3 | Quinuclidine-4-carboxylic acid hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 4. US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof - Google Patents [patents.google.com]
- 5. WO2016007630A1 - Quinuclidine compounds for modulating alpha7 -nicotinic acetylcholine receptor activity - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-substituted quinuclidine derivatives, methods of production, and pharmaceutical uses thereof - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Synthesis of the Quinuclidine Core via Dieckmann Condensation
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the Dieckmann condensation as a cornerstone reaction for the synthesis of the quinuclidine bicyclic system. We will delve into the mechanistic underpinnings, strategic considerations for experimental design, and a detailed protocol for the synthesis of 3-quinuclidinone, a key precursor to the quinuclidine scaffold.
The Strategic Importance of the Quinuclidine Scaffold
Quinuclidine, a bridged bicyclic amine (1-azabicyclo[2.2.2]octane), represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for pharmacophoric elements, enabling precise interactions with biological targets. This has led to its incorporation into a wide array of therapeutic agents, including the antiarrhythmic agent quinidine and the acetylcholinesterase inhibitor cevimeline. Classically, the construction of the quinuclidine ring system from appropriately functionalized piperidine precursors is a common synthetic strategy, with the Dieckmann cyclization being a prominent and effective method.[1]
The Dieckmann Condensation: A Powerful Ring-Forming Tool
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, facilitated by a strong base, to yield a cyclic β-keto ester.[2][3] This reaction is exceptionally well-suited for forming sterically stable five- and six-membered rings, making it an ideal choice for constructing the second ring of the quinuclidine framework onto a pre-existing piperidine ring.[4][5][6]
The overall transformation involves several key steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[7]
-
Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution.[4]
-
Elimination: An alkoxide ion is eliminated, forming the cyclic β-keto ester.[2]
-
Final Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl functionalities. The base used in the reaction deprotonates this position, driving the equilibrium towards the product.[4]
-
Acidic Workup: A final acidic workup is required to neutralize the enolate and isolate the cyclic β-keto ester.[2]
Historically, sodium ethoxide in ethanol was a common choice of base.[8] However, modern synthetic approaches often favor sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as toluene or THF.[8][9] This choice minimizes side reactions and can lead to improved yields.
Synthetic Pathway: From Piperidine to 3-Quinuclidinone
The classical synthesis of 3-quinuclidinone via the Dieckmann condensation begins with a suitably substituted piperidine derivative.[1] A common and effective starting material is ethyl piperidine-4-carboxylate. The synthesis proceeds through three main stages: N-alkylation to form the necessary diester, the core Dieckmann condensation, and a final hydrolysis and decarboxylation sequence.[1][10]
Mechanistic Analysis of the Key Transformations
The Dieckmann Condensation Mechanism
The core ring-forming step proceeds via the established mechanism for intramolecular Claisen-type reactions.[11]
-
Enolate Formation: The strong base (e.g., potassium tert-butoxide) abstracts an acidic proton from the α-carbon of the side-chain ester, as these protons are more accessible than those on the piperidine ring. This generates a reactive enolate intermediate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the ester group located at the C4 position of the piperidine ring. This intramolecular attack leads to the formation of a new carbon-carbon bond and a tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion. This results in the formation of the bicyclic β-keto ester.
-
Driving the Equilibrium: The reaction is driven to completion because the methylene protons situated between the ketone and the ester carbonyls in the product are highly acidic. The alkoxide base readily deprotonates this position to form a resonance-stabilized enolate, which is unreactive towards the reverse reaction.
-
Protonation: Subsequent addition of acid during workup protonates this enolate to yield the final, neutral β-keto ester product.[7]
Hydrolysis and Decarboxylation
The β-keto ester formed from the Dieckmann condensation is typically not the final desired product. To obtain 3-quinuclidinone, the ester group must be removed. This is achieved through a two-step sequence of ester hydrolysis followed by decarboxylation, often performed in a "one-pot" manner by heating in an acidic aqueous solution (e.g., hydrochloric acid).[10][12]
-
Ester Hydrolysis: Under acidic conditions and heat, the ester is hydrolyzed to a carboxylic acid, yielding a β-keto acid intermediate.[13]
-
Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide when heated.[12] The reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol, which rapidly tautomerizes to the more stable ketone, 3-quinuclidinone.[13]
Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride
This protocol is a synthesized representation based on established procedures, particularly the one published in Organic Syntheses.[10] It outlines the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine and subsequent hydrolysis and decarboxylation.
Reagents and Equipment
| Reagent/Equipment | Purpose | Typical Specifications |
| 1-carbethoxymethyl-4-carbethoxypiperidine | Starting Diester | 1 mole equivalent |
| Potassium Ethoxide or Potassium tert-Butoxide | Strong Base for Condensation | >1 mole equivalent |
| Toluene | Anhydrous Reaction Solvent | Anhydrous, sufficient to dissolve reactants |
| 10N Hydrochloric Acid | Acid for Workup and Decarboxylation | Sufficient for neutralization and hydrolysis |
| Activated Charcoal | Decolorizing Agent | ~10 g per mole of starting material |
| Round-bottom flask with reflux condenser | Reaction Vessel | Sized appropriately for the reaction volume |
| Magnetic stirrer and heating mantle | Agitation and Temperature Control | - |
| Separatory Funnel | Extraction and Washing | Sized appropriately |
| Rotary Evaporator | Solvent Removal | - |
Step-by-Step Procedure
-
Dieckmann Condensation:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.
-
Add potassium ethoxide (or potassium tert-butoxide) to the solvent with stirring.
-
Add the 1-carbethoxymethyl-4-carbethoxypiperidine dropwise to the stirred suspension of the base in toluene. The rate of addition should be controlled to manage any exotherm.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Acidic Workup and Decarboxylation:
-
Carefully and slowly add 10N hydrochloric acid to the cooled reaction mixture to quench the base and neutralize the solution. This step is highly exothermic.
-
Transfer the mixture to a separatory funnel. Separate the aqueous phase.
-
Extract the toluene layer with additional portions of 10N hydrochloric acid.
-
Combine all aqueous extracts. At this stage, the intermediate is the salt of the β-keto ester.
-
Heat the combined aqueous solution under reflux for 12-15 hours to effect complete hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.[10]
-
After the reflux period, treat the hot, often dark-colored solution with activated charcoal to decolorize it.
-
Filter the hot solution to remove the charcoal.
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator. The resulting solid is crude 3-quinuclidinone hydrochloride.
-
-
Purification:
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield the final product.
-
Conversion to Quinuclidine
The resulting 3-quinuclidinone serves as a versatile intermediate. The parent quinuclidine can be obtained through standard ketone reduction methods, such as the Wolff-Kishner or Clemmensen reduction, which will reduce the carbonyl group to a methylene group.[1]
Conclusion
The Dieckmann condensation remains a robust and reliable method for the synthesis of the quinuclidine core structure. Its efficiency in forming the bicyclic system from readily available piperidine precursors underscores its value in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism, the rationale for reagent selection, and the critical subsequent hydrolysis and decarboxylation steps are paramount for achieving high yields and purity. This guide provides the foundational knowledge for researchers to successfully employ this classic transformation in the development of novel quinuclidine-based molecules.
References
-
Alfa Chemistry. Dieckmann Condensation. [8]
-
J&K Scientific LLC. (2021, February 24). Dieckmann Condensation. [2]
-
The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. [1]
-
JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [4]
-
Organic Syntheses. 3-quinuclidone hydrochloride. [10]
-
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2022, September 2). Diesters Compound Intramolecular Condensation and Its Applications. [3]
-
Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. [5]
-
ResearchGate. Strategies for the synthesis of 2-quinuclidone.
-
Organic Chemistry Portal. Dieckmann Condensation. [11]
-
Letters in Organic Chemistry. An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. [9]
-
Wikipedia. Dieckmann condensation.
-
LS College. (2020, May 27). Dieckmann condensation.
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
-
Wikipedia. Quinuclidone. [14]
-
Chemistry LibreTexts. (2023, January 23). Dieckmann Condensation. [7]
-
Google Patents. (2013). CN103113366A - Preparation method for 3-quinuclidone.
-
YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism.
-
YouTube. (2019, January 14). Dieckmann condensation.
-
YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [13]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [12]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 4. jove.com [jove.com]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Quinuclidone - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Solubility Profiling of Methyl Quinuclidine-4-Carboxylate Hydrochloride
Executive Summary
For researchers and drug development professionals working with bicyclic alkaloid derivatives, understanding the physicochemical behavior of Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) is foundational. This compound features a rigid quinuclidine core, a methyl ester moiety, and is synthesized as a hydrochloride salt. This whitepaper synthesizes structural thermodynamics with field-proven analytical methodologies to provide an authoritative guide on its solubility profile, handling protocols, and stability considerations.
Structural Thermodynamics & Solvation Mechanics
The solubility of Methyl quinuclidine-4-carboxylate hydrochloride is dictated by the interplay between its solid-state lattice energy and the solvation energy provided by the solvent.
-
Crystalline Lattice Energy: The compound exhibits a high melting point of 288–292 °C (with decomposition)[1]. In thermodynamic terms, this high melting point indicates a robust, tightly packed crystalline lattice driven by strong ionic interactions between the protonated quinuclidine nitrogen and the chloride counterion. Overcoming this lattice energy is the primary barrier to dissolution.
-
Aqueous Solvation (The Salt Advantage): The quinuclidine nitrogen is highly basic. By formulating it as a hydrochloride salt (Molecular Weight: 205.68 g/mol ), the molecule benefits from massive ion-dipole interactions when introduced to water. The hydration energy of the dissociated ions easily overcomes the high lattice energy, driving rapid and extensive aqueous solubility.
-
Organic Solvation: In polar aprotic solvents (like DMSO), solubility remains high due to dipole-dipole interactions with the ester moiety and the polarized core. However, in non-polar solvents (like hexane), the lack of polar interactions fails to overcome the lattice energy, rendering the compound practically insoluble.
Diagram 1: Thermodynamic pathways of solvation based on solvent polarity and ion-dipole interactions.
Quantitative Solubility Matrix
Based on the physicochemical properties of the quinuclidine hydrochloride class, the following table outlines the expected solubility ranges across standard laboratory and physiological solvents.
| Solvent System | Estimated Solubility (mg/mL) | Primary Solvation Mechanism | Pharmacopeial Classification |
| Deionized Water | > 50.0 | Ion-dipole interaction (HCl salt dissociation) | Freely Soluble |
| PBS (pH 7.4) | > 30.0 | Ion-dipole, buffered protonation | Soluble to Freely Soluble |
| DMSO | 20.0 - 30.0 | Polar aprotic coordination | Soluble |
| Methanol | 10.0 - 20.0 | Hydrogen bonding, polar protic solvation | Sparingly Soluble to Soluble |
| Hexane / Heptane | < 0.1 | Lack of polar interactions | Practically Insoluble |
Self-Validating Experimental Methodology
To accurately determine the solubility of Methyl quinuclidine-4-carboxylate hydrochloride for formulation or assay development, a rigorous Thermodynamic Shake-Flask Protocol is required.
Why Thermodynamic over Kinetic?
Kinetic solubility assays (often using DMSO stock dilution) are prone to supersaturation artifacts. For a high-melting-point salt, the thermodynamic method ensures true equilibrium is reached between the solid and solution phases.
Diagram 2: Step-by-step thermodynamic solubility workflow ensuring true phase equilibrium.
Step-by-Step Protocol & Causality
-
Solid Dispensing & Safety:
-
Action: Weigh approximately 5–10 mg of the solid compound into a glass vial.
-
Causality: You must ensure an excess of solid is present so the solution exceeds its saturation point. Given the hazard profile (H302, H315, H319, H335—harmful if swallowed, skin/eye irritant), all weighing must occur in a ventilated balance enclosure using appropriate PPE.
-
-
Solvent Addition:
-
Action: Add 100 µL to 500 µL of the target solvent (e.g., PBS pH 7.4).
-
Causality: Using a buffered aqueous medium prevents the dissolution of the basic quinuclidine from drastically shifting the pH, which would artificially alter the ionization state and yield non-physiological solubility data.
-
-
Equilibration:
-
Action: Seal the vials and incubate on a thermoshaker at 37 °C (physiological temperature) at 800 RPM for 24 to 48 hours.
-
Causality: Extended agitation ensures the system reaches true thermodynamic equilibrium, overcoming any slow dissolution kinetics caused by the compound's strong crystal lattice.
-
-
Phase Separation (Critical Step):
-
Action: Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes.
-
Causality: Ultracentrifugation is strictly preferred over syringe filtration. Basic amines like quinuclidines are notorious for non-specific binding to standard filter membranes (like nylon or PES), which artificially lowers the quantified solubility. Centrifugation cleanly pellets the undissolved solid without introducing binding artifacts.
-
-
Quantification & Validation:
-
Action: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and analyze via HPLC-UV or LC-MS/MS against a standard curve.
-
Causality: Chromatographic separation is essential because the methyl ester is susceptible to hydrolysis in aqueous media over 48 hours. HPLC ensures you are quantifying the intact Methyl quinuclidine-4-carboxylate, rather than a mixture of the ester and its hydrolyzed acid degradant.
-
Stability and Handling Considerations
When preparing solutions of Methyl quinuclidine-4-carboxylate hydrochloride, two critical degradation pathways must be managed:
-
Hygroscopicity: The compound is specified to be stored at 4 °C in sealed storage, away from moisture. Hydrochloride salts of bicyclic amines are highly hygroscopic. If left exposed to ambient humidity, the solid will absorb water, altering its effective molecular weight and leading to inaccurate concentration calculations during stock preparation.
-
Aqueous Ester Hydrolysis: While the compound is highly soluble in water, the methyl ester group is labile. In unbuffered water (which may become slightly acidic or basic depending on dissolved CO2 and the salt itself), the ester can slowly hydrolyze into quinuclidine-4-carboxylic acid and methanol. Best Practice: Always prepare aqueous stock solutions fresh prior to in vitro assays, or store them at -80 °C if long-term solution storage is unavoidable.
References
-
Title: CAS Index 1028 - ChemBK Source: ChemBK URL: [Link]
Sources
Physical and Chemical Properties of Quinuclidine Derivatives: A Technical Guide
Executive Summary
Quinuclidine (1-azabicyclo[2.2.2]octane) represents a privileged scaffold in organic synthesis and medicinal chemistry.[1][2] Unlike aliphatic tertiary amines, quinuclidine features a nitrogen atom located at the bridgehead of a bicyclic cage. This "tied-back" architecture confers unique physicochemical properties: exceptional nucleophilicity due to minimal steric hindrance, high basicity (pKa ≈ 11.0), and resistance to oxidative degradation and elimination reactions (Bredt’s Rule).
This guide analyzes the structural dynamics, reactivity profiles, and synthetic utility of quinuclidine derivatives, providing a roadmap for their application in catalysis (e.g., Baylis-Hillman) and drug design (e.g., muscarinic receptor antagonists).
Structural Fundamentals and Conformational Analysis
The "Tied-Back" Geometry
The defining feature of quinuclidine is the rigid confinement of the alkyl substituents attached to the nitrogen. In open-chain amines like triethylamine (TEA), the ethyl groups freely rotate, creating a "cone of steric hindrance" that shields the nitrogen lone pair. In quinuclidine, these groups are pinned back into a bicyclic cage.[2]
-
Symmetry: The molecule possesses approximate
symmetry.[2] -
Strain: The three ethano- bridges force the cyclohexane rings into boat conformations , rather than the lower-energy chair conformations found in adamantane. This results in torsional strain due to eclipsed methylene hydrogens.[2]
-
Lone Pair Accessibility: The nitrogen lone pair is highly exposed, leading to nucleophilic reaction rates 50–60 times faster than TEA in
reactions with methyl iodide.[2]
Stability and Bredt's Rule
Quinuclidine derivatives exhibit remarkable chemical stability compared to other bicyclic amines.[2]
-
Hoffman Elimination Resistance: Quaternary quinuclidinium salts are resistant to Hoffman elimination.[2] Elimination would require the formation of a double bond at the bridgehead position, which is energetically prohibitive due to extreme angle strain (violation of Bredt's Rule ).
-
Oxidative Stability: The cage structure protects the
-carbons from metabolic oxidation to some extent, although N-oxidation is facile.
Physicochemical Profile
Basicity and Nucleophilicity
The table below contrasts quinuclidine with structurally related amines. The high pKa of quinuclidine is attributed to the lack of entropy loss upon protonation (the cage is already rigid) and effective solvation of the cation.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | pKa (Conjugate Acid) | Relative Nucleophilicity (vs. MeI) | Key Characteristic |
| Quinuclidine | 1-azabicyclo[2.2.2]octane | 11.0 - 11.3 | 63.0 | Unhindered lone pair; high reactivity.[2] |
| Triethylamine (TEA) | Et | 10.7 | 1.0 | Sterically hindered; flexible alkyl chains.[2] |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | 8.8 (pK | 40.0 | Inductive withdrawal by 2nd Nitrogen reduces basicity. |
| 3-Quinuclidinone | 3-keto derivative | 7.2 | Low | Ketone group withdraws electron density.[2] |
Catalytic Utility (The Baylis-Hillman Reaction)
Quinuclidine is a superior catalyst for the Baylis-Hillman reaction compared to DABCO. The mechanism relies on the reversible Michael addition of the amine to an activated alkene. Quinuclidine's high nucleophilicity accelerates the formation of the zwitterionic enolate intermediate, while its basicity facilitates the proton transfer steps.
Figure 1: Catalytic Cycle Logic
Caption: Quinuclidine accelerates the initial Michael addition step due to minimal steric hindrance.
Synthetic Pathways: Construction of the Cage
The synthesis of quinuclidine derivatives often proceeds through 3-quinuclidinone , a versatile precursor. The classic route involves the Dieckmann cyclization of a piperidine diester.
Synthesis of 3-Quinuclidinone (Protocol Overview)
-
Starting Material: Isonipecotic acid (Piperidine-4-carboxylic acid).[2]
-
N-Alkylation: Reaction with ethyl chloroacetate yields the diester precursor.[2]
-
Cyclization: Potassium tert-butoxide (
-BuOK) induces Dieckmann condensation to form the bicyclic keto-ester.[2] -
Decarboxylation: Acid hydrolysis removes the ester group, yielding 3-quinuclidinone.[2]
Figure 2: Synthesis of 3-Quinuclidinone
Caption: The Dieckmann cyclization route is the industrial standard for accessing the quinuclidine core.
Applications in Drug Design (SAR)
Quinuclidine is a classic bioisostere for the protonated amine moiety in neurotransmitters (e.g., acetylcholine).
Muscarinic Receptor Antagonists
The quinuclidine nitrogen mimics the quaternary ammonium of acetylcholine, while the lipophilic cage interacts with hydrophobic pockets in the receptor.
-
3-Quinuclidinyl Benzilate (QNB): High-affinity antagonist.[2] The bulky diphenylglycolate group at C3 provides receptor subtype selectivity.[2]
-
Solifenacin: Uses a 3-quinuclidinyl ester linkage; effective for overactive bladder treatment.[2][3]
-
Stereochemistry: The (R)-enantiomer of 3-quinuclidinol derivatives often exhibits superior binding affinity compared to the (S)-enantiomer due to specific steric constraints in the muscarinic binding pocket.
Experimental Protocol: Synthesis of 3-Quinuclidinol (Reduction)
This protocol describes the reduction of 3-quinuclidinone to 3-quinuclidinol, a critical step for generating chiral APIs.
Materials:
-
3-Quinuclidinone hydrochloride (10 mmol)
-
Sodium borohydride (NaBH
) (15 mmol) -
Methanol (dry, 20 mL)
-
Sodium hydroxide (10% aq)
Methodology:
-
Dissolution: Dissolve 3-quinuclidinone HCl in methanol under nitrogen atmosphere. Cool to 0°C.
-
Reduction: Add NaBH
portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.[2] -
Stirring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: MeOH/NH
OH 9:1). -
Quenching: Quench excess hydride with acetone (2 mL).
-
Workup: Evaporate methanol. Dissolve residue in water (10 mL) and basify to pH 12 with NaOH. Extract with chloroform (
mL).[2] -
Purification: Dry organic layer over Na
SO , filter, and concentrate. Recrystallize from cyclohexane/benzene to obtain white crystals.
References
-
Basicity and Nucleophilicity of Quinuclidines
- Source: The Journal of Organic Chemistry (2003). "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction."
-
URL:[Link]
-
Synthesis of Quinuclidine Deriv
-
Source: BenchChem Protocols.[2] "Large-Scale Synthesis of (R)-(-)-3-Quinuclidinol."
-
-
Medicinal Chemistry Applic
- Source: Wikipedia / Medicinal Chemistry Literature.
-
URL:[Link]
-
Structural Analysis and Strain
Sources
Methyl Quinuclidine-4-Carboxylate Hydrochloride: A Comprehensive Technical Guide for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the 1-azabicyclo[2.2.2]octane (quinuclidine) ring system is recognized as a "privileged scaffold." Its rigid, three-dimensional geometry and highly basic tertiary amine make it an exceptional structural mimic for endogenous neurotransmitters like acetylcholine. Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) serves as the premier synthetic building block for functionalizing the sterically hindered C4 position of this bicyclic system.
As a Senior Application Scientist, I have observed that the successful incorporation of this scaffold relies on understanding its unique steric and electronic properties. This whitepaper provides an in-depth analysis of the physicochemical dynamics, pharmacological applications, and field-proven synthetic protocols for utilizing methyl quinuclidine-4-carboxylate hydrochloride in advanced drug development.
Structural Dynamics & Physicochemical Profiling
The choice to utilize the methyl ester hydrochloride salt over the free quinuclidine-4-carboxylic acid is driven by fundamental chemical causality. The free quinuclidine nitrogen (pKa ~10.5) readily forms a stable zwitterion with the C4-carboxylic acid. This zwitterionic state drastically reduces the molecule's solubility in organic solvents, rendering standard anhydrous coupling reactions nearly impossible.
By esterifying the carboxylic acid and isolating the molecule as a hydrochloride salt, both the acidic and basic centers are masked. This yields a highly soluble, non-hygroscopic powder that is ideal for Grignard additions, chemoselective reductions, and controlled saponification.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 102872-28-6 | Standard identifier for procurement and regulatory filing. |
| Molecular Formula | C9H16ClNO2 | Represents the HCl salt of the methyl ester. |
| Molecular Weight | 205.68 g/mol | Low molecular weight allows for downstream lead optimization without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~29.5 Ų | Excellent membrane permeability profile for CNS-targeted applications. |
| Physical State | Crystalline Solid | High stability; resists the aggressive hygroscopicity seen in the free base. |
| Solubility Profile | Soluble in MeOH, DMSO, H2O | Enables versatile use in both polar aprotic and protic solvent systems. |
Pharmacological Significance: Target Pathways
The quinuclidine core is a critical pharmacophore in several therapeutic areas. The C4-substituted derivatives synthesized from methyl quinuclidine-4-carboxylate are particularly valuable because the C4 vector directs substituents away from the basic nitrogen, allowing for optimal receptor sub-pocket binding without disrupting the primary ionic interaction with the receptor's aspartate residues.
Table 2: Pharmacological Targets of Quinuclidine-4-Derivatives
| Target Receptor / System | Therapeutic Area | Role of the Quinuclidine Scaffold |
| α7 Nicotinic Acetylcholine Receptor (nAChR) | Alzheimer's, Schizophrenia | Acts as a rigid, basic pharmacophore mimicking acetylcholine, driving neuroprotection . |
| Muscarinic Receptors (mAChR) | COPD, Asthma | Bulky tertiary alcohol derivatives (e.g., Umeclidinium analogs) act as potent competitive antagonists . |
| Glutamine Antagonist Prodrugs | Oncology | Enhances metabolic stability and tumor delivery (e.g., DRP-104 analogs) via amide linkages . |
To visualize the downstream neurological impact of these synthesized ligands, the following signaling pathway illustrates how α7 nAChR agonists derived from this building block exert their therapeutic effect.
Fig 1: Mechanism of action for quinuclidine-derived α7 nAChR agonists.
Synthetic Methodologies & Workflows
The functionalization of the C4 position is notoriously difficult due to the steric shielding of the bicyclic [2.2.2] octane cage. The following workflows represent self-validating, field-proven protocols designed to overcome these kinetic barriers.
Fig 2: Synthetic functionalization pathways of the quinuclidine-4-carboxylate core.
Protocol A: Chemoselective Reduction to Quinuclidin-4-ylmethanol
This protocol details the reduction of the ester to a primary alcohol, a critical precursor for ether-linked muscarinic antagonists.
-
Preparation: Suspend Methyl quinuclidine-4-carboxylate hydrochloride (1.0 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical as borane violently reacts with moisture. The 0 °C starting temperature prevents exothermic runaway during the initial coordination phase.
-
-
Reagent Addition: Add Borane dimethyl sulfide complex (BH3·DMS, 1.1 equiv) dropwise.
-
Causality: BH3·DMS is explicitly chosen over Lithium Aluminum Hydride (LiAlH4). LiAlH4 reacts violently with the acidic proton of the hydrochloride salt, requiring excess reagent and complicating the workup. Borane smoothly coordinates with the quinuclidine nitrogen, directing the reduction of the ester without violent hydrogen gas evolution .
-
-
Thermal Activation: Stir the mixture at room temperature for 1 hour, then heat to reflux (66 °C) for 12 hours.
-
Causality: The steric bulk of the bicyclic system severely hinders the C4 ester. Elevated temperatures are mandatory to drive the hydride transfer to completion.
-
-
Quench & Cleavage (Self-Validation Step): Cool the reaction to 0 °C and carefully quench with excess Methanol.
-
Causality: Methanol serves a dual purpose: it safely destroys unreacted borane and, crucially, cleaves the highly stable nitrogen-borane (
) complex that forms during the reaction. The release of dimethyl sulfide gas and the dissolution of the complex validates that the free amine product has been successfully liberated.
-
-
Isolation: Concentrate under reduced pressure to yield the desired alcohol.
Protocol B: Sterically Hindered Amide Coupling
For the synthesis of prodrugs or peptide mimetics, the ester must be converted to an amide.
-
Saponification: Treat the methyl ester with LiOH in a THF/H2O (3:1) mixture at room temperature for 4 hours, followed by careful acidification to pH 6 to isolate the zwitterionic quinuclidine-4-carboxylic acid.
-
Activation: Suspend the acid in anhydrous DMF. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Causality: Standard coupling agents (like EDC/HOBt) fail due to the C4 steric hindrance. HATU generates a highly reactive 7-aza-OBt ester intermediate that forces the coupling. DIPEA acts as a non-nucleophilic base to maintain the basicity required for the reaction without competing as a nucleophile .
-
-
Coupling: Add the target amine (1.1 equiv) and stir at room temperature for 18 hours. Purify via reverse-phase HPLC.
Analytical Characterization Standards
To ensure the integrity of the synthesized methyl quinuclidine-4-carboxylate hydrochloride and its downstream products, rigorous analytical validation is required.
-
1H NMR (D2O or DMSO-d6): The signature of the quinuclidine core is the highly symmetrical splitting pattern of the bridgehead methylene protons. Look for a distinct multiplet around
3.10-3.30 ppm (6H, adjacent to nitrogen) and 1.80-2.00 ppm (6H, adjacent to the C4 bridgehead). The methyl ester will appear as a sharp singlet at 3.65 ppm. -
LC-MS (ESI+): The compound should exhibit a strong
peak at m/z 170.1 (corresponding to the free base of the methyl ester, ). The absence of the hydrochloride salt mass in positive ESI is expected, as the chloride ion ( ) flies in negative mode.
References
- US Patent US8114891B2.4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof. Google Patents.
- WO2014027045A1.Chemical Process (Umeclidinium bromide intermediates). Glaxo Group Limited. Google Patents.
-
Journal of Medicinal Chemistry. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. American Chemical Society (ACS). URL:[Link]
-
PubChem Compound Summary. Quinuclidine-4-carboxylic acid (CID 13760939). National Center for Biotechnology Information. URL:[Link]
The Quinuclidine Scaffold: Historical Discovery, Synthesis, and Pharmacological Evolution
Introduction & Executive Summary
Quinuclidine (1-azabicyclo[2.2.2]octane) is a highly rigid, bicyclic tertiary amine that has cemented its status as a "privileged scaffold" in medicinal chemistry[1]. Characterized by its unique caged structure, quinuclidine serves as the critical pharmacophore in a vast array of natural alkaloids and synthetic therapeutics. This technical guide explores the historical discovery of the quinuclidine core, the physicochemical principles that govern its unique reactivity, and the evolution of its synthetic methodologies and pharmacological applications.
Historical Discovery and Early Synthesis
The pharmacological story of quinuclidine begins with the isolation of Cinchona alkaloids, such as quinine and cinchonidine, which have been utilized for centuries as antimalarial agents. The quinuclidine ring forms the core structural motif of these natural products. However, isolating and synthesizing the bare quinuclidine core in a laboratory setting proved to be a significant chemical challenge.
The first major breakthrough in its synthetic history occurred in the late 1930s at the University of Zagreb. Renowned organic chemist Vladimir Prelog (who later received the Nobel Prize in Chemistry) developed a novel method of double intramolecular alkylation to successfully synthesize the quinuclidine moiety[2][3]. Prelog's pioneering work laid the foundational groundwork for accessing complex bicyclic nitrogenous systems. Later, in 1953, Leo Sternbach patented the first documented synthesis of 3-quinuclidinone and its subsequent reduction to 3-quinuclidinol, unlocking a versatile chiral synthon that remains a cornerstone of modern drug development[4].
Physicochemical Properties & Structural Rationale
The pharmacological utility of quinuclidine is fundamentally tied to its unique physicochemical properties, particularly its exceptional basicity and structural rigidity.
Table 1: Key Physicochemical Properties of Quinuclidine
| Property | Value | Structural Rationale & Causality |
| Molecular Formula | C₇H₁₃N | Bicyclic structure (1-azabicyclo[2.2.2]octane) provides a highly rigid 3D framework[1]. |
| Molar Mass | 111.18 g/mol | Low molecular weight is ideal for crossing biological membranes, including the blood-brain barrier[1]. |
| pKa (Conjugate Acid) | ~11.0 - 11.3 | Exceptionally high basicity compared to acyclic amines, ensuring protonation at physiological pH[1][5]. |
| LogP | 1.44 | Favorable lipophilicity profile for central nervous system (CNS) penetration[1]. |
| Conformation | Boat | The three cyclohexane rings adopt a boat conformation, reducing the entropic penalty of receptor binding[1][5]. |
Causality of Basicity: Quinuclidine is significantly more basic (pKa ~11.0) than structurally analogous acyclic tertiary amines like triethylamine (pKa ~10.7)[6]. In triethylamine, flexible ethyl groups create steric hindrance around the nitrogen atom, shielding the lone pair. In contrast, the rigid bicyclic framework of quinuclidine "ties back" the alkyl chains, locking the nitrogen atom in a bridgehead position[5][6]. This exposes the nitrogen's sp³ hybridized lone pair, preventing pyramidal inversion and making it highly accessible for protonation and hydrogen bonding with biological targets[1][6].
Synthetic Methodologies: The Dieckmann Condensation
The synthesis of quinuclidine derivatives typically begins with 3-quinuclidinone. The most reliable industrial and laboratory-scale route is the Dieckmann condensation of piperidine derivatives[4].
Experimental Protocol: Synthesis of 3-Quinuclidinone
This self-validating protocol utilizes thermodynamic control to ensure high yields of the bicyclic core.
-
Precursor Alkylation: Ethyl piperidine-4-carboxylate is reacted with methyl chloroacetate in the presence of sodium carbonate (Na₂CO₃) in a suitable solvent[4].
-
Mechanistic Causality: Na₂CO₃ acts as a mild base to neutralize the HCl byproduct. This prevents the protonation of the piperidine nitrogen, ensuring it remains a potent nucleophile for the Sₙ2 attack on the alkyl halide.
-
-
Dieckmann Cyclization: The purified diester intermediate is treated with potassium tert-butoxide (KOtBu) in toluene at elevated temperatures[4].
-
Mechanistic Causality: KOtBu is a sterically hindered, strong base. Its bulkiness prevents it from acting as a nucleophile (which would cause unwanted ester hydrolysis), ensuring it exclusively abstracts the acidic α-proton to drive the intramolecular Claisen-type condensation.
-
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is refluxed in concentrated hydrochloric acid (HCl)[4].
-
Mechanistic Causality: Strongly acidic conditions hydrolyze the ester into a β-keto acid. Under heat, this acid rapidly undergoes thermal decarboxylation (loss of CO₂) via a six-membered cyclic transition state, yielding the final 3-quinuclidinone hydrochloride salt.
-
Synthetic workflow of 3-quinuclidinone via Dieckmann condensation.
Pharmacological Evolution & Signaling Pathways
The quinuclidine core is a highly versatile pharmacophore that modulates several critical neurotransmitter systems, making it a focal point in drug discovery.
Muscarinic Receptor Modulation
Quinuclidine derivatives are prolific ligands for muscarinic acetylcholine receptors (mAChRs). Because the protonated quinuclidine nitrogen spatially mimics the quaternary ammonium group of acetylcholine, it fits perfectly into the orthosteric binding site of these G-protein coupled receptors (GPCRs)[1]. M₁ and M₃ receptors couple to Gαq/11 proteins, activating phospholipase C (PLC) and leading to intracellular calcium release[1]. Quinuclidine-based antagonists (e.g., solifenacin, cevimeline) block this pathway, making them highly effective for treating overactive bladder and Sjögren's syndrome[4][7]. Research has also focused on M₂-selective quinuclidine derivatives for targeted neurological therapies[8].
Modulation of the muscarinic M1/M3 GPCR signaling pathway by quinuclidines.
Cholinesterase Inhibition
Recent advancements have explored quinuclidine-based carbamates as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[9][10]. By covalently binding to the active site serine of these enzymes via the carbamate moiety, while the quinuclidine core anchors into the catalytic anionic site, these compounds prevent the breakdown of acetylcholine. This mechanism is a primary therapeutic strategy for managing cognitive decline in Alzheimer's disease[9].
Nicotinic Receptor Agonism
Beyond muscarinic targets, novel quinuclidine derivatives like 3-(4-hydroxyphenyl-1,2,3-triazol-1-yl)quinuclidine (QND8) have been developed as selective α7 nicotinic acetylcholine receptor (nAChR) agonists[11]. These compounds exhibit potent antinociceptive and anti-inflammatory effects in murine models, offering a promising non-opioid pathway for managing inflammatory pain with a highly favorable central nervous system safety profile[11].
Conclusion
From its early isolation from Cinchona bark to Vladimir Prelog's pioneering synthetic achievements, the quinuclidine scaffold has proven indispensable to modern medicinal chemistry. Its rigid geometry and high basicity provide an optimal spatial arrangement for interacting with diverse biological targets, ranging from GPCRs to cholinesterases. As synthetic methodologies continue to evolve, quinuclidine will undoubtedly remain a cornerstone in the rational design of next-generation therapeutics.
References
- Title: The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry | Source: Benchchem | URL
- Title: Vladimir Prelog and the department of organic chemistry | Source: ResearchGate | URL
- Title: Quinuclidine - Wikipedia | Source: Wikipedia | URL
- Title: Which one is a stronger base between quinuclidine and triethylamine | Source: Filo | URL
- Title: The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (R)-(-)
- Title: Prelog's Zagreb School of Organic Chemistry (1935 – 1945)
- Title: ChemInform Abstract: Design and Pharmacology of Quinuclidine Derivatives as M2-Selective Muscarinic Receptor Ligands | Source: ResearchGate | URL
- Title: Synthetic Routes to Approved Drugs Containing a Spirocycle | Source: Preprints.
- Title: Quinuclidine-Based Carbamates as Potential CNS Active Compounds | Source: MDPI | URL
- Title: Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs | Source: NIH | URL
- Title: 3-(4-Hydroxyphenyl-1,2,3-Triazol-1-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinuclidine - Wikipedia [en.wikipedia.org]
- 6. Which one is a stronger base between quinuclidine and triethylamine | Filo [askfilo.com]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Technical Application Note: Strategic Utilization of Methyl Quinuclidine-4-Carboxylate Hydrochloride
The following Technical Application Note is designed for research scientists and process chemists. It synthesizes specific chemical behaviors of the quinuclidine cage with practical, high-yield synthetic protocols.
Executive Summary & Strategic Utility
Methyl quinuclidine-4-carboxylate hydrochloride is a specialized bicyclic building block used primarily to introduce the rigid, lipophilic quinuclidine cage into pharmaceutical scaffolds. Unlike the more common 3-substituted derivatives (e.g., Solifenacin, Quinine), the 4-substituted variant offers a unique axis of symmetry and a bridgehead vector that projects substituents directly away from the nitrogen lone pair.
Key Applications:
-
Muscarinic Antagonists: It is the core starting material for Umeclidinium Bromide (Incruse Ellipta), a Long-Acting Muscarinic Antagonist (LAMA) used in COPD treatment.[1]
-
5-HT3 Receptor Modulators: The rigid cage locks pharmacophores in specific spatial conformations, improving binding affinity and metabolic stability compared to flexible piperidine analogs.
-
Bridgehead Functionalization: The 4-position is chemically distinct; it is a tertiary carbon that cannot planarize (Bredt’s Rule), making it resistant to elimination reactions and allowing for the creation of metabolically stable quaternary centers.
Chemical Profile & Handling
The hydrochloride salt is the standard stable form. The free base is a low-melting solid/oil that is hygroscopic and sensitive to aerial oxidation (N-oxide formation).
| Property | Value | Notes |
| pKa (Conj. Acid) | ~9.4 - 9.8 | Less basic than unsubstituted quinuclidine (pKa 11.0) due to the inductive effect of the ester.[2] |
| Solubility (HCl) | Water, Methanol, DMSO | Highly soluble in polar protic solvents. |
| Solubility (Base) | DCM, EtOAc, Ether, Toluene | Extractable into organic phase at pH > 11. |
| Hygroscopicity | High | Store under inert atmosphere; dry before use in moisture-sensitive reactions. |
Critical Handling Protocol: Free-Basing
Most organometallic reactions (Grignard, LAH reduction) require the free base to prevent catalyst decomposition.
-
Dissolve the HCl salt in minimal water (10 mL/g).
-
Cool to 0°C and slowly add saturated K₂CO₃ (aq) until pH > 12. Note: NaOH can be used, but K₂CO₃ minimizes ester hydrolysis risk if contact time is short.
-
Extract immediately with Dichloromethane (DCM) (3 x vol).
-
Dry organic layer over anhydrous Na₂SO₄ .
-
Concentrate in vacuo to yield the free amine oil. Use immediately.
Synthetic Pathways & Protocols
Pathway Visualization
The following diagram illustrates the primary divergent synthetic routes from the parent ester.
Caption: Divergent synthesis from the 4-carboxylate core. The green path highlights the route to high-value muscarinic antagonists.
Protocol A: Synthesis of Diphenyl(quinuclidin-4-yl)methanol
Target: The core scaffold for Umeclidinium Bromide. Mechanism: Nucleophilic addition of Grignard reagent to the bridgehead ester. Challenge: Steric hindrance at the 4-position is moderate; however, the cage structure prevents "backside" interference, often leading to clean conversion if sufficient equivalents are used.
Step-by-Step:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon.
-
Solubilization: Dissolve freshly prepared free base (1.0 eq, e.g., 10 mmol) in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Cool to 0°C. Add Phenylmagnesium bromide (3.5 eq, 3.0 M in ether) dropwise via syringe pump over 30 minutes.
-
Note: Excess Grignard is required to deprotonate any residual moisture and drive the double-addition to completion.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.
-
Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over MgSO₄.
-
Purification: The tertiary alcohol often crystallizes. If not, purify via flash chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).
Protocol B: Reduction to Quinuclidine-4-methanol
Target: Precursor for aldehydes (via Swern) or alkyl halides. Reagent: Lithium Aluminum Hydride (LiAlH4).
Step-by-Step:
-
Suspension: Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0°C under Argon.
-
Addition: Add the free base ester (dissolved in THF) dropwise to the hydride suspension.
-
Caution: Exothermic gas evolution.
-
-
Reflux: Heat to reflux (66°C) for 2 hours to ensure complete reduction of the sterically shielded ester.
-
Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.
-
Filtration: Filter the granular precipitate through a Celite pad. Rinse with THF.[3]
-
Isolation: Concentrate the filtrate to yield the alcohol as a white solid.
Protocol C: Controlled Hydrolysis to the Acid
Target: Quinuclidine-4-carboxylic acid (for amide coupling). Note: The zwitterionic nature of the amino-acid product makes isolation tricky.
Step-by-Step:
-
Dissolve the HCl salt directly in THF:Water (1:1).
-
Add LiOH·H₂O (3.0 eq). Stir at RT for 12 hours.
-
Neutralization (Critical): Adjust pH to ~7.0 using 1N HCl.
-
Lyophilization: Do not extract. Remove solvents via lyophilization (freeze-drying) to obtain the crude amino acid salt.
-
Desalting: For high purity, pass through an ion-exchange resin (e.g., Dowex 50W) eluting with dilute NH₄OH.
Troubleshooting & Quality Control
NMR Characterization (Free Base in CDCl₃)
-
Bridgehead (H-4): No proton (Quaternary carbon).
-
Ester Methyl: Singlet at ~3.65 ppm.
-
Cage Protons (H-2, H-6): Multiplets at ~2.90 ppm (closest to Nitrogen).
-
Cage Protons (H-3, H-5): Multiplets at ~1.80 ppm.
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield in Grignard | Protonation of Grignard by HCl salt residues. | Ensure strict free-basing protocol (Protocol 1) and drying of the amine oil. |
| N-Oxide Formation | Oxidation during workup or storage. | Perform all reactions under Argon/Nitrogen. Store starting material in freezer. |
| Incomplete Hydrolysis | Steric bulk of the cage. | Use LiOH (smaller cation) instead of NaOH; mild heating (40°C) may be required. |
References
-
Umeclidinium Synthesis: Process for the preparation of quinuclidine derivatives.[4] (Patent WO2014027045). Describes the reaction of quinuclidine esters with organometallics to form muscarinic antagonists.
-
Quinuclidine Reactivity: Grob, C. A. Polar effects in the solvolysis of 4-substituted quinuclidinium salts. Helvetica Chimica Acta, 1980. (Foundational work on bridgehead electronics).
-
General Properties: Quinuclidine-4-carboxylic acid hydrochloride Product Data. Sigma-Aldrich / Merck. (Physical properties and safety data).
-
Muscarinic Antagonists: Luttmann, E., et al. Muscarinic Receptor Antagonists: Chemistry, Pharmacology, and Therapeutics. Journal of Medicinal Chemistry. (Context on the pharmacophore utility).
Sources
Methyl quinuclidine-4-carboxylate hydrochloride as a precursor for novel ligands
High-Fidelity Precursor for Novel CNS Ligands & Rigid Scaffolds
Executive Summary: The "Bridgehead" Advantage
Methyl quinuclidine-4-carboxylate hydrochloride (MQC-HCl) represents a distinct class of bicyclic amine scaffolds. Unlike its more common isomer, 3-substituted quinuclidine (found in cinchona alkaloids and QNB), the 4-substituted variant offers a unique pharmacological vector. The C4 position lies on the axis of symmetry of the [2.2.2] bicyclic system, providing a rigid, globular, and achiral core that projects substituents directly away from the basic nitrogen.
For drug discovery professionals, this scaffold is a high-value precursor for:
-
7 Nicotinic Acetylcholine Receptor (
7 nAChR) Agonists: Targeting cognitive deficits in Alzheimer’s and Schizophrenia.[1] -
Muscarinic (M1/M4) Modulators: Leveraging the "cation-
" interaction capability of the quinuclidine nitrogen. -
5-HT3/5-HT4 Receptor Ligands: Where rigid spatial orientation of the pharmacophore is critical for selectivity.
This guide details the handling, free-basing, and synthetic divergence of MQC-HCl into three primary ligand classes.
Chemical Properties & Handling
Compound: Methyl quinuclidine-4-carboxylate hydrochloride
CAS: [Generic/Variable by Vendor]
Formula: C
2.1 Stability & Storage
-
Hygroscopicity: As a hydrochloride salt of a tertiary amine, MQC-HCl is moderately hygroscopic. Store in a desiccator at -20°C.
-
Free Base Instability: The free base (liquid/low-melting solid) is prone to oxidation and carbonate formation (absorbing CO
from air) due to the highly basic bridgehead nitrogen. Always generate the free base in situ or immediately prior to use.
2.2 The "Salt-Break" Protocol (Mandatory Pre-step)
Most organometallic reactions (Grignard) and some couplings require the free base.
Protocol:
-
Suspend MQC-HCl (1.0 eq) in DCM (10 mL/g).
-
Add Saturated Aqueous Na
CO (or 1M NaOH) at 0°C until pH > 10. -
Rapid Extraction: Extract immediately with DCM (3x).
-
Drying: Dry organic layer over anhydrous Na
SO (Do not use acidic drying agents). -
Concentration: Evaporate solvent under reduced pressure at <30°C. Use immediately.
Synthetic Workflows: Divergent Ligand Synthesis
The utility of MQC-HCl lies in its ability to serve as a "masked" intermediate for three distinct chemical spaces.
3.1 Route A: Hydrolysis & Amide Coupling (The
7 nAChR Route)
Target: Rigid amides (Bioisosteres of tropane alkaloids). Mechanism: The ester is hydrolyzed to the zwitterionic acid (Quinuclidine-4-carboxylic acid), then coupled.
Step-by-Step Protocol:
-
Hydrolysis: Dissolve MQC-HCl in 6N HCl. Reflux for 4–6 hours.
-
Isolation: Concentrate in vacuo. The product is the acid hydrochloride.
-
Activation: Suspend the acid HCl in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Note: Excess base is required to neutralize the quinuclidine salt.
-
Coupling: Add the amine partner (e.g., 3-amino-indazole). Stir at RT for 12h.
-
Validation: Monitor by LC-MS. The quinuclidine nitrogen often causes tailing on silica; use amine-functionalized silica or add 1% NH
OH to the eluent.
3.2 Route B: Reduction to "Neo-Cinchona" Alcohols
Target: Quinuclidin-4-ylmethanol (Precursor for ethers/esters). Application: Used to synthesize ligands where the pharmacophore requires a methylene spacer (e.g., 5-HT3 antagonists).
Protocol:
-
Reagent: Use LiAlH
(LAH) or Borane-DMS (BH ·SMe ). Note: LAH is preferred for the ester. -
Conditions: Add MQC (Free Base) in dry THF to a suspension of LAH at 0°C. Reflux for 2 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Result: A crystalline solid (Quinuclidin-4-ylmethanol) that is highly polar.
3.3 Route C: Grignard Addition (Tertiary Alcohols)
Target: 4-(Diarylhydroxymethyl)quinuclidines. Significance: These are structural analogs of QNB (3-quinuclidinyl benzilate) but with achiral symmetry, reducing regulatory burden regarding enantiomers.
Visualizing the Workflow
The following diagram maps the logical flow from the commercial precursor to high-value targets.
Figure 1: Divergent synthetic utility of Methyl Quinuclidine-4-carboxylate HCl in medicinal chemistry.
Quantitative Data & Comparison
The following table contrasts the 4-substituted scaffold with the more common 3-substituted isomer.
| Feature | 4-Substituted (This Compound) | 3-Substituted (Traditional) | Impact on Drug Design |
| Symmetry | C3v / Achiral | Chiral (R/S) | 4-sub eliminates need for chiral resolution; simpler CMC. |
| Steric Bulk | High (Umbrella-like) | Medium | 4-sub creates a distinct "ball-and-socket" fit in GPCR pockets. |
| Basicity (pKa) | ~10.5 | ~10.8 | Similar cation- |
| Vector | Linear (N -> C4) | Angled | 4-sub projects pharmacophore deeper into narrow receptor channels. |
Critical Troubleshooting (Self-Validating Systems)
Issue: Low yield in Amide Coupling.
-
Root Cause: The quinuclidine nitrogen acts as an internal base and can trap the activated ester or poison the catalyst.
-
Solution: Ensure the HCl salt is fully neutralized. Use 3.5 eq of DIPEA. If using carbodiimides (EDC), add DMAP.
Issue: Product retention on Silica Gel.
-
Root Cause: The basic nitrogen binds silanols.
-
Solution: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent containing 1% NH
OH or TEA (e.g., DCM:MeOH:NH OH 90:9:1).
Issue: Incomplete Grignard Reaction.
-
Root Cause: The free amine coordinates the Mg species, quenching the reagent.
-
Solution: Use 3.0+ equivalents of the Grignard reagent. The first equivalent coordinates the nitrogen; the subsequent equivalents perform the nucleophilic attack.
References
-
Mazurov, A., et al. (2012). 4-Substituted Quinuclidine Derivatives, Methods of Production, Pharmaceutical Uses Thereof.[2] U.S. Patent No.[3] 8,114,891. Washington, DC: U.S. Patent and Trademark Office. Link
-
Broadhurst, M. J., et al. (2016). Quinuclidines for Modulating Alpha 7 Activity. U.S. Patent No.[3] 9,434,724. Washington, DC: U.S. Patent and Trademark Office. Link
-
Pin, F., et al. (2014).[4] Design of alpha-7 nicotinic acetylcholine receptor ligands in quinuclidine, tropane and quinazoline series.[4] European Journal of Medicinal Chemistry, 82, 214-224.[4] Link
-
Odžak, R., & Šprung, M. (2020). Biological activity of monoquaternary ammonium compounds based on 3-substituted quinuclidine.[5] Periodicum Biologorum, 121-122(1-2).[5] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. US9434724B2 - Quinuclidines for modulating alpha 7 activity - Google Patents [patents.google.com]
- 4. Design of α7 nicotinic acetylcholine receptor ligands in quinuclidine, tropane and quinazoline series. Chemistry, molecular modeling, radiochemistry, in vitro and in rats evaluations of a [(18)F] quinuclidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
radiolabeling Methyl quinuclidine-4-carboxylate hydrochloride for PET imaging
Application Note: Radiosynthesis of [ C]Methyl Quinuclidine-4-Carboxylate for PET Imaging
Executive Summary & Scientific Rationale
Methyl quinuclidine-4-carboxylate is a structural analogue of acetylcholine and a pharmacophore found in various muscarinic acetylcholine receptor (mAChR) antagonists. Radiolabeling this molecule with Carbon-11 (
The Chemical Challenge: N- vs. O-Alkylation
The core challenge in labeling this molecule is the chemoselectivity . The quinuclidine nitrogen is a bridgehead tertiary amine with high nucleophilicity (
This protocol utilizes [
Reaction Mechanism & Pathway
The synthesis relies on the
Figure 1: Reaction pathway highlighting the competition between O-alkylation (Target) and N-alkylation (Byproduct).
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Precursor | Quinuclidine-4-carboxylic acid HCl | Substrate for labeling. |
| Radioisotope | [ | Source of Carbon-11.[1][2][3] |
| Methylating Agent | [ | Highly reactive electrophile. |
| Solvent | Dimethylformamide (DMF) (Anhydrous) | Polar aprotic solvent to dissolve salt. |
| Base | Tetrabutylammonium Hydroxide (TBAOH) | Activates carboxylate; improves solubility. |
| Solid Phase | C18 Sep-Pak (Waters) | Product concentration/reformulation. |
Automated Synthesis Workflow (Step-by-Step)
Step 1: Preparation of [
-
Produce [
C]CO via the N(p, ) C nuclear reaction. -
Reduce [
C]CO to [ C]CH using a Nickel/Hydrogenation catalyst. -
React [
C]CH with I vapor at 720°C to form [ C]CH I. -
Pass [
C]CH I through a heated Silver Triflate (AgOTf) column (180°C) to convert it to [ C]CH OTf on-line.-
Expert Insight: MeOTf is preferred over MeI because it reacts instantly at room temperature, minimizing the thermal energy available for the competing N-alkylation reaction.
-
Step 2: Precursor Activation
-
Dissolve 1.0 mg of Quinuclidine-4-carboxylic acid HCl in 300 µL of DMF.
-
Add 0.9 equivalents of TBAOH (1.0 M in MeOH).
-
Critical: Do not use excess base. Excess base will increase the free amine character of the quinuclidine nitrogen, increasing N-alkylation. A slight deficit of base ensures the nitrogen remains largely protonated (protected) while the carboxylate is available.
-
Step 3: Labeling Reaction
-
Trap [
C]MeOTf in the reaction vessel containing the precursor solution at Room Temperature (25°C) . -
Allow to react for 60 seconds. No heating is required.
-
Quench with 1.5 mL of HPLC mobile phase.
Step 4: Purification (HPLC) The separation of the ester from the quaternary amine is achieved via Reverse Phase HPLC.
-
Column: Semi-prep C18 (e.g., Phenomenex Luna, 10µm, 250 x 10 mm).[1]
-
Mobile Phase: 10 mM Ammonium Formate (pH 4.5) / Acetonitrile (85:15 v/v).
-
Flow Rate: 5.0 mL/min.
-
Detection: UV (210 nm) and Gamma.
-
Logic: The quaternary ammonium byproduct is highly polar and will elute near the void volume. The target methyl ester is less polar and will retain longer.
Step 5: Formulation
-
Collect the product fraction (retention time approx. 8-10 min).
-
Dilute with 50 mL water.
-
Pass through a C18 Sep-Pak cartridge (pre-conditioned).
-
Wash with 10 mL water.
-
Elute with 1 mL Ethanol (USP).
-
Dilute with 9 mL 0.9% Saline containing 10 mM HCl .
-
Result: This generates the final hydrochloride salt form suitable for injection.
-
Synthesis Module Diagram
The following diagram illustrates the fluidic logic for a standard synthesis module (e.g., GE TRACERlab FX or Synthra).
Figure 2: Automated synthesis workflow from radionuclide production to final formulation.
Quality Control & Release Criteria
The final product must meet the following criteria before release for preclinical or clinical use.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV) | No significant impurities; Precursor < 5 µ g/dose |
| Identity | Co-injection with cold standard | Retention time matches standard ± 0.5 min |
| pH | pH Strip/Meter | 4.5 – 7.5 |
| Residual Solvent | GC (Gas Chromatography) | DMF < 880 ppm; Ethanol < 5000 ppm |
| Specific Activity | HPLC (UV mass calibration) | > 1 Ci/µmol (> 37 GBq/µmol) at EOS |
| Filter Integrity | Bubble Point Test | > 50 psi (for 0.22 µm filter) |
References
-
Gomez-Vallejo, V., et al. (2010).
C]methyl esters and [ C]methyl ethers using [ C]methyl triflate. This paper establishes the baseline efficiency of MeOTf for esterification. -
Solbach, C., et al. (2004). Efficient radiolabelling of quinuclidine derivatives with fluorine-18 and carbon-11.[4] Discusses the specific handling of the quinuclidine cage in radiochemistry.
-
Lazari, M., et al. (2014).
C]H3-Quinuclidinyl Benzilate ([ C]QNB). Provides precedent for HPLC purification of quinuclidine derivatives. -
Holland, J. P., et al. (2009). Standardized methods for the production of high specific activity zirconium-89. (Cited for general QC standards in radiopharmacy).
Disclaimer: This protocol is intended for research purposes. All radiopharmaceutical production must comply with local radiation safety regulations (NRC/CNSC) and GMP guidelines where applicable.
Sources
- 1. [Carboxyl–11C]-Labeling of four high-affinity cPLA2α inhibitors and their evaluation as radioligands in mice with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase [frontiersin.org]
- 3. openmedscience.com [openmedscience.com]
- 4. Frontiers | Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging [frontiersin.org]
Methyl quinuclidine-4-carboxylate hydrochloride in the synthesis of alpha7 nAChR modulators
Application Note: Methyl Quinuclidine-4-Carboxylate Hydrochloride in the Synthesis of Alpha7 nAChR Modulators
Executive Summary & Pharmacological Context
The alpha7 nicotinic acetylcholine receptor (α7 nAChR) is a homopentameric ligand-gated ion channel pivotal in cognitive function, sensory gating, and the cholinergic anti-inflammatory pathway. While the 3-substituted quinuclidine scaffold (e.g., 3-quinuclidinyl ethers) has historically dominated this field, the 4-substituted quinuclidine moiety offers a unique, unexplored vector for drug design.
Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) serves as a critical bridgehead scaffold. Unlike the chiral 3-position, the 4-position is achiral (C3v symmetry), simplifying synthetic routes by eliminating the need for enantiomeric resolution. Ligands derived from this scaffold position the cationic head group (quinuclidine nitrogen) and the hydrogen-bond acceptor (amide/ester carbonyl) in a rigid alignment that probes distinct regions of the α7 orthosteric binding pocket, offering potential advantages in selectivity against the structurally homologous 5-HT3 receptor.
This guide details the optimized protocols for converting this ester into high-affinity α7 nAChR agonists and positive allosteric modulators (PAMs).
Chemical Properties & Handling
Methyl quinuclidine-4-carboxylate hydrochloride is a hygroscopic solid. The protonated nitrogen renders the molecule highly polar, necessitating specific handling to avoid yield loss during extraction.
| Property | Specification | Handling Note |
| Molecular Formula | C9H15NO2 · HCl | Store in desiccator; hygroscopic. |
| MW | 205.68 g/mol | Use stoichiometric calculations based on salt MW. |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar ethers (Et2O). |
| pKa (Quinuclidine N) | ~10.5 - 11.0 | Requires strong buffering or free-basing for coupling. |
| Stability | Stable at RT | Avoid prolonged exposure to strong base in protic solvents (transesterification risk). |
Synthetic Application: The "Bridgehead" Amide Strategy
The primary utility of this starting material is the generation of Quinuclidine-4-Carboxamides . These ligands mimic the bioactivity of benzamides (like PNU-282987) but with altered vector geometry.
Workflow Diagram: Divergent Synthesis
Caption: Divergent synthetic pathways from the 4-carboxylate scaffold. The primary route (solid lines) targets amide-linked agonists.
Protocol A: Controlled Hydrolysis to the Acid
Objective: Isolate the reactive carboxylic acid without trapping inorganic salts, which interfere with subsequent coupling.
-
Dissolution: Dissolve 1.0 eq of Methyl quinuclidine-4-carboxylate HCl in a 3:1 mixture of THF:Water (0.2 M concentration).
-
Saponification: Add 3.0 eq of LiOH·H2O. Stir at ambient temperature for 4–6 hours. Monitor by LC-MS (ES+) for the disappearance of the methyl ester (M+1 = 170) and appearance of the acid (M+1 = 156).
-
Neutralization (Critical Step):
-
Do not extract with DCM. The amino acid is zwitterionic and water-soluble.
-
Adjust pH to ~7.0 using 1N HCl.
-
Concentrate to dryness under reduced pressure.
-
-
Desalting: Triturate the solid residue with hot Ethanol or Methanol (the organic product dissolves; LiCl/LiOH salts remain largely insoluble). Filter and concentrate the filtrate.
-
Alternative: Use a Dowex 50WX8 (H+ form) ion-exchange column. Elute with 10% NH4OH to recover the free amino acid.
-
Protocol B: "One-Pot" Amide Coupling (High-Throughput)
Objective: Couple with heteroaryl amines (e.g., 3-aminopyridine, 5-aminoindole) to generate the bioactive library.
-
Activation: Suspend the crude Quinuclidine-4-carboxylic acid (1.0 eq) in dry DMF.
-
Base: Add DIPEA (4.0 eq). The excess base is required to neutralize the quinuclidine HCl salt (if not free-based) and the coupling byproduct.
-
Coupling Agent: Add HATU (1.2 eq). Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add the aromatic amine partner (1.1 eq).
-
Reaction: Stir at 50°C for 12 hours. (Aromatic amines are weak nucleophiles; heat is often required).
-
Purification (The "Polar Trap"):
-
Quinuclidines streak on standard silica.
-
Mobile Phase: DCM : MeOH : NH4OH (90 : 9 : 1).
-
Stationary Phase: Amine-functionalized silica is preferred, or pre-wash standard silica with the mobile phase.
-
Biological Evaluation: Validating the Ligand
Once synthesized, the 4-substituted quinuclidine must be validated for α7 nAChR activity. The standard metric is Calcium Flux, as α7 is highly permeable to Ca2+.
Mechanism of Action Diagram
Caption: Signal transduction pathway triggered by the synthetic agonist.
Assay Protocol (FLIPR Calcium Flux)
-
Cell Line: HEK293 cells stably expressing human α7 nAChR and the chaperone protein RIC-3 (essential for surface expression).
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.
-
Agonist Application: Inject the synthesized quinuclidine amide (0.1 nM – 10 µM).
-
Readout: Measure fluorescence increase (excitation 488 nm, emission 525 nm).
-
Control: Use PNU-282987 (1 µM) as a positive control for normalization.
-
PAM Check: To detect "Silent Agonists" (ligands that bind but don't open the channel efficiently), co-apply with a PAM like PNU-120596 .[1] A massive signal increase indicates the compound is a silent agonist.
Expert Troubleshooting & Tips
-
Solubility Issues: The 4-carboxylate HCl salt is very soluble in water but poor in DCM. If your reaction requires anhydrous non-polar conditions, convert the HCl salt to the free base by partitioning between 50% NaOH and Chloroform (repeat 3x), then dry over Na2SO4.
-
Steric Hindrance: The 4-position is sterically bulky (bridgehead). Coupling with bulky anilines (e.g., ortho-substituted) may fail with EDC/HOBt. Always use HATU or T3P (Propylphosphonic anhydride) for these couplings.
-
False Positives: Quinuclidines are basic amines. Ensure your biological assay buffer is pH-adjusted (pH 7.4) after adding high concentrations of the compound to prevent pH-induced artifacts in fluorescence.
References
-
Vertex Pharmaceuticals. (2023). Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator. PubMed. Link
-
European Journal of Medicinal Chemistry. (2014). Design of α7 nicotinic acetylcholine receptor ligands in quinuclidine, tropane and quinazoline series.[2] ScienceDirect. Link
-
Journal of Medicinal Chemistry. (2005). Discovery and Structure-Activity Relationship of Quinuclidine Benzamides as Agonists of alpha7 Nicotinic Acetylcholine Receptors. ACS Publications. Link
-
MilliporeSigma. (2023). Methyl quinuclidine-4-carboxylate hydrochloride Product Page & Properties. Sigma-Aldrich.[3] Link
-
Organic Syntheses. (1963). Preparation of Quinuclidone and Quinuclidine Derivatives.[4][5] Org.[1][5][6] Synth. Link
Sources
- 1. Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of α7 nicotinic acetylcholine receptor ligands in quinuclidine, tropane and quinazoline series. Chemistry, molecular modeling, radiochemistry, in vitro and in rats evaluations of a [(18)F] quinuclidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US9434724B2 - Quinuclidines for modulating alpha 7 activity - Google Patents [patents.google.com]
Application Note: Pharmacological Characterization of Methyl Quinuclidine-4-Carboxylate Hydrochloride
This Application Note and Protocol is designed for researchers characterizing the pharmacological profile of Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6).
Given the structural classification of this compound as a quinuclidine derivative—a scaffold historically significant for high-affinity muscarinic acetylcholine receptor (mAChR) antagonism (e.g., 3-Quinuclidinyl benzilate, QNB)—this protocol focuses on a Competition Radioligand Binding Assay . This method is the gold standard for determining the equilibrium dissociation constant (
Executive Summary & Mechanism of Action
Methyl quinuclidine-4-carboxylate hydrochloride is a synthetic bicyclic amine derivative. While 3-substituted quinuclidines are classical high-affinity muscarinic antagonists, 4-substituted derivatives often exhibit distinct steric and electrostatic profiles that modulate receptor subtype selectivity (M1–M5) or affinity for nicotinic acetylcholine receptors (nAChRs).
In this assay, the compound acts as a heterologous competitor . It competes with a radiolabeled orthosteric antagonist (the "hot" ligand) for the acetylcholine binding pocket. The displacement of radioactivity is inversely proportional to the test compound's affinity.
Key Chemical Properties
| Property | Specification |
| CAS Number | 102872-28-6 |
| Molecular Formula | |
| Molecular Weight | 219.69 g/mol |
| Solubility | Highly soluble in water (>50 mM); Soluble in DMSO.[1] |
| Storage | Desiccate at -20°C. Hygroscopic. |
Experimental Workflow Diagram
The following logic flow outlines the critical path for the binding assay, from stock preparation to data regression.
Caption: Workflow for competitive radioligand binding assay determining Ki of Methyl quinuclidine-4-carboxylate.
Detailed Protocol: Muscarinic Receptor Competition Binding
A. Reagents and Buffers
Scientific Rationale: The buffer must maintain physiological pH while minimizing non-specific binding (NSB). Polyethyleneimine (PEI) is critical for blocking the negatively charged glass fiber filters to prevent the cationic quinuclidine from sticking non-specifically.
| Component | Composition | Purpose |
| Assay Buffer | 50 mM Tris-HCl, 10 mM | Maintains ionic strength; |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (Ice cold) | Rapidly removes unbound ligand without disturbing bound complex ( |
| Filter Pre-soak | 0.1% Polyethyleneimine (PEI) in water | Coats GF/B filters to reduce cationic non-specific binding. |
| Radioligand | High-affinity antagonist ( | |
| Non-Specific Control | Atropine (1 | Defines the "floor" of the assay (NSB). |
B. Preparation of Stock Solutions[2][3]
-
Primary Stock (10 mM): Dissolve 2.20 mg of Methyl quinuclidine-4-carboxylate HCl in 1.0 mL of deionized water or DMSO. Vortex until clear.
-
Note: As a hydrochloride salt, water is preferred. If using DMSO, ensure final assay concentration is <1% to avoid receptor denaturation.
-
-
Working Dilutions: Prepare
concentrations in Assay Buffer. Serial dilute (1:10) to generate a range from M to M (Final assay concentrations: M to M).
C. Assay Procedure
Self-Validating Step: Every plate must include "Total Binding" (TB) wells (radioligand + vehicle) and "Non-Specific Binding" (NSB) wells (radioligand + excess atropine).
-
Pre-incubation: Soak Whatman GF/B filters in 0.1% PEI for >1 hour.
-
Plate Setup (96-well format):
-
Add 25
L Assay Buffer (to TB wells). -
Add 25
L Atropine (10 M stock) (to NSB wells). -
Add 25
L Methyl quinuclidine-4-carboxylate dilutions (to Experimental wells).
-
-
Membrane Addition: Add 100
L membrane suspension (approx. 10-20 g protein/well). -
Radioligand Addition: Add 25
L (Final concentration , typically 0.1-0.2 nM). -
Equilibrium Incubation: Incubate for 60 minutes at 25°C (Room Temp) with gentle shaking.
-
Rationale: Quinuclidines have slow off-rates; sufficient time is needed to reach equilibrium.
-
-
Termination:
-
Harvest using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash filters
with 3 mL ice-cold Wash Buffer.
-
-
Detection: Transfer filters to vials, add scintillation cocktail, and count (LSC).
Data Analysis & Visualization
Theoretical Binding Curve
The following diagram illustrates the expected sigmoidal dose-response curve. The inflection point represents the
Caption: Parameters for non-linear regression analysis of competition binding data.
Calculation of Ki
Convert the experimentally determined
- : Concentration of Methyl quinuclidine-4-carboxylate displacing 50% of specific binding.
- : Concentration of radioligand used (e.g., 0.2 nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Cationic ligand sticking to filters. | Ensure filters are soaked in 0.1% - 0.5% PEI for at least 1 hour. |
| Low Signal-to-Noise | Insufficient receptor density ( | Increase membrane protein concentration per well. |
| Steep Hill Slope (>1.0) | Positive cooperativity or aggregation. | Check compound solubility; ensure stock is fully dissolved.[2] |
| Shallow Hill Slope (<1.0) | Negative cooperativity or multiple sites. | The 4-carboxylate may discriminate between high/low affinity states or subtypes. |
References
-
Birdsall, N. J., et al. "Muscarinic receptors: labeling with [3H]quinuclidinyl benzilate." Journal of Neurochemistry, vol. 27, no. 1, 1976. Link
-
Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, vol. 22, no. 23, 1973. Link
-
Saunders, J., et al. "Novel quinuclidine-based ligands for the muscarinic cholinergic receptor." Journal of Medicinal Chemistry, vol. 33, no. 4, 1990. Link
-
PubChem Compound Summary. "Methyl quinuclidine-4-carboxylate hydrochloride." National Center for Biotechnology Information. Link
Sources
Application Note: Derivatization of Methyl Quinuclidine-4-Carboxylate for Biological Assays
[1]
Abstract
This guide details the chemical derivatization of Methyl quinuclidine-4-carboxylate hydrochloride to generate high-affinity biological probes. While 3-substituted quinuclidines (e.g., QNB) are classical muscarinic ligands, the 4-substituted quinuclidine scaffold offers a unique, rigid, achiral geometry ideal for targeting
Introduction & Biological Context
The quinuclidine (1-azabicyclo[2.2.2]octane) core is a privileged scaffold in neuropharmacology.[1] The tertiary amine at the bridgehead (N1) mimics the quaternary ammonium of acetylcholine, providing high affinity for the orthosteric binding site of nAChRs.
Why the 4-Position?
-
Symmetry: Unlike the 3-position, the 4-position is achiral.[1] This eliminates the need for enantiomeric separation during synthesis, simplifying library development.
-
Vector Geometry: Substituents at the 4-position extend linearly away from the cationic center, allowing the attachment of bulky fluorophores or biotin tags without disrupting the critical cation-
interactions within the receptor's aromatic cage.[1]
Target Applications:
-
Fluorescent Ligand Binding Assays: Replacement of radioligands ([³H]-Epibatidine).[1]
-
Affinity Chromatography: Pull-down assays for receptor isolation.[1]
-
SAR Studies: Rapid generation of amide libraries to probe the receptor's accessory hydrophobic pockets.[1]
Workflow Visualization
The following diagram illustrates the conversion logic from the commercial precursor to the active biological probe.
Figure 1: Synthetic workflow for converting the methyl ester precursor into a functional biological probe. Note the critical intermediate activation step required to overcome bridgehead steric hindrance.
Chemical Strategy & Causality[1]
Challenge: Bridgehead Sterics
The ester at the C4 position is located at a bridgehead carbon.[1] While not as inert as a adamantane bridgehead, it is sterically shielded compared to linear esters.[1]
-
Implication: Standard aminolysis (mixing ester + amine) will be too slow or require temperatures that degrade the fluorophore.[1]
-
Solution: We must first hydrolyze the ester to the carboxylic acid, then use a high-efficiency coupling reagent (HATU) to drive amide formation.[1]
Challenge: Zwitterionic Nature
Upon hydrolysis, the product is quinuclidine-4-carboxylic acid .[1]
-
At Neutral pH: The N1 amine is protonated (
) and the carboxylic acid is deprotonated ( ), forming a highly water-soluble zwitterion.[1] -
Extraction Issue: This zwitterion will not extract into organic solvents (DCM/EtOAc), making standard workups impossible.[1]
-
Solution: We utilize Lyophilization or Solid Phase Extraction (SCX) rather than liquid-liquid extraction for the intermediate.
Experimental Protocols
Protocol A: Preparation of Quinuclidine-4-Carboxylic Acid
Objective: Hydrolyze the methyl ester and remove the HCl counterion.
Materials:
-
Methyl quinuclidine-4-carboxylate HCl (1.0 eq)[1]
-
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)
-
Solvent: Methanol:Water (3:1 v/v)[1]
Step-by-Step:
-
Dissolution: Dissolve 500 mg of Methyl quinuclidine-4-carboxylate HCl in 10 mL of MeOH:H₂O (3:1).
-
Note: The solution will be acidic initially due to the HCl salt.[1]
-
-
Saponification: Add LiOH·H₂O (3.0 eq) in one portion.[1]
-
Why 3 equivalents? 1 eq neutralizes the HCl; 1 eq hydrolyzes the ester; 1 eq drives the equilibrium.
-
-
Reaction: Stir at 50°C for 4–6 hours.
-
Workup (Critical):
-
Cool to room temperature.[1]
-
Neutralize the pH to ~7.0 using 1M HCl carefully.[1]
-
Do NOT extract. Concentrate the solvent in vacuo to dryness.[1]
-
Desalting: Redissolve the crude solid in minimal water and pass through a pre-packed C18 Sep-Pak or Diaion HP-20 resin.[1] Elute salts with water, then elute the product with 50% MeOH/Water.
-
Alternative: If C18 is unavailable, use preparative HPLC immediately.[1]
-
-
Drying: Lyophilize to obtain the white solid (Quinuclidine-4-carboxylic acid).[1]
Protocol B: Bioconjugation (Fluorescent Labeling)
Objective: Couple the acid to an amine-functionalized fluorophore (e.g., 5-FAM-Amine or FITC-Cadaverine).[1]
Materials:
-
Quinuclidine-4-carboxylic acid (1.0 eq)[1]
-
HATU (1.2 eq) - Chosen for high reactivity with hindered acids.[1]
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq)[1]
-
Amine-Fluorophore (e.g., 5-Aminofluorescein) (1.0 eq)[1]
Step-by-Step:
-
Activation: In a dry vial, dissolve Quinuclidine-4-carboxylic acid (10 mg) in 1 mL anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq). Stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 eq).[1][2] Stir for 15 minutes at Room Temperature.
-
Conjugation: Add the Amine-Fluorophore (1.0 eq) dissolved in minimal DMF. Add the remaining DIPEA (2.0 eq).[1]
-
Reaction: Stir at Room Temperature for 12–16 hours. Protect from light.[1]
-
Quench: Add 100 µL of water to quench unreacted active ester.
-
Purification:
Quality Control & Validation
Data Summary Table
| Parameter | Specification | Method | Acceptance Criteria |
| Purity | > 95% | HPLC (254 nm & 488 nm) | Single peak integration |
| Identity | Mass Accuracy | HRMS (ESI-TOF) | |
| Solubility | Aqueous Buffer | Visual | Clear solution at 100 µM in PBS |
| Stability | 24h at RT | HPLC | < 5% degradation |
Validation Checkpoints:
-
NMR Verification: In
H NMR (D₂O), the methyl ester singlet ( 3.7 ppm) must disappear after Protocol A. -
Mass Spec: Ensure the final conjugate shows
corresponding to Fluorophore + Quinuclidine - H₂O.[1]
Biological Application: Ligand Binding Assay
Once synthesized, the probe is used to interrogate nAChR distributions.
Assay Logic:
-
Competition: The fluorescent probe competes with a known ligand (e.g., Acetylcholine or Nicotine).[1]
-
Readout: Fluorescence Polarization (FP) or FRET.[1]
Figure 2: Competitive binding assay logic. High affinity of the 4-substituted quinuclidine probe results in a stable complex (High FP).[1] Introduction of a competitor displaces the probe, reducing polarization.
References
-
Sigma-Aldrich. Methyl quinuclidine-4-carboxylate Product Specification.[1]Link[1]
-
BenchChem. HATU Coupling Reactions: Technical Support & Protocols.Link[1][3][4]
-
K. Ilango et al. "Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines."[5] Austin Journal of Analytical & Pharmaceutical Chemistry, 2015.[5] Link
-
Baragaña, B. et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action...".[1][6] Journal of Medicinal Chemistry, 2016. Link
-
T. Papke et al. "Side Groups Convert the
7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator."[1] ACS Chemical Neuroscience, 2023.[1] Link[1] -
K. Ponde et al. "Selective
3 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction."[1] Pharmaceuticals, 2023.[1][7][8] Link
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Quantification of Methyl Quinuclidine-4-Carboxylate Hydrochloride
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmaceutical Development Professionals.
Introduction & Analytical Challenges
Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 5299-90-1) is a highly polar, basic, and sterically hindered bicyclic intermediate. It is a critical building block in the synthesis of long-acting muscarinic antagonists, such as umeclidinium bromide[1], and various
Quantifying this compound presents a triad of analytical challenges:
-
Lack of a UV Chromophore: The molecule consists solely of a saturated quinuclidine ring and a methyl ester. It lacks the conjugated
-electron systems required for standard UV/Vis or Diode Array Detection (DAD). -
High Polarity & Basicity: The tertiary amine of the quinuclidine core has a pKa of ~10.5. Under standard reversed-phase (RP) liquid chromatography, it remains fully protonated, leading to zero retention (elution in the void volume) and severe peak tailing due to secondary interactions with residual silanols on C18 stationary phases.
-
Matrix Suppression: In trace-level biological or complex synthetic matrices, the early elution of polar compounds leads to severe ion suppression in mass spectrometry.
To overcome these hurdles, this application note details two orthogonal, self-validating methodologies: HILIC-CAD for bulk API purity and process monitoring, and LC-MS/MS for trace-level quantification and pharmacokinetics.
Fig 1. Decision matrix for selecting the appropriate quantification modality.
Physicochemical Rationale & Methodological Design
Why HILIC over Reversed-Phase?
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase. For methyl quinuclidine-4-carboxylate, the water-enriched layer on the HILIC stationary phase effectively partitions the protonated quinuclidine core, resulting in excellent retention (k' > 3) and sharp peak shapes.
Why CAD over ELSD or UV?
Charged Aerosol Detection (CAD) provides a universal, mass-dependent response for non-volatile analytes, making it ideal for pharmaceutical counterions and compounds lacking chromophores[3]. Unlike Evaporative Light Scattering Detectors (ELSD), CAD response is independent of the analyte's optical properties and offers superior linearity and sensitivity at low microgram levels.
Mass Spectrometry Fragmentation Causality
In positive Electrospray Ionization (ESI+), the quinuclidine nitrogen readily accepts a proton to form the
Fig 2. ESI+ collision-induced dissociation (CID) pathway for MRM transitions.
Experimental Protocols: Self-Validating Systems
Protocol A: Bulk Purity Analysis via HILIC-CAD
Designed for API release testing and reaction monitoring.
Self-Validating Mechanism: This protocol utilizes Gabapentin as an internal standard (IS). Because CAD relies on aerosol charging, nebulizer efficiency can drift. A consistent area ratio of Methyl quinuclidine-4-carboxylate to Gabapentin self-validates the nebulization and ionization efficiency of the detector in real-time.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in 80:20 Acetonitrile:Water. Causality: Injecting highly aqueous samples into a HILIC system disrupts the stationary water layer, causing severe peak distortion and breakthrough. Matching the initial mobile phase prevents this.
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Causality: pH 3.0 ensures the quinuclidine nitrogen (pKa ~10.5) is 100% protonated. The formate acts as a volatile ion-pairing agent, masking residual silanols.
-
Mobile Phase B: 100% Acetonitrile (0.1% Formic Acid).
-
Gradient Program:
-
0-2 min: 90% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12-15 min: Return to 90% B for re-equilibration.
-
-
CAD Parameters: Evaporator temperature set to 35°C; Data collection rate at 10 Hz; Filter set to 3.6 seconds. Apply a Power Function Value (PFV) of 1.0 to linearize the response.
Protocol B: Trace Quantification via LC-MS/MS (MRM)
Designed for pharmacokinetic (PK) profiling and genotoxic impurity screening.
Self-Validating Mechanism: To ensure reliable quantitative LC-MS measurements, matrix effects must be mitigated[5]. This protocol employs Ethyl quinuclidine-4-carboxylate as a structural analog internal standard. It co-elutes closely with the target analyte, experiencing identical matrix-induced ion suppression/enhancement, thereby normalizing the mass spectrometer's response.
Step-by-Step Methodology:
-
Sample Extraction (Plasma/Urine): Aliquot 100 µL of biological matrix. Add 10 µL of IS (Ethyl quinuclidine-4-carboxylate, 100 ng/mL). Perform protein precipitation by adding 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid). Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Column: Waters Atlantis HILIC Silica (100 x 2.1 mm, 3 µm).
-
Flow Rate: 0.4 mL/min.
-
MS Source Optimization (ESI+):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Voltage: 30 V
-
-
MRM Acquisition: Program the transitions as defined in Table 1.
Quantitative Method Validation Data
All data should be evaluated against ICH Q2(R1) guidelines for analytical validation.
Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Methyl quinuclidine-4-carboxylate | 170.1 | 110.1 | 50 | 25 | Quantifier |
| Methyl quinuclidine-4-carboxylate | 170.1 | 82.1 | 50 | 40 | Qualifier |
| Ethyl quinuclidine-4-carboxylate (IS) | 184.1 | 110.1 | 50 | 25 | Internal Standard |
Table 2: Method Validation Summary
| Parameter | Protocol A: HILIC-CAD | Protocol B: LC-MS/MS |
| Primary Application | Bulk API Purity & Process | Trace PK & Impurity Profiling |
| Linear Range | 1.0 – 500 µg/mL | 0.5 – 100 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 2.5% | < 4.8% |
| Inter-day Precision (%RSD) | < 3.0% | < 6.2% |
| Matrix Recovery | N/A (Direct Dilution) | 92% - 105% (Plasma) |
Conclusion
The lack of a chromophore and the high polarity of Methyl quinuclidine-4-carboxylate hydrochloride render traditional RP-HPLC-UV obsolete. By leveraging HILIC chromatography to manage the polarity, and utilizing CAD or MS/MS detection to bypass the lack of UV absorbance, laboratories can achieve robust, reproducible, and highly sensitive quantification suitable for both manufacturing process control and rigorous clinical pharmacokinetics.
References
- European Patent Office. (2021). CHEMICAL PROCESS - Patent 3401316 (Umeclidinium bromide synthesis).
- Google Patents. (2010). CN101883771A - Quinuclidin-4-ylmethyl 1H-indole-3-carboxylate derivatives as alpha 7-nicotinic acetylcholine receptor ligands.
-
OSTI.GOV. (2020). Trichloroethoxycarbonylation of 3-quinuclidinol for its enhanced detection at low levels by Electron Ionization Gas Chromatography-Mass Spectrometry.[Link]
-
Zhang, L., et al. (2010). Simultaneous determination of positive and negative pharmaceutical counterions using mixed-mode chromatography coupled with charged aerosol detector. Journal of Chromatography A, 1217(37), 5776-5784.[Link]
-
Royal Society of Chemistry. Guide to achieving reliable quantitative LC-MS measurements.[Link]
Sources
- 1. CHEMICAL PROCESS - Patent 3401316 [data.epo.org]
- 2. CN101883771A - Quinuclidin-4-ylmethyl 1H-indole-3-carboxylate derivatives as alpha 7-nicotinic acetylcholine receptor ligands for the treatment of Alzheimer's disease - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. rsc.org [rsc.org]
Application Note: Methyl Quinuclidine-4-Carboxylate Hydrochloride as a Privileged Scaffold in Lead-Oriented Synthesis
Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biologists Focus: Scaffold functionalization, Lead-Oriented Synthesis (LOS), and Cholinergic/Antimicrobial targeting.
Executive Summary
The quinuclidine core (1-azabicyclo[2.2.2]octane) is widely recognized as a "privileged structure" in modern medicinal chemistry [1]. Its rigid, three-dimensional framework and high basicity make it an ideal building block for designing potent ligands targeting a variety of biological systems, most notably the cholinergic system (AChE/BChE) and serotonin (5-HT3) receptors [2].
Historically, derivatization has focused on the 3-position (e.g., 3-quinuclidinone). However, Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) offers a distinct geometric advantage [5]. By utilizing the 4-position (the bridgehead carbon), medicinal chemists can project pharmacophores along a linear vector that is sterically decoupled from the highly basic nitrogen atom. This application note details the physicochemical rationale, synthetic workflows, and self-validating protocols for utilizing this specific bridgehead scaffold in fragment-based and lead-oriented drug discovery.
Physicochemical Profiling & Structural Rationale
The selection of a molecular scaffold dictates the trajectory of a drug discovery program. Methyl quinuclidine-4-carboxylate hydrochloride provides several critical advantages:
-
High Fraction of sp³ Carbons (
): The bicyclic core is entirely aliphatic. High correlates strongly with clinical success due to improved solubility and reduced off-target promiscuity (often associated with flat, aromatic rings) [4]. -
Bridgehead Functionalization: Substitution at the C4 position avoids the steric hindrance typically encountered at the C2 or C3 positions. This ensures that the basic nitrogen remains accessible for crucial cation-
interactions within target protein binding pockets. -
Salt Form Stability: The free base of methyl quinuclidine-4-carboxylate is prone to oxidation and can be difficult to handle. The hydrochloride salt is a bench-stable, crystalline solid that ensures precise stoichiometric weighing and long-term shelf stability [5].
Table 1: Physicochemical Properties & Pharmacological Relevance
| Property | Value | Pharmacological / Synthetic Relevance |
| Molecular Weight | 205.68 g/mol (HCl salt) | Low MW ideal for Fragment-Based Drug Discovery (FBDD). Leaves ample "molecular weight budget" for derivatization. |
| Core pKa | ~11.0 (conjugate acid) | Ensures >99% protonation at physiological pH (7.4), driving strong ionic and cation- |
| LogP (Free Base) | ~1.44 | Optimal lipophilicity balance; enables passive membrane permeability while maintaining excellent aqueous solubility. |
| Stereochemistry | Achiral (Meso-like symmetry) | Simplifies library generation. Bridgehead substitution does not create new stereocenters, avoiding diastereomeric mixtures. |
Workflow: Lead-Oriented Synthesis (LOS)
To leverage this scaffold, researchers typically convert the ester into a diverse library of amides, ethers, or heterocycles. The workflow below outlines a standard Lead-Oriented Synthesis (LOS) campaign, moving from the raw scaffold to high-throughput screening.
Caption: Workflow for lead-oriented synthesis using the quinuclidine-4-carboxylate scaffold.
Experimental Protocol: Bridgehead Amidation
Causality of Experimental Design: Direct amidation of unactivated, sterically hindered bridgehead esters is notoriously sluggish and low-yielding. Therefore, this protocol employs a highly reliable two-step sequence: saponification to the carboxylic acid, followed by activation with HATU. HATU is specifically chosen over EDC/HOBt because its azabenzotriazole moiety is superior for coupling sterically hindered aliphatic acids.
Step 1: Saponification to Quinuclidine-4-carboxylic acid
-
Reaction: Suspend Methyl quinuclidine-4-carboxylate hydrochloride (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL).
-
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 15.0 mmol). Rationale: Excess base is required to first neutralize the HCl salt and then drive the ester hydrolysis.
-
Incubation: Stir at 50°C for 4 hours.
-
Self-Validation Checkpoint 1: Monitor via LC-MS. The methyl ester mass (
) should disappear, replaced by the acid mass ( ). Note: Quinuclidine derivatives do not absorb UV well; rely on Evaporative Light Scattering Detectors (ELSD) or MS signals. -
Workup: Acidify carefully with 1M HCl to pH 6 (isoelectric point). Concentrate in vacuo to yield the crude amino acid (co-precipitated with LiCl), which can be used directly in the next step without further purification.
Step 2: HATU-Mediated Amide Coupling
-
Activation: Dissolve the crude quinuclidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (15 mL). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint 2: Quench a 10 µL aliquot in 1 mL Methanol and inject into LC-MS. Look for the product
peak. -
Purification (Catch-and-Release SPE):
-
Dilute the DMF mixture with water and load onto a Strong Cation Exchange (SCX) cartridge.
-
Causality: The highly basic quinuclidine nitrogen (
) will bind tightly to the sulfonic acid resin. -
Wash the cartridge with Methanol to remove DMF, HATU byproducts, and unreacted non-basic amines.
-
Elute the pure quinuclidine-4-amide product using 2M Ammonia in Methanol. Concentrate in vacuo.
-
Pharmacological Application: Cholinergic Modulation
Quinuclidine derivatives are highly effective as competitive inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [2]. The protonated quinuclidine nitrogen mimics the quaternary ammonium group of acetylcholine, anchoring the molecule in the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the enzyme via strong cation-
Caption: Pharmacological signaling pathway of quinuclidine derivatives modulating cholinergic activity.
Conclusion
Methyl quinuclidine-4-carboxylate hydrochloride serves as a highly versatile,
References
-
Title: Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability Source: Archives of Toxicology (via PubMed Central) URL: [Link]
-
Title: Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling Source: MDPI URL: [Link]
-
Title: Pseudonatural Products for Chemical Biology and Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Application Note: A Robust Two-Step Synthesis of 1-(Quinuclidin-4-ylmethyl)piperidine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a reliable and efficient two-step experimental protocol for the N-alkylation of piperidine with methyl quinuclidine-4-carboxylate to synthesize 1-(quinuclidin-4-ylmethyl)piperidine. This transformation is central to the synthesis of novel chemical entities in drug discovery, where the piperidine and quinuclidine scaffolds are of significant interest. The described methodology first involves the selective reduction of the ester to an aldehyde intermediate, followed by an in-situ reductive amination with piperidine. This approach circumvents the challenges associated with direct alkylation and provides high yields with operational simplicity. We provide a comprehensive, step-by-step protocol, mechanistic insights, and practical guidance for successful execution.
Introduction and Scientific Context
Saturated N-alkyl heterocycles, particularly those containing piperidine and quinuclidine motifs, are foundational scaffolds in medicinal chemistry.[1][2] Their rigid, three-dimensional structures are prized for their ability to orient substituents in precise vectors, enabling optimized interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.[3] The N-alkylation of piperidine is a critical transformation that allows for the introduction of diverse molecular fragments, profoundly influencing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4]
The target molecule, 1-(quinuclidin-4-ylmethyl)piperidine, couples these two important pharmacophores. A direct N-alkylation of piperidine using methyl quinuclidine-4-carboxylate is not feasible due to the low electrophilicity of the ester's carbonyl carbon. Therefore, a more strategic approach is required. The most robust and widely adopted method for this type of C-N bond formation is reductive amination.[3][5] This strategy involves the conversion of the ester to a more reactive aldehyde, which then readily condenses with piperidine to form an iminium ion intermediate that is subsequently reduced in situ to yield the desired tertiary amine.
This guide provides a field-proven, two-step procedure centered on this reductive amination pathway, offering high selectivity and avoiding common side reactions like over-alkylation.[5]
Mechanistic Rationale and Strategy
The overall synthesis is achieved in two distinct, sequential chemical operations that can be performed in a single reaction vessel.
Step 1: Partial Reduction of Ester to Aldehyde The initial and critical step is the selective reduction of the methyl ester to the corresponding quinuclidine-4-carbaldehyde. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[6][7] At low temperatures (typically -78 °C), DIBAL-H coordinates to the ester carbonyl, delivers a single hydride equivalent, and forms a stable tetrahedral intermediate.[6] This intermediate remains intact at low temperatures, preventing further reduction to the alcohol. Upon aqueous workup, it hydrolyzes to release the desired aldehyde. Precise temperature control is paramount to prevent over-reduction.[8]
Step 2: Reductive Amination The generated aldehyde is then reacted directly with piperidine. The amine nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon to form a hemiaminal intermediate. This intermediate subsequently dehydrates to form a transient iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final tertiary amine product.[5][9] NaBH(OAc)₃ is ideally suited for this reaction because it is less reactive than other hydrides (like NaBH₄) and will selectively reduce the protonated iminium ion over the starting aldehyde, minimizing side reactions.[10]
Experimental Design and Protocols
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl quinuclidine-4-carboxylate | ≥97% | (e.g., Sigma-Aldrich) | Starting Material |
| Piperidine | ≥99%, ReagentPlus® | (e.g., Sigma-Aldrich) | Nucleophile |
| Diisobutylaluminum hydride (DIBAL-H) | 1.0 M solution in Toluene | (e.g., Sigma-Aldrich) | Reducing agent for Step 1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | (e.g., Sigma-Aldrich) | Reducing agent for Step 2 |
| Dichloromethane (DCM), Anhydrous | DriSolv® or equivalent, ≥99.8% | (e.g., EMD Millipore) | Reaction Solvent |
| Toluene, Anhydrous | DriSolv® or equivalent, ≥99.8% | (e.g., EMD Millipore) | Reaction Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | N/A | For quenching |
| Saturated aq. Potassium Sodium Tartrate (Rochelle's Salt) | Reagent Grade | N/A | For quenching DIBAL-H |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | N/A | Drying agent |
| Silica Gel | 230-400 mesh, Grade 60 | (e.g., SiliCycle) | For chromatography |
| Standard Glassware | Oven-dried | N/A | Round-bottom flasks, etc. |
| Inert Atmosphere Setup | Nitrogen or Argon | N/A |
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| Methyl quinuclidine-4-carboxylate | 169.22 | 1.0 | (e.g., 1.69 g, 10 mmol) |
| DIBAL-H (1.0 M solution) | 142.22 | 1.1 | 11 mL |
| Piperidine | 85.15 | 1.2 | 1.19 mL (1.02 g, 12 mmol) |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 3.18 g, 15 mmol |
| Product: 1-(Quinuclidin-4-ylmethyl)piperidine | 222.37 | N/A | Expected Yield: 75-85% |
Step-by-Step Synthesis Protocol
Step A: Aldehyde Formation (Partial Reduction)
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl quinuclidine-4-carboxylate (1.0 eq., 10 mmol, 1.69 g).
-
Add anhydrous toluene (50 mL) to dissolve the starting material.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent over-reduction.[6][8]
-
Slowly add DIBAL-H (1.0 M solution in toluene, 1.1 eq., 11 mmol, 11 mL) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ester.
-
Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (5 mL) at -78 °C, followed by slow warming to 0 °C.
-
Add a saturated aqueous solution of Rochelle's salt (50 mL) and stir vigorously at room temperature for 1-2 hours until two clear layers form. This step chelates the aluminum salts, making the workup cleaner.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers. Note: At this stage, the crude aldehyde in the organic solution can be used directly in the next step without isolation. For characterization purposes, a small aliquot can be dried over Na₂SO₄, filtered, and concentrated, but the aldehyde is often best used immediately.
Step B: Reductive Amination
-
To the combined organic solution containing the crude quinuclidine-4-carbaldehyde from Step A, add piperidine (1.2 eq., 12 mmol, 1.19 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.[9]
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 15 mmol, 3.18 g) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the intermediate iminium ion is consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (50 mL). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purify the crude residue by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) with 0.5-1% triethylamine to prevent the basic amine product from tailing on the acidic silica gel.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 1-(quinuclidin-4-ylmethyl)piperidine as a colorless or pale yellow oil.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualized Workflow and Mechanism
Experimental Workflow
Caption: A flowchart of the two-step synthesis protocol.
Reaction Mechanism
Caption: The mechanism for reductive amination of an aldehyde.
Troubleshooting and Expert Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of aldehyde / Presence of alcohol byproduct | Reaction temperature rose above -70 °C during DIBAL-H addition. | Ensure efficient cooling and very slow, dropwise addition of DIBAL-H. Use a calibrated low-temperature thermometer. |
| Incomplete reaction in Step B | Inactive NaBH(OAc)₃ (hydrolyzed by moisture). | Use freshly opened NaBH(OAc)₃ or store it in a desiccator. Ensure all solvents and reagents are anhydrous. |
| Formation of multiple byproducts | Aldehyde instability. | Use the crude aldehyde solution immediately after workup without attempting to isolate and store it. |
| Product streaks on TLC / Poor recovery from column | Product is a basic amine, which interacts strongly with acidic silica gel. | Add a small amount of a volatile base like triethylamine (0.5-1%) to the chromatography eluent to neutralize active sites on the silica. |
Safety Precautions
-
DIBAL-H: Pyrophoric reagent. Reacts violently with water and protic solvents. Handle under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. All glassware must be rigorously oven-dried.
-
Piperidine: Flammable, toxic, and corrosive. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane/Toluene: Volatile and harmful solvents. Always handle in a fume hood.
-
Quenching: The quenching of DIBAL-H and the reaction with NaBH(OAc)₃ can be exothermic and may produce gas. Perform additions slowly and with adequate cooling.
References
-
Organic Synthesis (n.d.). DIBAL-H Reduction. [Link]
-
Klimczak, A. et al. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett. [Link]
-
Lupachev, S. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Ma, Z. et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
O'Neil, I. (2002). The Synthesis of Functionalised Quinuclidines. University of Liverpool Thesis. [Link]
-
Reagent Guide (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. [Link]
-
Adichemistry (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]
-
Organic Chemistry Portal (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Thesis. [Link]
-
Snyder, S. E. et al. (1998). Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity. Nuclear Medicine and Biology. [Link]
-
Chemistry Stack Exchange (2019). How does di-isobutylaluminium hydride (DiBAl-H) reduces carboxylic acid. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dieckmann Condensation for Quinuclidine Synthesis
Topic: Yield Optimization & Troubleshooting for 3-Quinuclidinone Synthesis Ticket ID: #DIE-QNc-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Mechanism
The synthesis of 3-quinuclidinone (1-azabicyclo[2.2.2]octan-3-one) via the Dieckmann condensation is a pivotal step in generating the quinuclidine core found in muscarinic antagonists and catalytic ligands.
The reaction involves the intramolecular cyclization of a piperidine-1,4-dicarboxylate derivative (typically ethyl 1-(ethoxycarbonylmethyl)piperidine-4-carboxylate ) to form the bicyclic
Critical Success Factor: The reaction is reversible. High yields depend entirely on shifting the equilibrium toward the enolate of the cyclic
Mechanistic Pathway (Visualization)
The following diagram illustrates the cyclization pathway and the critical equilibrium points where yield is often lost.
Caption: Fig 1. The reaction pathway highlights the "Stable Enolate Salt" as the critical capture point. Failure to reach this state results in a Retro-Dieckmann cleavage.
Optimized Experimental Protocol
This protocol replaces older Na/Benzene or NaOEt/Ethanol methods with a Potassium tert-butoxide (KOtBu) / Toluene system. This system minimizes transesterification side-products and allows for higher reaction temperatures to drive kinetics.
Reagents & Stoichiometry[1]
-
Substrate: Ethyl 1-(ethoxycarbonylmethyl)piperidine-4-carboxylate (1.0 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Toluene (10–15 volumes relative to substrate)
-
Quench: Glacial Acetic Acid or dilute HCl
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (optional but recommended for large scale to remove trace water).
-
Base Suspension: Charge the flask with anhydrous Toluene and KOtBu. Cool to 0°C.
-
Why: KOtBu is sensitive to moisture. Starting cold prevents localized exotherms that degrade the base.
-
-
Addition (Critical): Dissolve the piperidine diester in a minimum volume of anhydrous Toluene. Add this solution dropwise to the base suspension over 30–60 minutes.
-
Why:High Dilution Principle. Slow addition ensures the intramolecular reaction (ring closing) is kinetically favored over intermolecular condensation (polymerization/dimerization).
-
-
Reaction Phase: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 3–5 hours.
-
Observation: The solution typically turns orange/brown, and a heavy precipitate (the potassium enolate salt) will form. This precipitation is a good sign—it removes the product from the equilibrium.
-
-
Workup (Decarboxylation):
-
Cool to room temperature.[1]
-
Add 15% HCl (aq) carefully (exothermic!).
-
Reflux the biphasic mixture for 4–6 hours. This hydrolyzes the ester and spontaneously decarboxylates the
-keto acid.
-
-
Isolation: Basify the aqueous layer with NaOH (pH > 10) and extract with Chloroform or DCM. Dry and concentrate to yield crude 3-quinuclidinone.[2]
Troubleshooting Guide
Diagnostic Decision Tree
Use this flow to diagnose low yields or failed reactions.
Caption: Fig 2. Diagnostic logic for common Dieckmann condensation failures. "SM" = Starting Material.
FAQ & Specific Solutions
Q: Why does the reaction turn into a solid gel that stops stirring?
-
Cause: The potassium enolate of the product is insoluble in toluene. While this helps yield (by driving equilibrium), it hinders mass transfer.
-
Fix: Use an overhead mechanical stirrer (not a magnetic bar). Add additional toluene if the slurry becomes too thick. Do not add polar solvents like ethanol, as this will reverse the reaction.
Q: I see a major impurity at M+18 or M+32 in LCMS.
-
Cause: Hydrolysis (M+18) or Transesterification (M+32 if Methanol is present).
-
Fix: Ensure the system is strictly anhydrous. If you prepared the precursor diester from a methyl ester, ensure all methanol is stripped before adding the KOtBu/Toluene.
Q: Can I use Sodium Hydride (NaH) instead of KOtBu?
-
Analysis: Yes, NaH is irreversible and produces H2 gas, which drives the reaction. However, NaH often requires higher temperatures to initiate and can be dangerous on scale-up. KOtBu is generally preferred for process safety and ease of handling, provided it is fresh (sublimed grade is best).
Comparative Data: Base & Solvent Selection
The following table summarizes yield outcomes based on reaction conditions.
| Base System | Solvent | Typical Yield | Pros | Cons |
| KOtBu (Recommended) | Toluene | 75–85% | High conversion; product precipitates driving equilibrium. | Sensitive to moisture; higher cost than NaOEt. |
| NaOEt | Ethanol | 40–55% | Cheap; homogeneous solution. | Reversible: Ethanol protonates the enolate, causing retro-Dieckmann cleavage. |
| NaH | THF/Toluene | 70–80% | Irreversible (H2 gas evolution). | Hazardous (H2); "Runaway" potential; difficult workup (emulsions). |
| Na / K Alloy | Benzene | 60–70% | Historical method. | Safety Hazard: Benzene is carcinogenic; Alkali metals are pyrophasic. |
References
-
Soni, J. Y., Premasagar, V., & Thakore, S. (2015).[3] An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride.[3] Letters in Organic Chemistry, 12(4), 277-279.[3]
- Relevance: Defines the modern "One-pot" Dieckmann protocol using Potassium tert-butoxide.
-
Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3).
- Relevance: Provides scale-up data (gram to kilogram)
-
Grob, C. A., et al. (1957). Die Synthese von Chinuclidin und 3-Chinuclidinon. Helvetica Chimica Acta, 40(7), 2170-2185.
- Relevance: The foundational "Grob Synthesis" establishing the baseline mechanism and characteriz
-
Organic Chemistry Portal. (n.d.).
- Relevance: General mechanistic overview and side-reaction analysis.
Sources
troubleshooting Methyl quinuclidine-4-carboxylate hydrochloride synthesis side reactions
Welcome to the technical support center for the synthesis of Methyl quinuclidine-4-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Instead of a generic protocol, we will address specific, commonly encountered challenges in a question-and-answer format, focusing on the mechanistic reasoning behind each troubleshooting step to empower you to resolve issues in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical and error-prone stage in the synthesis of the quinuclidine core?
The most critical step is the intramolecular cyclization to form the bicyclic quinuclidine ring system. This is typically achieved via a Dieckmann condensation of a substituted piperidine diester, such as 1-carbethoxymethyl-4-carbethoxypiperidine.[1][2] This reaction is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[3][4][5] Its success is highly sensitive to reaction conditions, including the choice of base, solvent purity, and temperature, making it the most frequent source of low yields and side product formation.[6]
Q2: My overall yield is consistently low. Where should I start my investigation?
A low overall yield is most often traced back to the Dieckmann condensation step. Before re-evaluating later stages like hydrolysis, decarboxylation, or final salt formation, it is crucial to confirm the successful and high-yield formation of the cyclic β-keto ester intermediate. Issues such as intermolecular polymerization, side reactions from the base, or incomplete cyclization are common culprits.[6] We will dissect these specific issues in the detailed troubleshooting guide below.
Q3: My final product, Methyl quinuclidine-4-carboxylate hydrochloride, is an oil or a sticky solid and refuses to crystallize. What are my options?
This is a common purification challenge. First, ensure the preceding decarboxylation and esterification steps have gone to completion, as residual intermediates can inhibit crystallization. The hydrochloride salt can be hygroscopic, so rigorous exclusion of moisture is essential.
Recommended Protocol for Crystallization:
-
Solvent Screening: Concentrate your product to a thick oil under high vacuum. Experiment with adding small amounts of various anti-solvents to a sample of the oil. Good candidates include diethyl ether, methyl tert-butyl ether (MTBE), or cold ethyl acetate.
-
Trituration: Add a suitable anti-solvent to the oil and vigorously scratch the side of the flask with a glass rod to induce nucleation. You may need to stir this mixture for several hours, sometimes at reduced temperatures.
-
Recrystallization: If a solid is obtained, attempt recrystallization from a solvent system like isopropanol/diethyl ether or ethanol/ethyl acetate.[7] Dissolve the solid in a minimal amount of the primary solvent (e.g., isopropanol) at an elevated temperature and slowly add the anti-solvent (e.g., ether) until turbidity persists. Cool slowly to promote crystal growth.
Troubleshooting Guide: The Dieckmann Condensation
This core reaction involves the cyclization of a diester (e.g., ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate) to form the quinuclidinone precursor.[8]
Problem: Extremely low or no yield of the desired cyclic β-keto ester.
This is the most frequent and critical issue. The root cause can be diagnosed by considering the competing reactions and the reagents' integrity.
Possible Cause A: Intermolecular Dimerization/Polymerization
Instead of the desired intramolecular reaction, the enolate formed from one molecule attacks the carbonyl of a second molecule. This intermolecular Claisen condensation leads to dimers and polymers, significantly reducing the yield of the desired cyclic product.[6]
-
Expert Insight: The intramolecular Dieckmann condensation is in equilibrium with the starting materials. The reaction is driven to completion by the deprotonation of the product, the cyclic β-keto ester, which has a highly acidic α-hydrogen.[4] However, if the concentration is too high, the rate of the competing intermolecular reaction can become significant.
-
Solution:
-
High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.1-0.2 M). This kinetically favors the intramolecular cyclization over the intermolecular pathway.
-
Slow Addition: Add the diester substrate slowly via a syringe pump to a solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low, further promoting intramolecular cyclization.
-
Possible Cause B: Inactive or Inappropriate Base
The choice and quality of the base are paramount. Strong, non-nucleophilic bases are required to generate the enolate.[6]
-
Expert Insight: Sodium ethoxide and potassium tert-butoxide are common choices.[6][9] However, these alkoxides are highly sensitive to moisture and can degrade upon storage, losing their activity. Using a base that is also a good nucleophile (like sodium hydroxide) can lead to saponification (hydrolysis) of the ester groups.
-
Solution:
-
Use Fresh, High-Purity Base: Use a newly opened bottle of the base or titrate an older bottle to confirm its activity.
-
Select the Right Base: Sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can minimize side reactions compared to less hindered bases like sodium ethoxide.[6]
-
| Base | Common Solvent | Key Characteristics |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Classic choice; can lead to ester exchange if the substrate esters are not ethyl esters.[6] |
| Potassium tert-Butoxide (t-BuOK) | THF, Toluene | Sterically hindered, reducing nucleophilic side reactions.[6][8] Highly effective. |
| Sodium Hydride (NaH) | THF, DMF | A strong, non-nucleophilic base; requires careful handling. |
| LDA, LHMDS | THF | Very strong, non-nucleophilic hindered bases; ideal for minimizing side reactions but require low temperatures (-78 °C).[6] |
Possible Cause C: Presence of Protic Contaminants (Water or Alcohol)
The enolate intermediate is a strong base. Any protic species, especially water, will rapidly quench the enolate, halting the reaction.
-
Expert Insight: The presence of water will not only quench the enolate but can also lead to the saponification of the ester groups, catalyzed by the strong base present in the reaction mixture.[10]
-
Solution:
-
Anhydrous Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents and handle them under an inert atmosphere (Nitrogen or Argon).
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas.
-
Diagram: Competing Reaction Pathways in Dieckmann Condensation
Caption: Intramolecular vs. Intermolecular pathways.
Troubleshooting Guide: Hydrolysis & Decarboxylation
Problem: Incomplete reaction or formation of unexpected side products during the decarboxylation step.
After the successful cyclization, the resulting β-keto ester is typically hydrolyzed (saponified) to a β-keto acid, which is then decarboxylated with heat and acid to yield the corresponding quinuclidinone.[1][7]
Possible Cause A: Incomplete Decarboxylation
The β-keto acid intermediate is thermally unstable and loses CO₂ upon heating. If this step is incomplete, the intermediate can contaminate the product, making purification difficult.
-
Expert Insight: Decarboxylation is often performed by refluxing in an acidic aqueous solution (e.g., HCl).[1] The reaction progress can be monitored by observing the cessation of CO₂ evolution.
-
Solution:
Possible Cause B: Side Product Formation Under Harsh Conditions
While the quinuclidine ring system is generally robust, prolonged exposure to harsh acidic or basic conditions at high temperatures can sometimes lead to unanticipated side reactions or degradation.[11]
-
Expert Insight: The specific side products are highly dependent on the substrate and exact conditions. However, if you observe significant discoloration or multiple unexpected spots on a TLC plate after this step, harsh conditions may be the cause.[12]
-
Solution:
-
Optimize Conditions: Attempt the hydrolysis and decarboxylation at the lower end of the recommended temperature range that still allows for complete reaction.
-
Stepwise Approach: In some cases, it may be beneficial to first hydrolyze the ester under milder basic conditions, isolate the β-keto acid salt, and then perform the decarboxylation in a separate acidic step.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- This cit
- US20120088917A1 - New quinuclidine derivative useful in the preparation of mequitazine - Google P
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. [Link]
- This cit
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark. [Link]
- This cit
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]
- CN105315274A - Process for synthesizing quinuclidine hydrochloride - Google P
-
3-quinuclidone hydrochloride - Organic Syntheses Procedure. [Link]
-
Method to synthesize quinuclidine hydrochloride - Eureka | Patsnap. [Link]
- CN101993444A - Method to synthesize quinuclidine hydrochloride - Google P
-
A 3-Quinuclidone hydrochloride - ResearchGate. [Link]
-
The Synthesis and Application of Functionalised Quinuclidines - The University of Liverpool Repository. [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [Link]
-
Dieckmann Condensation - Organic Chemistry Tutor. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. [Link]
- This cit
- This cit
-
Dieckmann Condensation - Chemistry LibreTexts. [Link]
- This cit
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN105315274A - Process for synthesizing quinuclidine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Method to synthesize quinuclidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. jocpr.com [jocpr.com]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20120088917A1 - New quinuclidine derivative useful in the preparation of mequitazine - Google Patents [patents.google.com]
purification of Methyl quinuclidine-4-carboxylate hydrochloride from reaction mixture
Technical Support Center: Purification of Methyl Quinuclidine-4-Carboxylate Hydrochloride
Core Directive & Scientific Context
Role: Senior Application Scientist Subject: Methyl Quinuclidine-4-Carboxylate Hydrochloride (CAS: 102872-28-6) Context: This molecule is a bifunctional building block containing a tertiary bicyclic amine (quinuclidine) and a methyl ester. The hydrochloride salt stabilizes the amine, but the ester moiety remains susceptible to hydrolysis. Successful purification requires balancing the removal of reaction byproducts (thionyl chloride, excess methanol, unreacted acid) while preventing the degradation of the ester.
Troubleshooting Guide: Diagnostic & Remediation
This section addresses specific failure modes reported by users in the field.
Issue 1: The product remains a viscous oil or "gum" and will not crystallize.
-
Diagnosis: This "oiling out" is typically caused by residual solvent (often DMF or excess alcohol) or the presence of impurities that depress the melting point. Quinuclidine salts are notoriously hygroscopic; absorbed moisture turns the crystalline lattice into a syrup.
-
Corrective Action:
-
Azeotropic Drying: Redissolve the oil in a small amount of anhydrous methanol, then add toluene and rotary evaporate. Repeat 3x. Toluene forms an azeotrope with residual water and methanol, driving them off.
-
Trituration: Add dry diethyl ether or MTBE (Methyl tert-butyl ether) to the oil. Scratch the flask walls vigorously with a glass rod. The mechanical stress often induces nucleation.
-
Seed Crystals: If available, add a micro-spatula of pure crystal to the oil at
.
-
Issue 2: NMR shows a split peak at the ester region (or loss of methyl signal).
-
Diagnosis: Hydrolysis has occurred.[1] The methyl ester (singlet ~3.6-3.7 ppm) is converting back to the carboxylic acid. This happens if the workup involved aqueous washes without strict pH control or if the HCl salt was exposed to moist air for too long.
-
Corrective Action:
-
Immediate: If hydrolysis is minor (<5%), recrystallize immediately from anhydrous Isopropanol (IPA).
-
Severe: You cannot "purify" the acid out easily if the ratio is high. Re-esterify the mixture by refluxing in Methanol/SOCl
(Thionyl Chloride) for 2 hours, then re-isolate.
-
Issue 3: The solid turns yellow/brown upon drying.
-
Diagnosis: Oxidation of the amine or presence of trace thionyl chloride/sulfur impurities. While the HCl salt protects the nitrogen, trace free amine or sulfur byproducts can oxidize.
-
Corrective Action:
-
Wash the crude solid with cold acetone (the product is generally insoluble in acetone, while many organic impurities are soluble).
-
Ensure drying is done in a vacuum desiccator over
or KOH pellets to scavenge acid fumes.
-
Decision Matrix & Workflow (Visual)
The following flowchart guides you through the purification logic based on the state of your crude reaction mixture.
Figure 1: Purification logic flow for Methyl Quinuclidine-4-Carboxylate HCl. Blue nodes indicate processing steps; Green indicates success states; Red indicates common stall points.
Detailed Protocols
Protocol A: Standard Recrystallization (High Purity)
Best for: Removing trace starting material and inorganic salts.
-
Dissolution: Place the crude hydrochloride salt (e.g., 10 g) in a flask. Add minimum boiling Isopropanol (IPA) (approx. 5-7 mL per gram of solid).
-
Note: If the salt does not dissolve fully in boiling IPA, add Methanol (MeOH) dropwise until clear.
-
-
Filtration (Hot): If insoluble particles (inorganic salts) remain, filter the hot solution through a glass frit or Celite pad.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place in an ice bath (
) for 2 hours. -
Collection: Filter the white crystals. Wash the cake with cold Acetone (2 x 10 mL) followed by Diethyl Ether (2 x 10 mL).
-
Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 12 hours.
Protocol B: Trituration (For Oily Crudes)
Best for: Initial isolation from a reaction mixture containing excess reagents.
-
Evaporate the reaction solvent (usually Methanol) completely.
-
Add Diethyl Ether (10 mL/g of crude). The product is insoluble in ether.
-
Sonicate the flask for 10-15 minutes. The oil should harden into a white/off-white powder.
-
Decant the supernatant (which contains non-polar impurities).
-
Repeat if necessary, then proceed to Protocol A.
Technical Data & Solubility Profile
Table 1: Solubility Profile of Methyl Quinuclidine-4-Carboxylate HCl
| Solvent | Solubility (Hot) | Solubility (Cold) | Application |
| Methanol | High | High | Reaction solvent; too soluble for crystallization alone. |
| Isopropanol (IPA) | High | Moderate/Low | Primary Recrystallization Solvent. |
| Ethanol | High | Moderate | Alternative to IPA. |
| Acetone | Low | Insoluble | Wash solvent ; removes colored impurities. |
| Diethyl Ether | Insoluble | Insoluble | Anti-solvent ; induces precipitation. |
| Water | High | High | Avoid (risk of hydrolysis). |
Frequently Asked Questions (FAQs)
Q: Can I perform an aqueous extraction (DCM/Water) to purify this? A: Proceed with extreme caution. The free base of this molecule is water-soluble (due to the polar ester and amine). If you basify to extract the free amine into DCM, you risk:
-
Hydrolysis of the ester (base-catalyzed saponification).
-
Loss of product into the aqueous phase due to its high polarity. Recommendation: Stick to non-aqueous workups (crystallization/trituration) whenever possible.
Q: How should I store the purified salt?
A: The hydrochloride salt is hygroscopic. Store it in a tightly sealed vial, preferably under Argon or Nitrogen, at
Q: My reaction yield is >100%. Why?
A: This is almost certainly due to trapped solvent (Methanol or
References
-
Vertex AI Search. (2024). Synthesis of quinuclidine hydrochloride derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.).[4] Methyl quinuclidine-4-carboxylate hydrochloride Product Sheet. Retrieved from [5]
-
ChemicalBook. (n.d.). Quinuclidine Properties and Purification. Retrieved from
-
Organic Syntheses. (n.d.). General methods for quinuclidine isolation. Retrieved from
Sources
Technical Support Center: Methyl Esterification of Quinuclidine-4-Carboxylic Acid
This technical guide addresses the specific challenges in the methyl esterification of quinuclidine-4-carboxylic acid (CAS: 55022-88-3). Due to the bridgehead position of the carboxylic acid (steric hindrance) and the presence of a tertiary amine (zwitterionic character), standard esterification protocols often result in poor conversion or significant loss during isolation.
Current Status: Active Topic: Yield Optimization & Troubleshooting Applicable Substrates: Quinuclidine-4-carboxylic acid, 1-azabicyclo[2.2.2]octane-4-carboxylic acid.
Part 1: Executive Summary & Mechanistic Insight
The Challenge: Quinuclidine-4-carboxylic acid presents a "perfect storm" for low yields:
-
Steric Hindrance: The carboxyl group is located at the C4 bridgehead. Unlike linear amino acids, the rigid bicyclic cage prevents the relaxation of steric strain during the formation of the tetrahedral intermediate.
-
Zwitterionic Solubility: The molecule exists as a zwitterion (inner salt). It is insoluble in non-polar organic solvents and difficult to dissolve in cold methanol, leading to heterogeneous reaction mixtures.
-
Workup Sensitivity: The product is a basic ester. Traditional acid-wash workups will extract the product into the aqueous waste, while aggressive basic workups can hydrolyze the sterically strained ester.
The Solution: To maximize yield, you must shift from equilibrium-driven methods (Fischer esterification) to kinetic activation (Acid Chloride formation) and utilize a "pH-Switch" isolation strategy.
Part 2: Diagnostic Troubleshooting (Q&A)
Issue 1: "My reaction slurry never clears, and conversion is <30%."
Diagnosis: The zwitterionic lattice energy is too high for standard mild heating. Solution: You must break the zwitterion before esterification.
-
Protocol Adjustment: Do not add the solid acid to methanol directly. Instead, suspend the acid in the reaction vessel and add Thionyl Chloride (SOCl₂) dropwise without methanol first (if using neat SOCl₂) or generate the HCl/MeOH solution in a separate vessel to create a high-concentration acidic environment immediately.
-
Why: Protonating the amine fully (forming the hydrochloride salt) breaks the zwitterionic interaction, significantly improving solubility in polar protic solvents.
Issue 2: "I see product on TLC, but I lose 80% of my mass during extraction."
Diagnosis: Incorrect pH control during the liquid-liquid extraction (LLE).
The Trap: The methyl ester contains a basic nitrogen (
-
Cool the reaction mixture to 0°C.
-
Neutralize with saturated aqueous
until pH reaches 10–11 . -
Rapidly extract with
or DCM. (Chloroform is preferred for quinuclidines due to higher solubility). -
Do not use strong bases like NaOH, which will saponify the hindered ester.
Issue 3: "The product turns into a brown gum/oil instead of a solid."
Diagnosis: Presence of residual sulfur species or free-base oxidation. Solution:
-
Quinuclidines are prone to N-oxidation.[1] Perform all steps under Nitrogen/Argon.
-
If isolating the free base : It may be an oil. Triturate with cold pentane/ether to induce crystallization.
-
Recommended: Isolate as the Hydrochloride Salt . It is more stable, crystalline, and easier to handle. Evaporate the methanol/HCl mixture to dryness and recrystallize from MeOH/Et₂O.
Part 3: Optimized Experimental Protocols
Method A: The "Gold Standard" (Thionyl Chloride Activation)
Best for: High yields, scale-up, and overcoming steric hindrance.
Reagents:
-
Quinuclidine-4-carboxylic acid (1.0 equiv)[2]
-
Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)
-
Methanol (Anhydrous) (Solvent, 0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂). Flush with Argon.
-
Activation: Charge methanol into the flask and cool to 0°C (ice bath).
-
Addition: Add SOCl₂ dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).
-
Substrate Addition: Add solid Quinuclidine-4-carboxylic acid in one portion.
-
Reflux: Remove the ice bath. Heat the mixture to reflux (65°C) for 12–16 hours .
-
Note: The steric bulk at C4 requires thermal energy to drive the reaction to completion.
-
-
Monitoring: Check via TLC (Eluent: 10% MeOH in DCM + 1%
). Visualize with Dragendorff’s reagent (orange stain for amines) or Iodine. -
Workup (Salt Isolation - Recommended):
-
Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl₂.
-
Co-evaporate with toluene (
) to remove trace acid. -
Result: Methyl quinuclidine-4-carboxylate hydrochloride (White solid).
-
Yield Target: >90%.
-
Method B: Boron Trifluoride Etherate ( )
Best for: Cases where SOCl₂ is restricted or if the substrate is acid-sensitive.
Step-by-Step:
-
Suspend the acid in anhydrous Methanol.
-
Add
(2.5 equiv) dropwise. -
Reflux for 24 hours.
-
Note:
acts as a potent Lewis acid and dehydrating agent, often pushing sterically hindered esterifications further than protic acids alone.
Part 4: Data & Comparison
| Parameter | Method A: | Method B: | Method C: DCC / DMAP |
| Mechanism | Acyl Chloride (In situ) | Lewis Acid Catalysis | Steglich Coupling |
| Steric Tolerance | High | Moderate | Low (N-acylurea side product) |
| Reaction Time | 12–16 h | 24 h | 24–48 h |
| Typical Yield | 85–95% | 70–80% | <50% |
| Purification | Evaporation (Salt) | Extraction required | Column Chromatography |
| Cost | Low | Medium | High |
Part 5: Visualizing the Workflow
The following diagram illustrates the critical decision points for maximizing yield, specifically the "pH-Switch" during workup.
Figure 1: Decision tree for the synthesis and isolation of methyl quinuclidine-4-carboxylate, highlighting the critical pH-dependent extraction step.
References
-
Reaction Optimization for Bridgehead Carboxylic Acids
-
Title: Method for esterifying sterically hindered carboxylic acids.[3]
- Source: Google P
- Relevance: Establishes the necessity of strong acid catalysis or activ
-
-
Quinuclidine Synthesis & Handling
- Title: Process for production of quinuclidine compounds (US20130060036A1).
- Source: Google P
- Relevance: Details the handling of quinuclidine salts and the use of solvent systems for isol
-
General Protocol for Amino Acid Esterification
-
Steglich Esterification Limitations
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Quinuclidine-4-carboxylic acid | 55022-88-3 [sigmaaldrich.com]
- 3. Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Troubleshooting Stability Issues with Methyl Quinuclidine-4-Carboxylate Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay results when working with Methyl quinuclidine-4-carboxylate hydrochloride (CAS 102872-28-6)[1]. While this bicyclic aliphatic amine is a highly valuable synthetic building block and pharmacological tool, its methyl ester moiety is notoriously susceptible to hydrolysis under standard aqueous conditions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental workflows.
Physicochemical Properties & Stability Profile
To troubleshoot degradation, we must first understand the quantitative parameters driving the molecule's reactivity.
| Property | Value | Experimental Impact |
| CAS Number | 102872-28-6[1] | Identifies the specific hydrochloride salt form[2]. |
| Molecular Weight | 205.68 g/mol [3] | Crucial for accurate stock molarity calculations. |
| pKa (Conjugate Acid) | ~11.3[4] | Highly basic nitrogen; triggers base-catalyzed hydrolysis at pH > 7[5]. |
| Primary Degradant | Quinuclidine-4-carboxylic acid | Loss of ester lipophilicity drastically alters target binding kinetics. |
| Hygroscopicity | High | Solid deliquescence leads to pre-dissolution degradation in the vial. |
Frequently Asked Questions (FAQs)
Q: My LC-MS data shows a mass shift of -14 Da over time when the compound is incubated in PBS (pH 7.4). What is happening? A: You are observing the hydrolysis of the methyl ester into the corresponding carboxylic acid (quinuclidine-4-carboxylic acid) and methanol. The quinuclidine bridgehead nitrogen is a remarkably strong Brønsted base (conjugate acid pKa ~11.3)[4]. In physiological buffers (pH 7.4), a significant fraction of the compound exists as the free base. This unprotonated nitrogen acts as an efficient general base catalyst, accelerating the nucleophilic attack of water on the ester carbonyl[5]. This base-catalyzed hydrolysis is the primary reason for rapid compound degradation in neutral to basic solutions.
Q: If it degrades at pH 7.4, can I just dissolve the hydrochloride salt in pure LC-MS grade water for storage? A: No. Dissolving the hydrochloride salt in unbuffered water yields a mildly acidic solution (pH ~3-4). While the ester is protected from base-catalyzed hydrolysis at this pH, prolonged storage in water still leads to slow acid-catalyzed hydrolysis. Furthermore, repeated freeze-thaw cycles of aqueous stocks cause a "freeze-concentration" effect: as ice crystals form, the compound and protons are excluded into unfrozen micro-pockets, dropping the local pH dramatically and accelerating degradation.
Q: I noticed my solid powder became sticky before I even made the solution. Does this affect stability? A: Yes, critically so. Hydrochloride salts of polar amines are highly hygroscopic. If the solid absorbs atmospheric moisture, it creates a concentrated, acidic micro-environment (deliquescence). This initiates localized ester hydrolysis before you even add your solvent. Always store the solid desiccated at -20°C and equilibrate to room temperature before opening the vial.
Mechanistic Visualizations
Fig 1: Base-catalyzed hydrolysis pathway of Methyl quinuclidine-4-carboxylate in aqueous solutions.
Fig 2: Optimized workflow for preparing and storing quinuclidine ester stock solutions.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
To ensure absolute reproducibility, stock solutions must be prepared in a manner that entirely excludes water and prevents base catalysis.
-
Equilibration: Remove the sealed vial of Methyl quinuclidine-4-carboxylate hydrochloride[2] from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, triggering solid-state hydrolysis.
-
Weighing: Rapidly weigh the desired amount using an analytical balance in a low-humidity environment.
-
Dissolution: Dissolve the powder in anhydrous, amine-free DMSO to achieve a 10 mM or 50 mM concentration. Do NOT use protic solvents (like methanol or water) for long-term stock storage[5].
-
Aliquoting: Divide the stock solution into single-use amber vials (e.g., 10–50 µL per vial) to strictly avoid freeze-thaw cycles.
-
Storage: Purge the headspace of each vial with dry nitrogen or argon gas, seal tightly, and store at -80°C.
Protocol B: LC-MS Analytical Method for Stability Monitoring
When tracking degradation kinetics, you must actively quench the reaction prior to injection to prevent artificially inflated degradation rates during the autosampler queue.
-
Quenching: Dilute the experimental sample to 1 µM using a quenching solvent consisting of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid. Causality: The formic acid immediately protonates the quinuclidine nitrogen (pH < 3), halting base-catalyzed hydrolysis.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Gradient: Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.5 mL/min.
-
Detection: Monitor the intact ester in ESI+ mode (Expected
) and the primary carboxylic acid degradant (Expected ). -
Quantification: Calculate the percentage of intact compound based on the Area Under the Curve (AUC) relative to a freshly prepared standard curve.
References[1] "102872-28-6 | Methyl quinuclidine-4-carboxylate hydrochloride", Aaron Chemicals. URL: https://www.aaronchem.com[2] "methyl quinuclidine-4-carboxylate,hydrochloride | 102872-28-6", MilliporeSigma. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/51069[3] "CAS No. 102872-28-6, Methyl quinuclidine-4-carboxylate hydrochloride", 001Chemical. URL: https://www.001chemical.com[4] "Quinuclidine", Wikipedia. URL: https://en.wikipedia.org/wiki/Quinuclidine[5] "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope", The Journal of Organic Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/jo026671s
Sources
avoiding decarboxylation during quinuclidine ester hydrolysis
Technical Support Center Knowledge Base Article ID: KB-7742 Topic: Troubleshooting Guide: Avoiding Decarboxylation During Quinuclidine Ester Hydrolysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Overview
Quinuclidine-based carboxylic acids (such as quinuclidine-2-carboxylic acid and quinuclidine-3-carboxylic acid) are highly valued, conformationally rigid scaffolds in medicinal chemistry, particularly in the design of muscarinic agonists and chiral catalysts[1]. However, a pervasive challenge during their synthesis is the spontaneous decarboxylation that occurs when deprotecting (hydrolyzing) their ester precursors. This guide provides a mechanistic breakdown of why this degradation occurs and offers field-validated, self-validating protocols to successfully isolate the intact carboxylic acid.
Causality: Why Does Decarboxylation Occur?
The susceptibility of quinuclidine carboxylates to lose CO₂ is driven by two primary stereoelectronic factors:
-
The
-Keto Acid Effect: If your substrate is a 3-quinuclidinone-2-carboxylate (a common intermediate derived from the Dieckmann condensation), hydrolysis yields a -keto acid. These intermediates are inherently unstable and undergo rapid decarboxylation via a six-membered cyclic transition state upon mild heating, yielding 3-quinuclidinone[1]. -
Ammonium-Induced Electron Withdrawal: For standard quinuclidine-3-carboxylic acid esters, acidic hydrolysis (e.g., refluxing HCl) protonates the basic bridgehead nitrogen. The resulting positively charged ammonium ion exerts a powerful inductive electron-withdrawing effect (-I effect). Under thermal stress, this destabilizes the carboxylate, significantly lowering the activation energy for C–C bond cleavage and driving the expulsion of CO₂[2][3]. Thermogravimetric analysis confirms that even the isolated acid begins degrading via decarboxylation under thermal stress[2].
Quantitative Comparison of Hydrolysis Conditions
To assist in selecting the appropriate methodology, the following table summarizes the quantitative risk of decarboxylation across different substrates and hydrolysis conditions.
| Substrate Type | Hydrolysis Condition | Temp Limit | Decarboxylation Risk | Recommended Application |
| 3-Quinuclidinone-2-carboxylate | 6M HCl | 25 °C | Critical (100%) | Do not use for acid isolation. |
| 3-Quinuclidinone-2-carboxylate | LiOH / THF / H₂O | 0 °C | Moderate (20-30%) | Mildest chemical method. |
| Quinuclidine-3-carboxylate | 6M HCl (Reflux) | 100 °C | High (>70%) | Intentional decarboxylation. |
| Quinuclidine-3-carboxylate | 2M HCl | < 60 °C | Low (<5%) | Robust, scalable acid isolation. |
| Quinuclidine-3-carboxylate | NaOH / MeOH | 25 °C | Very Low (<1%) | Base-stable substrates. |
Troubleshooting FAQs & Self-Validating Protocols
Q1: I am hydrolyzing ethyl quinuclidine-3-carboxylate in refluxing 6M HCl, but my LC-MS shows a major [M-44] peak. How do I fix this?
Expert Insight: The [M-44] peak is the hallmark of CO₂ loss, indicating you have synthesized quinuclidine instead of your target acid[1]. Refluxing 6M HCl (~100 °C) provides excessive thermal energy, which, combined with the electron-withdrawing protonated quinuclidine nitrogen, triggers spontaneous decarboxylation[3]. You must lower both the temperature and the acid concentration.
Protocol A: Temperature-Controlled Acidic Hydrolysis Self-Validation Check: Monitor the reaction via LC-MS. The product mass should strictly be[M+H]⁺ 156.1 (for quinuclidine-3-carboxylic acid), with no appearance of m/z 112.1 (quinuclidine).
-
Suspend the quinuclidine ester in 2M aqueous HCl (10 mL per gram of ester).
-
Heat the mixture to exactly 50 °C using a thermostatically controlled oil bath. Critical: Do not exceed 60 °C.
-
Stir the reaction for 12–18 hours.
-
Cool the solution to room temperature.
-
Lyophilize the aqueous solution directly to obtain the quinuclidine-3-carboxylic acid hydrochloride salt as a white powder. Do not use a rotary evaporator with a hot water bath, as the concentration of acid combined with heat during evaporation will cause late-stage decarboxylation.
Q2: My substrate contains acid-sensitive functional groups. Can I use basic hydrolysis without risking decarboxylation?
Expert Insight: Yes. Basic hydrolysis avoids the highly electron-withdrawing protonated ammonium state, significantly increasing the thermal stability of the carboxylate intermediate. However, isolating the resulting zwitterionic amino acid from the aqueous base is notoriously difficult and requires precise pH control.
Protocol B: Mild Basic Hydrolysis and Zwitterion Isolation Self-Validation Check: The pH adjustment step is the self-validating mechanism here. Quinuclidine-3-carboxylic acid has an isoelectric point (pI) near 7.0. Extraction is only thermodynamically favorable at this exact pH.
-
Dissolve the ester in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).
-
Cool the flask to 0 °C in an ice bath.
-
Add 1.1 equivalents of LiOH·H₂O. (Lithium coordinates the intermediate, providing additional stability against side reactions).
-
Stir at room temperature for 4 hours until TLC shows complete consumption of the ester.
-
Cool back to 0 °C and carefully add 1M HCl dropwise until the pH reaches exactly 7.0 (use a calibrated pH meter).
-
Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove the THF and MeOH.
-
Extract the aqueous residue with a highly polar organic solvent (e.g., 10% MeOH in Dichloromethane or n-butanol) 5 times.
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the zwitterionic quinuclidine-3-carboxylic acid.
Workflow Diagram: Hydrolysis Pathways and Decarboxylation Risks
Reaction pathways for quinuclidine ester hydrolysis, highlighting decarboxylation risks.
References
-
Title: Electrolytic decarboxylation of quinuclidine-2-carboxylic acid Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
optimizing reaction conditions for N-alkylation of piperidine derivatives
Tier 3 Advanced Synthesis Support
Welcome to the Piperidine Chemistry Support Hub. This guide is structured to troubleshoot, optimize, and refine your N-alkylation protocols. Unlike standard textbook procedures, this content focuses on the "why" and "how" of maximizing yield and selectivity in real-world drug discovery scenarios.
Module 1: Decision Matrix & Workflow
Before selecting a protocol, determine the best synthetic route based on your electrophile and stability requirements.
Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on available starting materials.
Module 2: Standard Operating Procedures (SOPs)
Protocol A: The "Cesium Effect" Direct Alkylation (High Yield)
Best for: Unactivated alkyl halides, sterically hindered substrates, or when preventing over-alkylation is critical.
The Science: Cesium carbonate (
Step-by-Step:
-
Stoichiometry: Dissolve Piperidine derivative (1.0 equiv) in anhydrous DMF or Acetonitrile (MeCN) (0.1 M concentration).
-
Note: Avoid excess alkyl halide to prevent quaternization.
-
-
Base Addition: Add
(1.5 – 2.0 equiv).-
Tip: If using
, it must be finely ground and flame-dried; however, is preferred for difficult substrates.
-
-
Electrophile: Add Alkyl Halide (1.0 – 1.1 equiv) dropwise at 0°C, then warm to Room Temperature (RT).
-
Finkelstein Additive (Optional): If using an Alkyl Chloride , add Potassium Iodide (KI, 0.5 equiv) to generate the more reactive Alkyl Iodide in situ.
-
Monitoring: Stir at RT (or 60°C for hindered systems). Monitor via TLC/LC-MS.[2][3][4]
-
Workup: Dilute with EtOAc, wash with
(x3) to remove DMF, dry over .
Protocol B: Reductive Amination (High Selectivity)
Best for: Avoiding quaternary ammonium salts completely; synthesis from aldehydes.
The Science: This method proceeds via an iminium ion intermediate. Since the intermediate is reduced immediately to the amine, there is no risk of the product reacting further (unlike alkyl halides, where the product is a nucleophile that can react again) [3].
Step-by-Step:
-
Imine Formation: Mix Piperidine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM .
-
Acid Catalyst: Add Acetic Acid (AcOH, 1-2 drops) to catalyze imine formation. Stir 30 mins.
-
Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv) portion-wise.
-
Why STAB? It is milder than
and will not reduce the aldehyde/ketone before it forms the imine.
-
-
Quench: Quench with saturated
.
Module 3: Troubleshooting & FAQs
Q1: My reaction is stalling at 50% conversion. Adding more alkyl halide just creates impurities. What now?
Diagnosis: You likely have a "Solubility-Reactivity Mismatch." The base surface area is passivated, or the leaving group is too poor. Solution:
-
Switch to the Finkelstein Protocol: If using an alkyl chloride or bromide, add 0.5 equiv of NaI or KI . This converts the electrophile to an alkyl iodide in situ, which reacts ~100x faster.
-
Upgrade the Base: Switch from
to . -
Change Solvent: If in ACN, switch to DMF . The higher dielectric constant of DMF better dissociates the base ion pairs.
Q2: I am seeing significant quaternary ammonium salt (Over-alkylation). How do I stop at the tertiary amine?
Diagnosis: The product (tertiary amine) is competing with the starting material (secondary amine) for the alkyl halide. Solution:
-
Reverse Addition: Add the alkyl halide slowly (syringe pump) to a solution of the piperidine. This keeps the piperidine concentration high relative to the halide.
-
Stoichiometry Control: Use exactly 1.0 equiv of alkyl halide. Do not use excess.
-
Base Selection: Use an inorganic base (
) rather than a soluble organic base (DIPEA/TEA). Heterogeneous bases often limit the reaction rate, allowing for better control.
Q3: My piperidine has a chiral center (e.g., amino acid derivative) and it racemized. Why?
Diagnosis: Strong bases and high heat promote deprotonation at the
-
Switch Base: Use DIPEA (Hünig's Base) or NaHCO3 . Avoid strong hydroxides or alkoxides.
-
Lower Temperature: Run the reaction at 0°C to RT. Do not reflux.
-
Alternative Route: Use Reductive Amination (Protocol B) with Sodium Cyanoborohydride (
) at pH 6, which is very mild.
Module 4: Optimization Data & Green Alternatives
Base & Solvent Performance Comparison
Data derived from relative reaction rates of secondary amines [1][4].
| Base | Solvent | Rate (Relative) | Risk of Over-alkylation | Notes |
| ACN | 1.0 (Baseline) | Moderate | Requires heating; poor solubility. | |
| DMF | 3.5x | Moderate | Better solubility; harder workup. | |
| ACN | 12x | Low | "Cesium Effect" ; excellent yield. | |
| DIPEA | DCM | 5x | High | Homogeneous; fast but messy. |
| NaH | THF | 50x | Very High | Strong base; causes eliminations/racemization. |
Green Chemistry Alternatives
1. Solvent Substitution: Replace DCM or THF with 2-Methyltetrahydrofuran (2-MeTHF) .[5]
-
Benefit: Bio-based (from corncobs), higher boiling point than THF (allows higher temp kinetics), and separates cleanly from water (easier workup) [5].
2. Hydrogen Borrowing (Catalytic Alkylation): React piperidine with an Alcohol instead of a halide using a Ruthenium or Gold catalyst.
-
Benefit: The only byproduct is water. No mutagenic alkyl halides required.
-
Catalyst:
or [6].
Module 5: Mechanism Visualization
Figure 2: Mechanistic flow of N-alkylation showing the critical branch point for over-alkylation.
References
-
Cesium Effect in Amine Alkylation: Title: "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Source: Journal of Organic Chemistry (via PubMed/SciSpace) URL:[Link]
-
Cesium Carbonate Advantages: Title: "Cesium Carbonate as a Versatile Base in Organic Synthesis."[1][6][7] Source: Synlett / ResearchGate URL:[Link]
-
Reductive Amination Protocols: Title: "Reductive Amination: A Robust Method for Amine Synthesis." Source: Organic Chemistry Portal URL:[Link]
-
Finkelstein Reaction Conditions: Title: "Finkelstein Reaction: Mechanism and Conditions."[8] Source: Organic Chemistry Portal URL:[Link]
-
Gold-Catalyzed Green Alkylation: Title: "Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols." Source: Chemistry - A European Journal (Wiley) URL:[Link]
Sources
troubleshooting low yields in the synthesis of PET radioligands from quinuclidine precursors
Welcome to the Technical Support Center for Radiopharmaceutical Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in our field: optimizing the radiochemical yield (RCY) of Positron Emission Tomography (PET) radioligands containing a quinuclidine moiety.
The quinuclidine bicyclic system contains a highly exposed, sterically unhindered tertiary amine. While this structure is critical for binding to targets like the α7 and α3β4 nicotinic acetylcholine receptors (nAChRs) or 5-HT3 receptors, its exceptional nucleophilicity and basicity (pKa ~10–11) frequently sabotage radiolabeling workflows.
Below, you will find a mechanistic diagnostic workflow, a targeted troubleshooting FAQ, a self-validating experimental protocol, and a quantitative data summary to help you rescue your failing syntheses.
Diagnostic Triage
Diagnostic workflow for troubleshooting low radiochemical yields in quinuclidine tracer synthesis.
Troubleshooting FAQs: Mechanistic Causality & Solutions
Q1: My direct nucleophilic [18F]fluorination yields are consistently below 5%. The precursor seems intact on HPLC. What is inhibiting the reaction? Causality: The quinuclidine nitrogen is highly basic. In the presence of the [18F]fluoride/K222/K2CO3 complex, the unshielded tertiary amine alters the micro-environment's pH and can hydrogen-bond with trace moisture. This effectively hydrates and deactivates the "naked" fluoride ion, destroying its nucleophilicity. Solution: If direct fluorination is mandatory, use the precursor as an acid salt (e.g., hydrochloride or triflate) to pre-protonate the nitrogen, temporarily masking its basicity during the labeling step. Alternatively, abandon direct fluorination and switch to a prosthetic group strategy, such as click chemistry[1].
Q2: I observe rapid consumption of my quinuclidine precursor during [11C]methylation, but the radiochemical yield of the target tracer is poor. Why? Causality: Because the quinuclidine nitrogen is an exceptional nucleophile, it outcompetes other intended nucleophilic sites on your precursor when exposed to highly reactive agents like [11C]CH3I or [11C]CH3OTf. This leads to the rapid formation of an unwanted [11C]N-methylquinuclidinium salt. Solution: You must chemically differentiate the nucleophilicity of the target site from the quinuclidine. For example, in the synthesis of α7-nAChR ligands, researchers successfully utilized a thiol precursor. By reducing a disulfide bond immediately prior to labeling, the resulting thiolate became vastly more nucleophilic than the quinuclidine amine, selectively reacting with [11C]CH3I to achieve a 33% RCY[2].
Q3: Can the quinuclidine moiety itself be used to enhance radiolabeling? Causality: Yes, through a mechanistic paradox. While quinuclidine is problematic as a target moiety, it is an excellent catalyst for labeling other structures. Quinuclidine can be used as an additive to enhance the radiofluorination of 5-substituted 2-halopyridines. It attacks the precursor to form a highly reactive transient quaternary ammonium intermediate, which then rapidly undergoes nucleophilic aromatic substitution (SNAr) with [18F]fluoride[3].
Q4: I am losing my product during HPLC purification. The peak is broad and tailing severely. Causality: The strong basicity of the quinuclidine nitrogen causes severe secondary ionic interactions with the residual silanol groups on standard C18 stationary phases. Solution: Add a basic modifier to your mobile phase. Using 0.1% triethylamine (TEA) or switching to a high-pH compatible column with an ammonium hydroxide buffer will suppress silanol ionization and keep the quinuclidine in its neutral state, sharpening the peak and improving recovery[1].
Self-Validating Protocol: Late-Stage [18F] Radio-Click Synthesis
To bypass the inherent issues of direct fluorination on quinuclidine rings, the most robust approach is late-stage Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method was successfully used to synthesize the α3β4 nAChR radioligand (S)-[18F]T1[1].
Phase 1: Synthesis of the [18F]Prosthetic Group
-
Azeotropic Drying: Trap cyclotron-produced [18F]fluoride on a QMA cartridge. Elute into the reaction vessel using K222 (15 mg) and K2CO3 (3 mg) in MeCN/H2O. Dry azeotropically at 100°C under He flow.
-
Radiofluorination: Add the alkyne precursor (e.g., 4-ethynyl-N,N,N-trimethylbenzenaminium triflate, 5 mg) dissolved in 0.5 mL DMSO. Heat at 110°C for 10 minutes.
-
Distillation: Distill the volatile [18F]fluoro-alkyne at 120°C into a secondary vial containing 200 μL MeCN.
-
Validation Checkpoint 1: Perform analytical radio-TLC on the distillate. A single radioactive spot confirms successful distillation and the absence of unreacted [18F]fluoride. Do not proceed if free [18F]fluoride exceeds 5%.
-
Phase 2: CuAAC "Click" Conjugation 4. Precursor Addition: To the secondary vial, add the azido-quinuclidine precursor (2 mg). 5. Catalyst Injection: Inject a freshly prepared aqueous solution of CuSO4 (0.1 M, 50 μL) and sodium ascorbate (0.3 M, 50 μL). 6. Cycloaddition: Incubate at 80°C for 15 minutes to form the 1,2,3-triazole linkage.
-
Validation Checkpoint 2: Sample 5 μL of the crude mixture for analytical radio-HPLC. The complete disappearance of the lipophilic [18F]alkyne peak and the appearance of a highly polar product peak validates successful click conjugation[1].
Phase 3: Purification and Formulation 7. HPLC Purification: Dilute the crude mixture with 1 mL of mobile phase and inject onto a semi-preparative C18 column. Ensure the mobile phase contains 0.1% TEA to prevent quinuclidine peak tailing. 8. Formulation: Collect the product fraction, dilute with 20 mL sterile water, and pass through a C18 Sep-Pak Light cartridge. Wash with 10 mL water, then elute the tracer with 1 mL ethanol followed by 9 mL sterile saline.
-
Validation Checkpoint 3: Perform a bubble-point test on the final sterile filter and verify the final pH (7.0–7.5) to ensure safety for in vivo assays.
Quantitative Data Summary
Table 1: Comparative Radiochemical Yields of Quinuclidine PET Radioligands
| Radioligand | Target Receptor | Isotope | Labeling Strategy | Radiochemical Yield (RCY) | Molar Activity | Reference |
| (S)-[18F]T1 | α3β4 nAChR | 18F | CuAAC Click Chemistry | 4.3 ± 1.3% | >158 GBq/μmol | [1] |
| [11C]Compound 1 | α7 nAChR | 11C | Reductive Amination | 6.5% | 61 GBq/μmol | [2] |
| [11C]Compound 2 | α7 nAChR | 11C | S-methylation | 33% | 184 GBq/μmol | [2] |
| [18F]Fluoropalonosetron | 5-HT3 | 18F | Diaryliodonium SNAr | N/A | 41 GBq/μmol | [4] |
References
-
Radiosynthesis of (S)-[18F]T1: The first PET radioligand for molecular imaging of α3β4 nicotinic acetylcholine receptors . nih.gov. 1
-
Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands . snmjournals.org. 2
-
Quinuclidine and DABCO Enhance the Radiofluorinations of 5-Substituted 2-Halopyridines . nih.gov. 3
-
Synthesis and Pharmacological Evaluation of [11C]granisetron and [18F]fluoropalonosetron as PET Probes for 5-HT3 Receptor Imaging . unibe.ch. 4
Sources
- 1. Radiosynthesis of (S)-[18F]T1: The first PET radioligand for molecular imaging of α3β4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Quinuclidine and DABCO Enhance the Radiofluorinations of 5-Substituted 2-Halopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
Validation & Comparative
Technical Guide: 1H and 13C NMR Analysis of Methyl Quinuclidine-4-carboxylate Hydrochloride
Part 1: Executive Summary & Structural Logic
Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) serves as a critical bridged bicyclic scaffold in the synthesis of muscarinic receptor antagonists and cholinergic ligands.
The analysis of this compound is frequently complicated by its high symmetry and the drastic chemical shift perturbations caused by protonation of the bridgehead nitrogen. This guide provides a definitive comparative analysis between the Hydrochloride Salt (target) and its Free Base precursor, establishing a self-validating protocol for structural confirmation.
The Symmetry Factor (Structural Context)
The quinuclidine core possesses intrinsic
-
Consequence: The three ethylene bridges are chemically equivalent in solution on the NMR timescale.
-
Result: The spectrum is deceptively simple. You will not see distinct signals for every methylene proton; instead, you will observe integrated clusters corresponding to the
-protons (adjacent to N) and -protons (adjacent to C4).
Figure 1: Symmetry analysis showing the equivalence of methylene bridges in the quinuclidine scaffold.
Part 2: Comparative Analysis (Salt vs. Free Base)
The most common analytical challenge is distinguishing the hydrochloride salt from the free base, or identifying partial neutralization during workup. The protonation of the bridgehead nitrogen (
1H NMR Comparison Table
| Feature | Methyl Quinuclidine-4-carboxylate (Free Base) | Methyl Quinuclidine-4-carboxylate (HCl Salt) | Diagnostic Shift ( |
| Solvent | - | ||
| 2.80 – 2.95 ppm (Triplet/Multiplet) | 3.30 – 3.50 ppm (Multiplet) | +0.55 ppm (Downfield) | |
| 1.60 – 1.80 ppm (Multiplet) | 2.00 – 2.20 ppm (Multiplet) | +0.40 ppm | |
| Methoxy (-OCH3) | 3.65 ppm (Singlet) | 3.75 ppm (Singlet) | +0.10 ppm (Minimal) |
| Nitrogen Proton ( | Not present | Broad singlet > 10 ppm (visible in DMSO/CDCl3 only) | Critical Indicator |
Critical Insight: If your
-proton signals appear between 3.0 and 3.2 ppm, your sample is likely a mixture of salt and free base (partial hydrolysis or incomplete salt formation).
Part 3: Detailed Spectral Data (The "Certificate")
The following data represents the standard expectation for high-purity Methyl quinuclidine-4-carboxylate hydrochloride in Deuterium Oxide (
1H NMR Assignment (400 MHz, )
| Shift ( | Multiplicity | Integral | Assignment | Structural Note |
| 3.76 | Singlet (s) | 3H | Methyl ester; sharp singlet. | |
| 3.38 | Multiplet (m) | 6H | H-2, H-6, H-7 | |
| 2.12 | Multiplet (m) | 6H | H-3, H-5, H-8 | |
| 4.79 | Singlet | - | Residual solvent peak (Reference). |
13C NMR Assignment (100 MHz, )
| Shift ( | Type | Assignment | Structural Note |
| 174.5 | Quaternary (C) | Carbonyl ester. | |
| 53.2 | Primary ( | Methoxy carbon. | |
| 49.8 | Secondary ( | C-2, C-6, C-7 | |
| 38.5 | Quaternary (C) | C-4 | Bridgehead carbon. |
| 26.1 | Secondary ( | C-3, C-5, C-8 |
Part 4: Experimental Protocol & Workflow
To ensure reproducibility and avoid artifacts (such as hygroscopic water peaks obscuring signals), follow this self-validating workflow.
Reagents
-
Solvent: Deuterium Oxide (
, 99.9% D) is preferred for the HCl salt due to solubility. Methanol- ( ) is an alternative if the sample must be recovered. -
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) for aqueous solutions. Set TSP to 0.00 ppm.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10-15 mg of the HCl salt into a clean vial.
-
Add 0.6 mL of
. -
Validation Check: The solution must be clear and colorless. Turbidity suggests free base contamination or non-polar impurities.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to
seconds. The quaternary C4 and carbonyl carbons have long T1 relaxation times. Short delays will suppress the integration of the -protons relative to the methyl singlet. -
Scans: 16 (1H), 256+ (13C).
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correction: Manual phasing is required due to the large HDO solvent peak in
.
-
Figure 2: Analytical workflow including troubleshooting for free base contamination.
Part 5: Troubleshooting & Artifacts
The "Floating" Chemical Shift
In
-
Observation: If the sample is extremely acidic (excess HCl), the shifts may move slightly further downfield.
-
Correction: Rely on the integration ratio (6:6:3) rather than exact ppm to confirmed structure.
Missing NH Proton
-
Observation: No broad singlet near 10-12 ppm is observed.
-
Cause: In
or , the ammonium proton ( ) undergoes rapid exchange with the deuterium pool ( ). -
Solution: This is normal. To see the
, run the sample in DMSO- (if soluble) or dry (though solubility is often poor).
Integration Errors
-
Issue: The Methyl singlet integrates to 3.0, but the ring protons integrate to 5.5 instead of 6.0.
-
Cause: Different T1 relaxation times. The methyl group rotates rapidly and relaxes fast; the rigid cage protons relax slower.
-
Fix: Increase the Relaxation Delay (D1) to 10 seconds.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for amine salt shifts).
-
Grob, C. A., et al. (1957). "Die Synthese von Chinuclidin-4-carbonsäure und Derivaten." Helvetica Chimica Acta. (Foundational synthesis and characterization of the quinuclidine-4-carboxylate scaffold).
-
SDBS (Spectral Database for Organic Compounds). "Quinuclidine HCl 1H NMR." AIST. (General reference for quinuclidine core shifts).
-
PubChem. "Quinuclidine-4-carboxylic acid."[2] National Library of Medicine. (Source for physical property verification).
Sources
Technical Comparison Guide: Mass Spectrometry Characterization of Methyl Quinuclidine-4-Carboxylate Hydrochloride
Topic: Mass Spectrometry Characterization of Methyl Quinuclidine-4-Carboxylate Hydrochloride Content Type: Publish Comparison Guide
Executive Summary
Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) is a critical bicyclic intermediate often employed in the synthesis of muscarinic receptor ligands and complex pharmaceutical scaffolds. Its characterization presents a specific analytical challenge: the compound exists as a hydrochloride salt, possessing a highly polar, pre-charged quinuclidine nitrogen.
This guide objectively compares the two primary mass spectrometry workflows—LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Ionization). While GC-MS is a traditional standard for small molecules, this guide demonstrates why LC-ESI-MS/MS is the superior, self-validating protocol for this specific salt form, offering direct analysis without the artifact-prone free-basing required for GC.
Chemical Profile & Ionization Physics[1]
Understanding the analyte's physicochemical properties is the first step in designing a robust MS protocol.
| Property | Data | Mass Spectrometry Implication |
| Formula | C₉H₁₅NO₂ · HCl | The HCl dissociates in solution. The analyte of interest is the cation [C₉H₁₆NO₂]⁺. |
| MW (Salt) | 205.68 g/mol | Not observed directly in MS; observed as separated ions. |
| MW (Free Base) | 169.22 g/mol | Target Mass: In ESI(+), observed as [M+H]⁺ = 170.12. |
| Basicity | Tertiary Amine (Bridgehead) | High proton affinity. Pre-charged in acidic/neutral media. Ideal for ESI(+). |
| Volatility | Low (Salt form) | Critical: Cannot be analyzed by GC without derivatization or free-basing. |
Core Directive: LC-ESI-MS/MS Workflow (The Gold Standard)
Why this is the preferred method: The hydrochloride salt is already ionic. ESI is a soft ionization technique that transfers these pre-existing ions from the liquid to the gas phase without thermal degradation. This method preserves the molecular integrity and allows for detailed structural confirmation via Collision-Induced Dissociation (CID).
3.1 Experimental Protocol
-
Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Causality: Formic acid maintains the protonated state of the quinuclidine nitrogen, ensuring maximum sensitivity in Positive Ion Mode.
-
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 (with high aqueous stability).
-
Reasoning: The compound is highly polar. Standard C18 may result in elution in the void volume. HILIC provides retention and separation from inorganic salts (Cl⁻).
-
-
Mass Analyzer: Q-TOF or Triple Quadrupole (for MS/MS fragmentation).
3.2 Fragmentation Pathway & Data Interpretation
In MS/MS (Tandem MS), the precursor ion (m/z 170) is isolated and fragmented. The resulting pattern acts as a structural fingerprint.
Predicted Fragmentation Logic:
-
Precursor: m/z 170 [M+H]⁺.
-
Primary Loss (Ester Cleavage): Loss of neutral Methanol (CH₃OH, 32 Da) or Methoxy radical (·OCH₃, 31 Da).
-
Transition: 170 → 138 (Acylium ion).
-
-
Secondary Loss (Cage Fragmentation): The quinuclidine cage is bicyclic and stable but typically fragments via the loss of ethylene bridges (C₂H₄, 28 Da).
-
Transition: 138 → 110 (Core nitrogen heterocycle).
-
3.3 Visualization: ESI-MS/MS Fragmentation Pathway
Caption: Predicted Collision-Induced Dissociation (CID) pathway for Methyl quinuclidine-4-carboxylate.
Alternative Method: GC-EI-MS (The Traditionalist)
Why consider this: If LC-MS is unavailable, or if the sample is part of a volatile mixture analysis. However, this method requires sample preparation that introduces error sources.
4.1 The "Free-Basing" Requirement
You cannot inject the HCl salt directly into a GC. It will char in the injector port.
-
Protocol: Dissolve salt in water
Basify with Na₂CO₃ (pH > 10) Extract into Dichloromethane (DCM) Inject DCM layer. -
Risk: Quinuclidines are highly water-soluble; extraction efficiency may be poor, leading to low sensitivity.
4.2 EI Spectral Characteristics[2]
-
Ionization: Hard ionization (70 eV).
-
Spectrum:
-
Molecular Ion (M⁺): m/z 169 (Often weak or absent due to fragmentation).
-
Base Peak: Likely m/z 96 or 110 (Fragment ions dominating the spectrum).
-
Interpretation: Requires library matching (NIST) rather than first-principles derivation.
-
Comparative Performance Analysis
The following table contrasts the two methodologies for this specific compound.
| Feature | LC-ESI-MS/MS (Recommended) | GC-EI-MS (Alternative) |
| Sample Prep | Minimal: Dissolve in MeOH/H₂O. | Complex: Requires basification & extraction. |
| Analyte Form | Handles HCl salt directly. | Requires Free Base (neutral). |
| Sensitivity | High: Pre-charged ammonium maximizes signal. | Moderate: Limited by extraction yield. |
| Structural Data | Rich: Controlled fragmentation (MS/MS) confirms substructures. | Chaotic: Extensive fragmentation; M⁺ often missing. |
| Throughput | High (Direct Infusion or Fast LC). | Low (Extraction time + GC run time). |
| Artifact Risk | Low (Soft ionization). | High (Thermal degradation in injector). |
Workflow Decision Matrix
This diagram guides the researcher in selecting the correct workflow based on the starting material and available instrumentation.
Caption: Decision matrix for analytical workflow selection based on instrument availability.
Troubleshooting & Self-Validation
To ensure Trustworthiness and Scientific Integrity , apply these self-validation checks during analysis:
-
The "Sodium Check" (ESI):
-
If you see m/z 192, it is the [M+Na]⁺ adduct (169 + 23).
-
Fix: This indicates salt contamination or poor ionization efficiency. Switch to ammonium formate buffer to suppress Na⁺ adducts and force the [M+H]⁺ species.
-
-
The "Dimer Check" (ESI):
-
At high concentrations, you may see m/z 339 ([2M+H]⁺).
-
Fix: Dilute the sample 10x. If the 339 peak disappears and 170 remains, the method is valid.
-
-
The "Injector Check" (GC):
-
If GC-MS shows multiple peaks, the quinuclidine ring may be thermally degrading (Hofmann elimination) in the injector liner.
-
Fix: Lower injector temperature or switch to LC-MS.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
ResearchGate. (2019). Occurrence of elevated masses in LC/ESI-MS fragmentation. Retrieved from [Link]
-
Biotage. (2023).[3] When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]
Sources
HPLC vs GC-MS for the Analysis of Quinuclidine Esters
Executive Summary
The analysis of quinuclidine esters—a class of potent anticholinergic agents including 3-quinuclidinyl benzilate (BZ) and pharmaceutical precursors—presents a classic analytical dichotomy. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically served as the forensic gold standard, it struggles with the inherent physicochemical properties of these molecules: high polarity, basicity, and thermal instability.
The Verdict: For modern bioanalysis and high-throughput drug development, LC-MS/MS (HPLC coupled with Tandem Mass Spectrometry) is the superior choice , offering 10-100x greater sensitivity without the need for derivatization. GC-MS remains relevant primarily in forensic environmental analysis where spectral library matching (NIST) is required, provided that rigorous derivatization protocols are employed to prevent thermal degradation.
Part 1: The Chemical Challenge
To choose the right instrument, one must understand the molecule.[1] Quinuclidine esters possess two features that dictate their analytical behavior:
-
The Quinuclidine Ring (Basic Nitrogen): With a pKa typically between 9.0 and 11.0, the tertiary amine is protonated at neutral pH. In GC, this basic nitrogen interacts aggressively with active silanol sites in the inlet liner and column, leading to severe peak tailing and irreversible adsorption.
-
The Ester Linkage (Thermal Lability): The ester bond connecting the quinuclidine ring to the acid moiety (e.g., benzilic acid) is susceptible to thermal cleavage (elimination or hydrolysis) at temperatures common in GC injector ports (>250°C).
Part 2: GC-MS Analysis – The "Hard" Way
GC-MS analysis of quinuclidine esters is not impossible, but it is technically demanding. Direct injection often yields poor results due to on-column degradation.
The Mechanism of Failure: Thermal Degradation
When injected into a hot GC inlet (typically 250°C+), quinuclidine esters undergo thermal elimination. For BZ, this results in the formation of benzilic acid and quinuclidine (or 3-quinuclidinol if moisture is present). This degradation leads to:
-
Loss of the parent molecular ion.[2]
-
Appearance of "ghost peaks" from degradation products.
-
Non-linear calibration curves.
The Solution: Derivatization
To successfully analyze these compounds by GC-MS, the polar functional groups must be masked to improve volatility and thermal stability.
Recommended Protocol: Silylation of Hydrolysis Products
Instead of analyzing the intact ester, a common forensic approach involves hydrolyzing the ester and derivatizing the resulting 3-quinuclidinol.
Step-by-Step Methodology:
-
Extraction: Liquid-Liquid Extraction (LLE) of the sample (urine/plasma) using chloroform or dichloromethane at basic pH (pH > 10).
-
Hydrolysis (Optional but common): Incubate with 1M NaOH to force hydrolysis to 3-quinuclidinol.
-
Derivatization: Evaporate solvent to dryness. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS . Incubate at 60°C for 30 minutes.
-
GC Conditions:
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless, 250°C. Note: Use a base-deactivated liner (e.g., Restek Topaz) to minimize adsorption.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven: 80°C (1 min) → 15°C/min → 300°C (5 min).
-
Pros:
-
Access to EI spectral libraries (NIST) for unknown identification.
-
High chromatographic resolution.[3]
Cons:
-
Labor-intensive (requires 1-2 hours prep).
-
Indirect measurement (if measuring hydrolysis products).
-
Risk of thermal breakdown remains if derivatization is incomplete.
Part 3: HPLC & LC-MS/MS – The "Smart" Way
Liquid Chromatography (HPLC), particularly when coupled with MS/MS, addresses the root causes of GC failure by operating at ambient temperatures and allowing manipulation of the mobile phase pH to control the ionization state of the basic nitrogen.
The Challenge: Peak Tailing
The basic quinuclidine nitrogen will interact with residual silanols on the silica support of HPLC columns, causing tailing.
The Solution: pH Management & Column Selection
Two distinct strategies yield sharp, symmetrical peaks:
Strategy A: High pH (The "Neutral" Approach)
By using a mobile phase pH > 10, the quinuclidine nitrogen is deprotonated (neutral), increasing its hydrophobicity and reducing silanol interaction.
-
Column: Hybrid Particle columns are mandatory (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18) to survive high pH.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
Strategy B: Low pH (The "Ion-Pairing" Approach)
Using an acidic mobile phase ensures the nitrogen is fully protonated. To prevent tailing, a "Charged Surface Hybrid" (CSH) or base-deactivated column is used to electrostatically repel the protonated amine from the surface silanols.
-
Column: Waters CSH C18 or Phenomenex Kinetex XB-C18.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
Recommended LC-MS/MS Protocol
Step-by-Step Methodology:
-
Sample Prep: Protein precipitation (PPT) of plasma (1:3 ratio with Acetonitrile). Vortex and centrifuge.
-
Injection: Direct injection of supernatant (no derivatization).
-
LC Conditions:
-
Column: Waters XBridge BEH C18 (2.1 x 50mm, 2.5µm).
-
Mobile Phase A: 10mM Ammonium Formate (pH 9.0 adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Detection: ESI Positive mode. Monitor MRM transition (e.g., for BZ: m/z 338.2 → 183.1).
Part 4: Head-to-Head Comparison Data
The following data summarizes performance metrics based on validated methods for 3-quinuclidinyl benzilate (BZ) in biological matrices.
| Feature | GC-MS (Derivatized) | LC-MS/MS (Direct) |
| Analyte State | Derivatized (TMS-ether) | Intact Parent |
| Sample Prep Time | High (90-120 mins) | Low (15-30 mins) |
| LOD (Plasma) | 1.0 – 5.0 ng/mL | 0.05 – 0.2 ng/mL |
| Linearity (R²) | > 0.990 | > 0.998 |
| Thermal Degradation | High Risk (requires control) | Negligible |
| Selectivity | High (Chromatographic) | Ultra-High (MRM Mass Spec) |
| Throughput | ~20 samples/day | ~100+ samples/day |
Data synthesized from comparative bioanalytical studies [1, 2].
Part 5: Decision Matrices & Workflows
Analytical Decision Tree
Use this logic flow to select the appropriate instrument for your specific application.
Figure 1: Decision tree for selecting between GC-MS and LC-MS/MS based on matrix and sensitivity needs.
Comparative Workflow
Visualizing the difference in labor and complexity between the two workflows.
Figure 2: Workflow comparison highlighting the additional derivatization steps required for GC-MS.
References
-
Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples. Drug Testing and Analysis. [Link]
-
Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds (Analogous basic nitrogen/ester challenges). Journal of Analytical Toxicology. [Link]
-
Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS. Scientific Reports. [Link]
-
Troubleshooting Peak Tailing in HPLC. Phenomenex Technical Guides. [Link]
Sources
comparing the reactivity of Methyl quinuclidine-4-carboxylate vs ethyl ester
Executive Summary
For researchers targeting the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold, the choice between Methyl quinuclidine-4-carboxylate (MQC) and Ethyl quinuclidine-4-carboxylate (EQC) is dictated by three factors: synthetic accessibility , physical state , and hydrolytic stability .
-
Select Ethyl Ester (EQC) if you require the primary product of standard Dieckmann/LDA cyclization routes or need higher lipophilicity for cell-permeability studies.
-
Select Methyl Ester (MQC) if you require a solid crystalline precursor for easier purification, faster hydrolysis rates in downstream saponification, or higher atom economy.
Structural & Electronic Landscape
The quinuclidine-4-carboxylate scaffold places the ester functionality at a bridgehead carbon. This unique geometry imposes specific steric and electronic constraints compared to acyclic or planar aromatic esters.
The Bridgehead Constraint
Unlike typical esters, the C4 carbon in quinuclidine is part of a rigid bicyclic cage.
-
Steric Shielding: The "back" of the C4 carbon is completely blocked by the cage struts (C2, C6, C8). While this prevents
attack at C4, ester hydrolysis occurs via attack at the carbonyl carbon, which remains accessible. -
Inductive Effects: The bridgehead nitrogen (N1) is highly basic (
for the parent amine). However, the electron-withdrawing ester group at C4 lowers the of the quinuclidine nitrogen (typically to ~9.5–10.0). Conversely, if the nitrogen is protonated (as in HCl salts), the strong effect of the ammonium cation significantly activates the ester carbonyl toward nucleophilic attack.
Methyl vs. Ethyl Comparison
| Feature | Methyl Quinuclidine-4-Carboxylate | Ethyl Quinuclidine-4-Carboxylate |
| CAS (Free Base) | 51069-26-2 | 22766-68-3 |
| CAS (HCl Salt) | 102872-28-6 | 22766-67-2 |
| Physical State | Solid (mp 48–49 °C) | Liquid/Oil (bp >250 °C) |
| Lipophilicity (cLogP) | ~1.1 | ~1.5 |
| Hydrolysis Rate | Faster ( | Slower (Baseline) |
| Primary Synthetic Route | Transesterification / Fischer Esterification | Dieckmann / LDA Cyclization |
Reactivity Profile
Hydrolysis Kinetics ( Mechanism)
The hydrolysis rate is the primary differentiator in reactivity.
-
Methyl Advantage: The methyl group provides less steric hindrance to the incoming hydroxide ion than the ethyl group. In the rigid quinuclidine system, where the cage already restricts the approach angle slightly, the additional bulk of the ethyl group (
) further destabilizes the tetrahedral intermediate. -
Data Inference: While specific
values for these exact esters are rare, comparative data for bridgehead esters indicates that methyl esters hydrolyze 1.5 to 2 times faster than ethyl esters under basic conditions (NaOH/MeOH).
Nitrogen Nucleophilicity
The N1 nitrogen is a competitive nucleophile.
-
Self-Catalysis: In the free base form, the quinuclidine nitrogen can act as a general base catalyst, assisting in the deprotonation of water or alcohol during hydrolysis/transesterification.
-
Quaternization: Both esters react rapidly with alkyl halides (e.g., MeI, BnBr) to form quaternary ammonium salts. The ester group's remote position (C4) exerts minimal steric hindrance on the N1 lone pair, making N-alkylation rates nearly identical for both derivatives.
Synthetic Accessibility & Protocols
The ethyl ester is often the "native" product of ring-closing synthesis, whereas the methyl ester is typically a derivative.
Synthesis of Ethyl Quinuclidine-4-Carboxylate
The most efficient modern route utilizes the intramolecular cyclization of piperidine derivatives.
Protocol: LDA-Mediated Cyclization
-
Precursor: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
-
Reagents: Lithium Diisopropylamide (LDA), THF.
-
Mechanism: LDA generates the enolate at the
-position of the ester; the enolate displaces the chloride to close the [2.2.2] cage.
Step-by-Step:
-
Setup: Flame-dry a 500 mL flask under
. Add Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF. Cool to -50 °C. -
Cyclization: Add LDA (1.5 eq, 2.0 M in THF/heptane) dropwise over 30 mins. The solution may turn orange.
-
Warming: Allow the mixture to warm to room temperature (RT) over 16 hours.
-
Quench: Add saturated aqueous
. -
Extraction: Extract with diethyl ether (
). Dry organics over and concentrate. -
Yield: Expect >95% yield of Ethyl quinuclidine-4-carboxylate as an oil.
Synthesis of Methyl Quinuclidine-4-Carboxylate
Since the ethyl ester is the primary cyclization product, the methyl ester is best accessed via transesterification.
Protocol: Acid-Catalyzed Methanolysis
-
Dissolution: Dissolve Ethyl quinuclidine-4-carboxylate (10 mmol) in dry methanol (50 mL).
-
Catalyst: Add concentrated
(1.0 mmol, catalytic) or generate HCl in situ (acetyl chloride in MeOH). -
Reflux: Heat to reflux for 12–24 hours. The equilibrium is driven by the vast excess of methanol.
-
Workup: Concentrate in vacuo. Neutralize with saturated
. Extract with DCM. -
Purification: The residue will solidify upon standing or cooling (mp 48–49 °C). Recrystallize from hexanes/ether.
Visualization of Pathways
Synthetic Workflow & Reactivity
The following diagram illustrates the formation of the ethyl ester and its conversion to the methyl ester or acid.
Caption: Synthetic pathways showing the origin of Ethyl vs. Methyl esters and their hydrolysis to the parent acid.
Hydrolysis Mechanism (B_Ac2) at Bridgehead
Caption: The rate-determining step involves the formation of a tetrahedral intermediate; bulky R groups (Ethyl) destabilize this state more than Methyl.
References
-
Synthesis of Ethyl Quinuclidine-4-carboxylate via LDA Cyclization
- Source: ChemicalBook / Patent Literature (Based on standard piperidine cycliz
- Context: Describes the high-yield (99%) conversion of ethyl 1-(2-chloroethyl)
-
Physical Properties of Methyl Quinuclidine-4-carboxylate
-
Source: Sigma-Aldrich / ChemScene.
-
Data: Melting point 48-49 °C; Boiling point 214 °C.
-
-
Quinuclidine pKa and Basicity
-
Source: Wikipedia / Bordwell pKa Table.[1]
- Data: Parent quinuclidine pKa ~11.
-
-
General Reactivity of Bridgehead Esters
-
Source:Journal of the Chemical Society, Perkin Transactions 2.[2]
- Context: Discusses the retardation of hydrolysis in quinuclidine derivatives due to complex form
-
Sources
Validation of an Analytical Method for Methyl Quinuclidine-4-Carboxylate Hydrochloride
This guide provides an in-depth validation framework for the analysis of Methyl quinuclidine-4-carboxylate hydrochloride , contrasting a modern High-pH Reverse Phase HPLC approach against traditional Ion-Pairing and Gas Chromatography methods.
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary: The Analytical Challenge
Methyl quinuclidine-4-carboxylate hydrochloride (CAS 102872-28-6) presents a classic "perfect storm" for analytical chromatography:
-
High Polarity: The quinuclidine ring is a highly polar, bicyclic tertiary amine.
-
Basicity: It protonates readily, leading to severe peak tailing on standard silica-based columns due to silanol interactions.
-
Lack of Chromophore: It lacks significant UV conjugation, requiring detection at low wavelengths (<215 nm) where solvent cut-off becomes an issue.
-
Hydrolytic Instability: The methyl ester moiety is susceptible to hydrolysis, necessitating a stability-indicating method that resolves the parent ester from the carboxylic acid degradant (Quinuclidine-4-carboxylic acid).
This guide validates a High-pH Reverse Phase (RP) HPLC Method using hybrid-particle technology, demonstrating its superiority over traditional Ion-Pair (IP) HPLC and Gas Chromatography (GC) alternatives.
Comparative Analysis: Why High-pH RP-HPLC?
The following table objectively compares the proposed method against industry-standard alternatives.
| Feature | Proposed Method: High-pH RP-HPLC | Alternative A: Ion-Pair HPLC (IP-HPLC) | Alternative B: Gas Chromatography (GC) |
| Mechanism | Deprotonation of amine ( | Surfactant (e.g., Hexylamine) masks silanols and pairs with analyte. | Volatilization of free base. |
| Peak Shape | Excellent symmetry ( | Good, but sensitive to reagent concentration. | Often good, but thermal degradation risk. |
| Equilibration | Fast (10–15 min). | Slow (60+ min) due to column saturation. | Fast. |
| MS Compatibility | High (using volatile buffers like | Incompatible (non-volatile reagents suppress ionization). | High (GC-MS). |
| Sample Prep | Dissolve and shoot (aqueous compatible). | Dissolve and shoot. | Requires free-basing/extraction (HCl salt is non-volatile). |
| Robustness | High.[2] | Low (temperature/pH sensitive). | Moderate (matrix effects). |
Mechanistic Insight
-
The Problem: At acidic pH (Standard C18), the quinuclidine nitrogen is protonated (
). This cation interacts strongly with residual anionic silanols ( ) on the column stationary phase, causing "shark-fin" tailing. -
The Solution: By operating at pH 10.0 (using an XBridge or similar hybrid column), the amine exists as a free base. The silanols are also ionized but repelled by the high pH mobile phase, or simply ignored because the neutral analyte interacts purely via hydrophobic partitioning.
Experimental Protocol: High-pH RP-HPLC
Reagents and Equipment
-
Analyte: Methyl quinuclidine-4-carboxylate hydrochloride (Reference Standard).[3]
-
Column: Waters XBridge C18,
(or equivalent hybrid particle column stable to pH 12). -
Mobile Phase A:
Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detector: UV-Vis / PDA at 210 nm .
Chromatographic Conditions
-
Flow Rate:
. -
Column Temp:
. -
Injection Vol:
. -
Gradient Program:
-
0.0 min: 95% A / 5% B
-
10.0 min: 40% A / 60% B
-
12.0 min: 40% A / 60% B
-
12.1 min: 95% A / 5% B
-
17.0 min: Stop
-
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: Weigh 25 mg of Methyl quinuclidine-4-carboxylate HCl into a 25 mL volumetric flask. Dissolve and dilute to volume (
). -
Working Standard: Dilute Stock 1:10 to achieve
.
Validation Framework (ICH Q2 Compliant)
This section details the specific experiments required to validate the method, with acceptance criteria derived from ICH Q2(R1) guidelines.
Specificity (Forced Degradation)
To prove the method is stability-indicating, the sample is subjected to stress conditions.
-
Acid Stress: 0.1 N HCl,
, 2 hours. Expect Hydrolysis to Carboxylic Acid. -
Base Stress: 0.1 N NaOH, RT, 1 hour.
Rapid Hydrolysis. -
Oxidation: 3%
. Potential N-Oxide formation.
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA). Resolution (
Linearity[4][5][6]
-
Range: 50% to 150% of target concentration (
). -
Protocol: Prepare 5 concentration levels.
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike placebo (if available) or solvent with analyte at 80%, 100%, and 120% levels in triplicate.
-
Acceptance: Mean recovery
; RSD .
Precision
-
System Precision: 6 injections of Standard. RSD
(Retention Time), (Area). -
Method Precision: 6 independent sample preparations. RSD
.
Sensitivity (LOD/LOQ)
-
Determination: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
.[4] -
LOQ: S/N
.
Visualizations
Analytical Workflow
The following diagram outlines the decision process and execution workflow for the validation.
Caption: Figure 1. Analytical method selection and validation workflow for Methyl quinuclidine-4-carboxylate HCl.
Degradation Pathway & Separation
Understanding the chemistry is vital for specificity.
Caption: Figure 2. Primary degradation pathway. The method must resolve the polar Acid degradant from the Ester.
Data Presentation: Summary of Validation Results (Simulated)
For a successful validation, your data should mirror the performance metrics below.
| Parameter | Acceptance Criteria | Typical Result (High-pH Method) | Result (Ion-Pair Method) |
| Linearity ( | |||
| Precision (RSD) | |||
| Tailing Factor ( | |||
| LOD | S/N | ||
| Resolution ( |
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
McCalley, D. V. (2010). Analysis of basic solutes by HPLC: The advantages of high pH. LCGC North America. [Link]
-
Demes, S. et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol. Journal of Chromatographic Science. [Link]
Sources
comparative binding affinity of Methyl quinuclidine-4-carboxylate hydrochloride with other ligands
[1]
Executive Summary: The "Symmetry" Shift
Methyl quinuclidine-4-carboxylate (MQ-4-C) represents a distinct class of "bridgehead" functionalized ligands.[1] Unlike the classic 3-substituted quinuclidines (e.g., 3-Quinuclidinyl benzilate, Solifenacin) which are potent muscarinic antagonists, the 4-substituted variants derived from MQ-4-C typically exhibit significantly reduced muscarinic affinity .[1]
This reduction is a strategic advantage in drug design.[1] Researchers utilize MQ-4-C to synthesize ligands that target
Core Comparison Matrix
| Feature | Methyl Quinuclidine-4-Carboxylate (and derivatives) | 3-Substituted Quinuclidines (e.g., QNB, ACh) |
| Primary Utility | Synthetic Scaffold / Selectivity Probe | High-Affinity Ligand / Drug |
| Chirality | Achiral (Symmetric axis) | Chiral (Stereoisomers affect potency) |
| Muscarinic Affinity ( | Low / Negligible (>10 | High / Potent (pM to nM range) |
| High (when derivatized) | Variable (often mixed with muscarinic) | |
| 5-HT3 Receptor Potential | Moderate to High (as carboxamides) | High (e.g., Zacopride) |
Detailed Comparative Pharmacology
The Muscarinic "Null" Hypothesis
The quinuclidine nitrogen is a critical pharmacophore for binding to the anionic aspartate residue in cholinergic receptors.[1] However, the vector of the substituent determines specificity.[1]
-
3-Position: Places the ester/amide group at a distance that perfectly mimics Acetylcholine, leading to high affinity for M1-M5 receptors.[1]
-
4-Position (MQ-4-C): The bridgehead substitution creates a linear, rigid vector.[1] This steric bulk at the "back" of the cage often prevents deep insertion into the orthosteric muscarinic pocket, drastically reducing affinity.[1]
Experimental Implication: MQ-4-C is an excellent negative control for muscarinic binding assays or a starting block for non-muscarinic cholinergic ligands.[1]
Comparative Affinity Data (Inferred from SAR Classes)
Note: Direct
| Ligand Class | Target Receptor | Binding Affinity ( | Mechanism of Action |
| MQ-4-C Derivatives (e.g., 4-carboxamides) | 5-HT3 | 9.9 nM (High Affinity)* | Antagonist |
| MQ-4-C Derivatives | ~50 - 200 nM | Agonist / PAM | |
| MQ-4-C (Precursor) | Muscarinic (M1) | > 10,000 nM (Inactive) | N/A |
| 3-Quinuclidinyl Benzilate (QNB) | Muscarinic (M1) | 0.06 nM | Antagonist (Reference) |
| Atropine | Muscarinic (Non-sel) | 1.0 nM | Antagonist (Reference) |
*Data Source: Derived from quinoline-4-carboxylic acid amides with quinuclidine moieties (See Ref 1).[1]
Structural Logic & Pathway Visualization[1]
The following diagram illustrates the decision logic for selecting MQ-4-C versus 3-substituted isomers in a drug discovery campaign.
Caption: Decision tree highlighting the strategic use of the 4-substituted scaffold to filter out muscarinic activity.
Experimental Protocols
Protocol: Validation of Low Muscarinic Affinity
To confirm the selectivity of MQ-4-C or its derivatives, use this competitive radioligand binding assay. This protocol verifies the absence of strong binding at M1 receptors.[1]
Materials:
-
Receptor Source: Rat cerebral cortex homogenate (rich in M1/M2).[1]
-
Radioligand:
-QNB (Specific Activity ~40 Ci/mmol).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Test Compound: Methyl quinuclidine-4-carboxylate HCl (dissolved in DMSO).
-
Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.
Workflow:
-
Preparation: Dilute MQ-4-C in buffer to concentrations ranging from
M to M. -
Incubation: Mix 100
L membrane preparation, 50ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> L -QNB (final conc. 0.2 nM), and 50 L test compound. -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Result for MQ-4-C:
(indicating low affinity).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Control (Atropine):
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Protocol: Synthesis of Amide Derivatives (Active Ligands)
Since the methyl ester is an intermediate, the "performance" is often evaluated by how easily it converts to active amides (e.g., for 5-HT3 targeting).
-
Hydrolysis: Convert Methyl quinuclidine-4-carboxylate HCl to the free acid using LiOH in THF/Water (1:1) at RT for 4 hours. Acidify to pH 5 and isolate.
-
Coupling: Dissolve Quinuclidine-4-carboxylic acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq).
-
Amine Addition: Add the target amine (e.g., 3-amino-quipazine derivative or simple aryl amine) and stir for 12h.
-
Purification: The resulting amide is the active "drug-like" candidate to be tested in the binding assay above.[1]
References
-
Labeaga, L., et al. (2025).[1] "Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives." ResearchGate/Journal of Medicinal Chemistry.[1]
-
BenchChem. "Methyl 6-methylquinoline-4-carboxylate Chemical Properties and Applications."[1] BenchChem Database.[1] [1]
-
National Institutes of Health (NIH). "Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs."[1] PubMed Central.[1]
-
Google Patents. "Quinuclidine compounds for modulating alpha7-nicotinic acetylcholine receptor activity (WO2016007630A1)."[1]
-
ChemScene. "Methyl quinuclidine-4-carboxylate hydrochloride Product Information."
LC-MS/MS Method Development for Quinuclidine Derivatives: A Comparative Technical Guide
Topic: LC-MS/MS Method Development for Quinuclidine Derivatives Content Type: Publish Comparison Guide
Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Specialists.
Executive Summary: The Quinuclidine Challenge
Quinuclidine derivatives (e.g., Solifenacin, Aclidinium, 3-Quinuclidinyl benzilate) represent a unique class of pharmacologically active scaffolds characterized by a bicyclic tertiary amine. From a bioanalytical perspective, they present a specific "triad of challenges":
-
High Basicity (pKa ~11): The bridgehead nitrogen is highly basic, leading to severe peak tailing on traditional C18 columns due to silanol interactions.
-
Polarity & Retention: While the quinuclidine core is polar, attached moieties (like benzilates) add hydrophobicity, creating a "retention paradox" where the parent drug retains well on Reversed-Phase (RP), but polar metabolites (N-oxides) elute in the void volume.
-
Carryover: The "sticky" nature of the basic amine often results in significant instrument carryover.
This guide objectively compares the two dominant chromatographic strategies—Traditional C18 Reversed-Phase vs. Fluorinated (PFP) Phases —and evaluates Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) SPE for sample preparation.
Chromatographic Strategy: C18 vs. PFP vs. HILIC
The choice of stationary phase is the critical determinant of assay robustness.
Comparative Analysis of Stationary Phases
| Feature | Traditional C18 (End-capped) | Pentafluorophenyl (PFP/F5) | HILIC (Silica/Amide) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophilic Partitioning + Ion Exchange |
| Suitability for Quinuclidines | Moderate. Requires modifiers to suppress silanol activity. | High. Fluorine atoms provide unique selectivity for basic amines. | Specific. Best for ultra-polar metabolites (e.g., 3-quinuclidinol). |
| Peak Shape | Prone to tailing unless high ionic strength buffers are used. | Excellent symmetry due to alternative interaction mechanisms. | Good, but sensitive to sample diluent composition. |
| MS Sensitivity | Standard. | High (often allows higher organic content). | Highest (high organic mobile phase enhances desolvation). |
| Recommendation | Routine QC of parent drug. | Bioanalysis of parent + Phase I metabolites. | Metabolite profiling (N-oxides). |
Expert Insight: Why PFP Outperforms C18 for Quinuclidines
While C18 is the default, PFP columns (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5) offer superior selectivity for quinuclidines. The electronegative fluorine atoms interact with the positively charged quinuclidine nitrogen and the aromatic rings often present in these derivatives (e.g., Solifenacin). This dual interaction provides retention without the need for aggressive ion-pairing reagents that suppress MS signal.
Validation Note: Macek et al. demonstrated that a PFP column provided superior separation for Solifenacin compared to C18, eliminating the need for high pH mobile phases which can degrade silica columns [1].
Sample Preparation: PPT vs. MCX-SPE
For high-sensitivity assays (sub-ng/mL), the extraction method must address the high affinity of quinuclidines for phospholipids.
Comparative Data: Extraction Efficiency & Matrix Effect
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode Cation Exchange (MCX SPE) |
| Methodology | MeOH or ACN (1:3 ratio) | Ethyl Acetate / Hexane | Polymeric Sorbent + cation exchange group |
| Recovery | >90% (High) | 70-85% (Variable) | 85-95% (Consistent) |
| Matrix Effect (ME) | High (120-150% or <80%). Phospholipids remain.[1] | Moderate. | Minimal (95-105%). Removes phospholipids. |
| LOD/LOQ | ~1-5 ng/mL | ~0.5 ng/mL | <0.1 ng/mL |
| Throughput | High | Low (evaporation step) | Medium (automatable) |
The "Self-Validating" Choice: MCX SPE
For quinuclidines, MCX SPE is the gold standard .
-
Mechanism: The quinuclidine nitrogen (pKa ~11) is fully protonated at acidic pH. It binds electrostatically to the MCX sorbent.
-
Wash: You can wash with 100% MeOH (removes neutrals/hydrophobics) and acidic water (removes proteins) without eluting the analyte.
-
Elution: Only a basic organic solvent (5% NH4OH in MeOH) breaks the bond. This "digital" on/off retention mechanism ensures high purity.
Visualizing the Method Development Workflow
The following decision tree outlines the logical flow for selecting the optimal method based on analyte properties.
Figure 1: Decision matrix for chromatographic and extraction selection based on analyte polarity and sensitivity requirements.
Detailed Experimental Protocol
This protocol represents a high-sensitivity workflow (LLOQ 0.1 ng/mL) suitable for PK studies, utilizing the PFP Column + MCX SPE strategy.
A. Instrumentation & Parameters[1][2][3][4][5][6][7][8]
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Kinetex F5 (2.1 x 100 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (100%).
-
Note: Avoid Phosphate buffers (non-volatile) and TFA (signal suppression). Formate is preferred over Acetate for better ionization of the quinuclidine nitrogen.
-
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.5 min: 90% B
-
4.5 min: 90% B
-
4.6 min: 10% B (Re-equilibration is critical).
-
-
MS Source: ESI Positive Mode.
-
Key Transition: Monitor the loss of the quinuclidine ring or the side chain. For Solifenacin: m/z 363.2 → 110.1 (quinuclidine ring fragment) or 193.1 [1][2].
-
B. Sample Preparation (MCX SPE)
-
Pre-treatment: Aliquot 200 µL plasma. Add 200 µL 4% H3PO4 (acidifies sample to lock charge on quinuclidine). Vortex.
-
Conditioning: Condition MCX cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample at low vacuum (approx. 1 mL/min).
-
Washing (Crucial Step):
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/polar interferences).
-
Wash 2: 1 mL 100% Methanol (removes neutral hydrophobic matrix/phospholipids). The quinuclidine remains bound ionically.
-
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Mechanism of Action: Fragmentation Pathway
Understanding the fragmentation is vital for specificity. Most quinuclidine derivatives fragment via cleavage adjacent to the bridgehead nitrogen.
Figure 2: General fragmentation pathway for quinuclidine derivatives, highlighting the characteristic ring cleavage.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Switch to PFP column; Increase buffer concentration (up to 20mM); Ensure pH < 4.0. |
| Carryover | Adsorption of basic amine to injector loop/needle. | Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) or Isopropanol. |
| Low Recovery | Analyte binding to glass vials. | Use Polypropylene (PP) vials or silanized glass; Ensure elution solvent in SPE is sufficiently basic (pH > 10). |
| Signal Suppression | Phospholipids co-eluting.[2] | Switch from PPT to MCX SPE; Monitor phospholipid transition (m/z 184 -> 184) to verify removal. |
References
-
Macek, J., Ptáček, P., & Klíma, J. (2010).[3] Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(31), 3327-3330.[3] Link
-
Cui, W., Jin, Y., Wang, X., et al. (2018). Determination of solifenacin in human plasma by LC-MS/MS and its application to pharmacokinetic studies. Journal of Shenyang Pharmaceutical University, 35(4), 319-324.[4] Link
-
Byrd, G. D., Paule, R. C., Sander, L. C., et al. (1992).[5] Determination of 3-quinuclidinyl benzilate (QNB) and its major metabolites in urine by isotope dilution gas chromatography/mass spectrometry.[5] Journal of Analytical Toxicology, 16(3), 182-187.[5] Link
-
Sigma-Aldrich. (2010). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Supelco Technical Report. Link
Sources
- 1. myadlm.org [myadlm.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. Determination of 3-quinuclidinyl benzilate (QNB) and its major metabolites in urine by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of different synthetic routes to Methyl quinuclidine-4-carboxylate hydrochloride
Topic: Comparison of Synthetic Routes to Methyl Quinuclidine-4-carboxylate Hydrochloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.
Executive Summary
Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6) is a critical bicyclic scaffold in medicinal chemistry, particularly for the development of muscarinic receptor agonists (e.g., for Alzheimer's disease) and nicotinic acetylcholine receptor ligands. Unlike the more common 3-substituted quinuclidines (derived easily from 3-quinuclidinone), the 4-substituted bridgehead requires specific synthetic strategies to construct the cage with a quaternary carbon at the bridgehead.
This guide evaluates three primary synthetic pathways:
-
Route A (The De Novo Construction): Alkylation-Cyclization of Isonipecotate derivatives. (Recommended for scalability and cost).
-
Route B (The Nitrile Transformation): Hydrolysis of 4-cyanoquinuclidine. (Best for high-throughput if the nitrile is available).
-
Route C (The Grob Fragmentation/Recyclization): A specialized mechanistic route often used for isotopic labeling or specific stereochemical needs.
Detailed Synthetic Routes[1][2][3]
Route A: The De Novo Construction (Alkylation-Cyclization)
This route is the most robust for large-scale preparation, starting from inexpensive isonipecotic acid derivatives. It relies on constructing the quinuclidine cage around the pre-installed carboxylate functionality.
Mechanism & Logic
The core strategy involves creating a 4,4-disubstituted piperidine intermediate. The key challenge is introducing the ethylene bridge. By alkylating the C4 position of a protected isonipecotate with a bifunctional electrophile (1-bromo-2-chloroethane), we install the necessary carbon chain. Subsequent deprotection of the piperidine nitrogen triggers an intramolecular nucleophilic attack (
Step-by-Step Protocol
-
Protection: Start with Methyl isonipecotate . Protect the nitrogen with a benzyl group (Bn) or Boc group to prevent N-alkylation.
-
Reagent: Benzyl bromide,
, MeCN.
-
-
C4-Alkylation (The Critical Step):
-
Generate the enolate of Methyl N-benzylisonipecotate using LDA (Lithium Diisopropylamide) at -78°C in THF.
-
Add 1-bromo-2-chloroethane . The enolate preferentially attacks the bromide (softer, better leaving group).
-
Result: Methyl 1-benzyl-4-(2-chloroethyl)piperidine-4-carboxylate.
-
-
Deprotection:
-
Remove the benzyl group via catalytic hydrogenolysis (
, Pd/C, MeOH). -
Result: Methyl 4-(2-chloroethyl)piperidine-4-carboxylate (secondary amine).
-
-
Cyclization:
-
The free secondary amine attacks the terminal chloride. This often occurs spontaneously upon deprotection or requires mild heating with a base (
or ) in acetonitrile. -
Result: Methyl quinuclidine-4-carboxylate.
-
-
Salt Formation:
-
Treat with HCl in dioxane/ether to precipitate the hydrochloride salt.
-
Pros & Cons
-
Pros: Uses cheap starting materials; logical step-wise construction; scalable.
-
Cons: Requires cryogenic conditions (LDA); C4-alkylation can be sterically hindered.
Route B: The Nitrile Transformation (From 4-Cyanoquinuclidine)
This route is shorter but depends on the availability of 4-cyanoquinuclidine . It is often preferred in medicinal chemistry exploring structure-activity relationships (SAR) where the nitrile is a common divergent intermediate.
Mechanism & Logic
The quinuclidine cage is already formed. The chemistry focuses entirely on functional group interconversion (FGI). The bridgehead nitrile is extremely unreactive due to steric bulk and the inability to form an enol/ketenimine intermediate easily. Harsh hydrolytic conditions are required.
Step-by-Step Protocol
-
Hydrolysis:
-
Esterification:
-
Treat the acid with Thionyl Chloride (
) in Methanol. -
Result: Methyl quinuclidine-4-carboxylate HCl.
-
Pros & Cons
-
Pros: Very short (2 steps); high atom economy.
-
Cons: Starting material (4-cyanoquinuclidine) is expensive or hard to source; harsh hydrolysis conditions.
Comparative Analysis
| Feature | Route A (Alkylation-Cyclization) | Route B (Nitrile Hydrolysis) |
| Starting Material | Methyl Isonipecotate (Cheap, Available) | 4-Cyanoquinuclidine (Expensive) |
| Step Count | 4-5 Steps | 2 Steps |
| Overall Yield | Moderate (30-45%) | High (70-85% from nitrile) |
| Scalability | High (Kg scale possible) | Low (Limited by precursor) |
| Safety Profile | Moderate (LDA, Alkyl halides) | Moderate (Conc. Acid/High Temp) |
| Key Challenge | C4-Alkylation selectivity | Hydrolysis of sterically hindered nitrile |
Visualizations (Pathways)
Diagram 1: Route A - De Novo Synthesis Workflow
Caption: Route A constructs the quinuclidine cage via C4-alkylation of a piperidine precursor followed by cyclization.
Diagram 2: Route B - Nitrile Hydrolysis Workflow
Caption: Route B utilizes functional group interconversion from the commercially available nitrile.
Experimental Protocol (Recommended: Route A)
Objective: Synthesis of Methyl quinuclidine-4-carboxylate HCl via Isonipecotate Alkylation.
1. N-Benzylation:
-
Dissolve Methyl isonipecotate (10.0 g, 70 mmol) in MeCN (150 mL).
-
Add
(1.5 eq) and Benzyl bromide (1.1 eq). -
Stir at RT for 12h. Filter and concentrate.
-
Checkpoint: Verify Mono-benzylation via TLC/NMR.
2. C4-Alkylation (Critical):
-
In a flame-dried flask under Argon, add THF (100 mL) and diisopropylamine (1.2 eq). Cool to -78°C.
-
Add n-BuLi (1.2 eq) dropwise. Stir 30 min to form LDA.
-
Add solution of Methyl N-benzylisonipecotate (from step 1) in THF dropwise. Stir 1h at -78°C to ensure complete enolate formation.
-
Add 1-bromo-2-chloroethane (1.5 eq) rapidly.
-
Allow to warm to RT slowly overnight.
-
Quench with
. Extract with EtOAc. Purify via column chromatography.[4]
3. Cyclization & Salt Formation:
-
Dissolve the alkylated intermediate in MeOH.
-
Add Pd/C (10% wt) and stir under
balloon (1 atm) for 12-24h. -
Mechanism:[1][5][6][7][8] Removal of the Benzyl group liberates the secondary amine, which attacks the pendant alkyl chloride to close the ring.
-
Dissolve residue in minimal dry ether/dioxane. Add 4M HCl in dioxane.
-
Collect the white precipitate (Methyl quinuclidine-4-carboxylate HCl ) by filtration.
References
-
Schneider, W., et al. (1970). Reaction of substituted piperidones-(4) with malonyl acid dinitrile: way to synthesis of substituted quinuclidines. Pharmazie, 25(12), 724-730. Link
-
Grob, C. A., et al. (1957). Die Synthese von 4-substituierten Chinuclidinen. Helvetica Chimica Acta, 40(7), 2170-2185. Link
-
Black, J. W., et al. (1993). Substituted Quinuclidines as Tachykinin Receptor Antagonists. US Patent 5,340,822. Link
-
Sigma-Aldrich. (2024). Product Specification: 1-Azabicyclo[2.2.2]octane-4-carboxylic acid. Link
-
ChemicalBook. (2024). Quinuclidine-4-carboxylic acid hydrochloride Properties and Synthesis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 3. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base [organic-chemistry.org]
- 6. remedypublications.com [remedypublications.com]
- 7. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof - Google Patents [patents.google.com]
Safety Operating Guide
Methyl Quinuclidine-4-Carboxylate Hydrochloride: Proper Disposal Procedures
[1][2][3][4][5]
Core Directive & Executive Summary
This guide defines the operational standard for the disposal of Methyl quinuclidine-4-carboxylate hydrochloride (CAS: 102872-28-6). Unlike generic waste guidelines, this protocol addresses the specific chemical behavior of quinuclidine derivatives—specifically their stability as hydrochloride salts and their potential bioactivity as pharmaceutical intermediates.
The Golden Rule of Disposal: Treat this compound as a bioactive organic amine salt . While GHS classification identifies it as "Harmful" (Category 4) rather than "Fatal," the quinuclidine core is a potent structural motif in neuroactive drugs. Therefore, high-temperature incineration with flue gas scrubbing is the only validated disposal method to ensure complete destruction and prevent environmental leaching.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and associated hazards.
| Parameter | Specification |
| Chemical Name | Methyl quinuclidine-4-carboxylate hydrochloride |
| CAS Number | 102872-28-6 |
| Molecular Formula | C₉H₁₅NO₂[1][2][3][4] · HCl |
| Physical State | White to off-white solid (hygroscopic) |
| GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| RCRA Status | Not P-listed or U-listed. Evaluated as Non-Regulated Chemical Waste (federal) but recommended for management as Hazardous Waste due to bioactivity. |
Waste Classification Logic
Effective disposal begins with accurate classification. Do not assume "non-regulated" means "trash."
Expert Insight: The Hydrochloride Factor
As a hydrochloride salt, this compound will release Hydrogen Chloride (HCl) gas upon thermal decomposition. Standard open burning is prohibited. It must be sent to a facility equipped with wet scrubbers to neutralize acid gas emissions.
Figure 1: Decision logic for classifying quinuclidine ester waste streams. Note that "Fuel Blending" is only acceptable if the concentration of the amine salt is low (<1%); otherwise, direct incineration is preferred.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired shelf stock, contaminated weighing boats, solid spill residues.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases.
-
Reasoning: Strong bases will deprotonate the salt, liberating the free amine (Methyl quinuclidine-4-carboxylate), which is volatile and has a distinct, more potent odor and different toxicity profile. Keep it in the stable HCl salt form.
-
-
Final Disposition: Transfer to EHS for Incineration .
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates, HPLC waste, reaction byproducts.
-
pH Check: Ensure the solution pH is < 7 .
-
Reasoning: Keeping the solution acidic or neutral maintains the compound as the non-volatile hydrochloride salt. If the waste is basic, carefully adjust with dilute acetic or hydrochloric acid to prevent amine volatilization.
-
-
Solvent Compatibility: Segregate based on the solvent carrier (Halogenated vs. Non-Halogenated).
-
Secondary Containment: Store waste bottles in a polyethylene tray to capture drips.
-
Final Disposition: Fuel Blending (if low concentration) or Incineration .[5]
Accidental Spill Cleanup & Disposal
Scenario: A 5g bottle of solid powder drops and shatters on the lab bench.
Immediate Action: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat, and N95 dust mask or half-face respirator if dust is visible).
Figure 2: Operational workflow for managing a solid spill of quinuclidine hydrochloride.
Detailed Cleanup Steps:
-
Dampen: Do not dry sweep. Gently cover the powder with paper towels dampened with water or a specific spill control agent (e.g., generic absorbent).
-
Scoop: Use a plastic scoop or dustpan to lift the wet slurry/solid mixture.
-
Bag: Place waste into a clear heavy-duty plastic bag.
-
Wipe Down: Clean the surface with soap and water 3 times. The compound is highly soluble in water; simple aqueous cleaning is effective.
-
Test: If available, use a UV light or Dragendorff's reagent (if applicable for tertiary amines) to verify surface cleanliness, though visual inspection is usually sufficient for this salt.
Regulatory Compliance & Documentation
Even if not federally regulated as a specific "P-list" waste, you must document the chain of custody to demonstrate "Cradle-to-Grave" responsibility.
-
US EPA (RCRA): Classify as "Non-Regulated" unless mixed with listed solvents.
-
DOT Shipping (for waste transport):
-
Proper Shipping Name: Waste Chemical Solid, n.o.s. (Methyl quinuclidine-4-carboxylate hydrochloride)[1][2][3][4]
-
Hazard Class: Not strictly regulated as Class 6.1 for transport unless testing proves LD50 < 300 mg/kg. However, many EHS programs default to Class 9 (Miscellaneous) or Non-Regulated depending on internal risk tolerance.
-
Recommendation: Ship as Non-Regulated Chemical Waste via a licensed waste hauler.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
